5-Chlorobenzo[D]isothiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H4ClNS |
|---|---|
Molecular Weight |
169.63 g/mol |
IUPAC Name |
5-chloro-1,2-benzothiazole |
InChI |
InChI=1S/C7H4ClNS/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H |
InChI Key |
KDBXNTXKUGUISU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=NS2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Chlorobenzo[d]isothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a plausible synthetic pathway for 5-Chlorobenzo[d]isothiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, one-step synthesis protocol in the current literature, this guide outlines a multi-step approach involving the synthesis of a key intermediate, 3-Amino-5-chlorobenzo[d]isothiazole, followed by a proposed deamination step. The methodologies presented are based on established chemical transformations and recent advancements in the synthesis of benzo[d]isothiazole derivatives.
Core Synthesis Pathway: A Two-Stage Approach
The proposed synthesis of this compound is envisioned through a two-stage process:
-
Stage 1: Synthesis of 3-Amino-5-chlorobenzo[d]isothiazole. This stage involves the preparation of a key precursor, 5-chloro-2-fluorobenzonitrile, followed by its cyclization to form the 3-aminobenzo[d]isothiazole ring system.
-
Stage 2: Deamination of 3-Amino-5-chlorobenzo[d]isothiazole. This stage focuses on the removal of the amino group at the 3-position to yield the target compound, this compound.
The overall logical workflow for this synthesis is depicted in the following diagram:
Stage 1: Synthesis of 3-Amino-5-chlorobenzo[d]isothiazole
This stage focuses on the construction of the 3-amino-5-chlorobenzo[d]isothiazole scaffold from a readily available starting material.
Part 1: Synthesis of 5-Chloro-2-fluorobenzonitrile
The initial step is the conversion of 2-Amino-5-chlorobenzonitrile to 5-Chloro-2-fluorobenzonitrile. This transformation can be achieved via a Sandmeyer-type reaction.
Experimental Protocol:
-
Diazotization: 2-Amino-5-chlorobenzonitrile is treated with a diazotizing agent, such as sodium nitrite (NaNO₂), in the presence of a fluoride source like hydrogen fluoride-pyridine (HF-Pyridine) at low temperatures (typically 0-5 °C). This in-situ formation of the diazonium salt is a critical step.
-
Fluoro-dediazoniation: The resulting diazonium salt is then decomposed, often with gentle heating, to yield 5-Chloro-2-fluorobenzonitrile, releasing nitrogen gas.
-
Workup and Purification: The reaction mixture is neutralized, and the product is extracted with a suitable organic solvent. The crude product is then purified using techniques such as distillation or column chromatography.
| Parameter | Value |
| Starting Material | 2-Amino-5-chlorobenzonitrile |
| Key Reagents | Sodium nitrite, HF-Pyridine |
| Reaction Type | Sandmeyer Reaction |
| Product | 5-Chloro-2-fluorobenzonitrile |
Part 2: Cyclization to 3-Amino-5-chlorobenzo[d]isothiazole
This part of the synthesis is adapted from a metal-free method for the preparation of benzo[d]isothiazol-3-amines from 2-fluorobenzonitriles.
Experimental Protocol:
-
Nucleophilic Aromatic Substitution: 5-Chloro-2-fluorobenzonitrile is subjected to a nucleophilic aromatic substitution reaction with sodium sulfide (Na₂S) in a polar aprotic solvent like N,N-dimethylformamide (DMF). This step replaces the fluorine atom with a sulfur nucleophile.
-
In-situ Cyclization and Amination: The intermediate from the previous step is then treated in the same pot with ammonia (NH₃) and an oxidizing agent such as sodium hypochlorite (NaOCl). This facilitates the intramolecular cyclization and formation of the 3-amino-benzo[d]isothiazole ring.
-
Workup and Purification: The reaction is quenched, and the product is isolated by filtration or extraction. Recrystallization or column chromatography can be employed for further purification.
| Parameter | Value |
| Starting Material | 5-Chloro-2-fluorobenzonitrile |
| Key Reagents | Sodium sulfide, Ammonia, Sodium hypochlorite |
| Solvent | N,N-Dimethylformamide (DMF) |
| Product | 3-Amino-5-chlorobenzo[d]isothiazole |
Stage 2: Deamination of 3-Amino-5-chlorobenzo[d]isothiazole
The final stage involves the removal of the 3-amino group to afford the target molecule, this compound. A standard method for the deamination of aromatic amines is via diazotization followed by reduction.
Experimental Protocol:
-
Diazotization: 3-Amino-5-chlorobenzo[d]isothiazole is dissolved in an acidic medium (e.g., aqueous sulfuric or hydrochloric acid) and treated with sodium nitrite at low temperature (0-5 °C) to form the corresponding diazonium salt.
-
Reductive De-diazoniation: The diazonium salt is then reduced to remove the diazonium group and replace it with a hydrogen atom. A common reagent for this transformation is hypophosphorous acid (H₃PO₂).
-
Workup and Purification: The reaction mixture is neutralized, and the product, this compound, is extracted with an organic solvent. The final product is purified by column chromatography or recrystallization.
| Parameter | Value |
| Starting Material | 3-Amino-5-chlorobenzo[d]isothiazole |
| Key Reagents | Sodium nitrite, Hypophosphorous acid |
| Reaction Type | Deamination |
| Product | This compound |
The experimental workflow for the entire synthesis is illustrated below:
This guide presents a viable and logically structured synthetic route to this compound. Researchers are encouraged to optimize the reaction conditions for each step to achieve the best possible yields and purity. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
An In-depth Technical Guide to the Physicochemical Properties of 5-Chlorobenzo[d]isothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-Chlorobenzo[d]isothiazole. Due to the limited availability of direct experimental data for this specific compound, this guide also includes data for structurally related compounds to offer a comparative context. Furthermore, detailed experimental protocols for the determination of key physicochemical parameters are provided to aid researchers in generating data for this and other novel compounds.
Core Physicochemical Data
| Property | This compound | 3-Chlorobenzo[d]isothiazole (Isomer) | Benzothiazole (Parent Compound) |
| Molecular Formula | C₇H₄ClNS | C₇H₄ClNS | C₇H₅NS |
| Molecular Weight | 169.63 g/mol | 169.63 g/mol [1] | 135.19 g/mol |
| Physical State | Solid[2] | White Solid[1] | Yellow Liquid |
| Melting Point | Data not available | 40 °C | 2 °C |
| Boiling Point | Data not available | 122 °C @ 10 Torr | 227-228 °C @ 765 mmHg |
| Solubility | Data not available | Data not available | Slightly soluble in water; very soluble in ether and acetone. |
| logP (Octanol/Water) | Data not available | 2.86 (Predicted)[3] | 2.01 |
| pKa | Data not available | Data not available | Data not available |
| CAS Number | Not explicitly found | 7716-66-7[1] | 95-16-9 |
Note: Data for isomeric and parent compounds are provided for reference and should not be considered as the actual values for this compound.
Experimental Protocols
The following are detailed methodologies for the experimental determination of core physicochemical properties, adaptable for this compound.
Determination of Melting Point (Capillary Method)
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.[4]
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)[4]
-
Capillary tubes (sealed at one end)[4]
-
Thermometer
-
Mortar and pestle
-
Heating medium (e.g., paraffin oil)
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.[5] The powdered sample is then packed into a capillary tube to a height of about 3 mm by tapping the sealed end on a hard surface.[5]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the heating bath of the melting point apparatus.[6]
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[5]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).[5]
Determination of Boiling Point (Distillation Method)
For a solid compound, the boiling point is determined at a specific pressure and can be a useful characteristic. Simple distillation is a common method for purifying liquids and determining their boiling points.[7][8]
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle
-
Boiling chips
Procedure:
-
Setup: A small quantity of the compound (if liquid, or a solution if solid) is placed in the distillation flask along with a few boiling chips to ensure smooth boiling. The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.
-
Heating: The flask is gently heated. As the liquid boils, the vapor rises and surrounds the thermometer bulb.
-
Equilibrium: The temperature will stabilize at the boiling point of the liquid, where there is an equilibrium between the liquid and vapor phases. This constant temperature is recorded as the boiling point.
-
Collection: The vapor then passes into the condenser, where it cools and liquefies, and the distillate is collected in the receiving flask.
Determination of Solubility
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. Understanding solubility in various solvents (aqueous and organic) is critical in drug development for formulation and predicting absorption.[9]
Apparatus:
-
Small test tubes
-
Vortex mixer
-
Calibrated pipettes
-
Analytical balance
Procedure:
-
Solvent Screening: A small, accurately weighed amount of this compound (e.g., 1-5 mg) is placed in a series of test tubes.
-
Solvent Addition: A specific volume of a solvent (e.g., 1 mL of water, ethanol, DMSO, 5% HCl, 5% NaOH) is added to each test tube.[10]
-
Mixing: The tubes are vigorously shaken or vortexed for a set period (e.g., 1-2 minutes) to facilitate dissolution.[10]
-
Observation: The mixture is visually inspected for the presence of undissolved solid. The compound's solubility is qualitatively classified as soluble, partially soluble, or insoluble.[11] For quantitative analysis, the supernatant can be analyzed by a suitable method like HPLC or UV-Vis spectroscopy to determine the concentration of the dissolved compound.
Determination of Octanol-Water Partition Coefficient (logP)
The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible liquids, typically octanol and water. The logarithm of this value, logP, is a key indicator of a drug's lipophilicity and its ability to cross cell membranes.[12]
Apparatus:
-
Separatory funnel or vials
-
Shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure (Shake-Flask Method):
-
Preparation: A standard solution of this compound is prepared in either water or octanol.
-
Partitioning: Equal volumes of octanol and water are placed in a separatory funnel or vial. A known amount of the compound is added. The mixture is then shaken vigorously for a period to allow the compound to partition between the two phases until equilibrium is reached.[13]
-
Phase Separation: The mixture is allowed to stand, or is centrifuged, to ensure complete separation of the octanol and water layers.
-
Quantification: The concentration of the compound in both the aqueous and octanol phases is determined using a suitable analytical technique, such as HPLC-UV.[13]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[12]
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for the determination of the key physicochemical properties of a novel compound like this compound.
Caption: Workflow for Physicochemical Profiling.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 7716-66-7|3-Chlorobenzo[d]isothiazole| Ambeed [ambeed.com]
- 4. engineeringbyte.com [engineeringbyte.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. vernier.com [vernier.com]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. chem.ws [chem.ws]
- 12. acdlabs.com [acdlabs.com]
- 13. app1-c89-pub.pressidium.com - Logp Chemistry [app1-c89-pub.pressidium.com]
The Enigmatic Mechanism of Action of 5-Chlorobenzo[d]isothiazole: A Review of the Benzisothiazole Landscape
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chlorobenzo[d]isothiazole belongs to the benzisothiazole class of heterocyclic compounds, a scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. While specific research on the mechanism of action of this compound is not extensively available in current literature, this guide provides a comprehensive overview of the known biological activities and molecular mechanisms of closely related benzo[d]isothiazole and benzothiazole derivatives. This document summarizes key findings on their cytotoxic and anti-inflammatory properties, delves into the implicated signaling pathways, and presents available quantitative data and experimental methodologies. The insights provided herein aim to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and related compounds.
Introduction: The Benzisothiazole Scaffold
The isothiazole ring is a five-membered aromatic heterocycle containing nitrogen and sulfur atoms, and its fused benzo derivative, benzisothiazole, forms the core of a variety of biologically active molecules.[1] Derivatives of this scaffold have demonstrated a wide spectrum of activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties. This guide will focus on the cytotoxic and anti-inflammatory mechanisms that have been elucidated for compounds structurally related to this compound.
Cytotoxic Mechanisms of Action
While direct mechanistic studies on this compound are limited, research on analogous compounds points towards the induction of apoptosis through various signaling cascades as a primary mode of cytotoxic action.
Induction of Apoptosis
Studies on various benzothiazole derivatives have consistently shown their ability to induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for anticancer agents as it leads to the controlled elimination of malignant cells.
One key pathway implicated in the pro-apoptotic effects of benzothiazole derivatives is the PI3K/AKT signaling pathway .[2] This pathway is a crucial regulator of cell survival, proliferation, and growth. Inhibition of this pathway by benzothiazole compounds can lead to the downstream activation of apoptotic machinery.
Another significant mechanism is the induction of the mitochondrial intrinsic pathway of apoptosis .[3][4] This process involves the permeabilization of the mitochondrial membrane and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis. The generation of reactive oxygen species (ROS) is often a key initiating event in this pathway.[3]
dot
Caption: Proposed cytotoxic signaling pathways of benzothiazole derivatives.
Enzyme Inhibition
Beyond the induction of apoptosis, benzothiazole derivatives have been identified as inhibitors of several key enzymes involved in cancer progression:
-
NRH:Quinone Oxidoreductase 2 (NQO2): Certain benzothiazoles act as potent inhibitors of NQO2, an enzyme implicated in oxidative stress and cancer.[5]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of this key receptor in angiogenesis by benzothiazole hybrids highlights their potential to curb tumor growth and metastasis.[6]
-
Epidermal Growth Factor Receptor (EGFR): Some benzothiazole-triazole hybrids have been shown to inhibit EGFR-dependent signaling, a critical pathway in many breast cancers.[7]
Quantitative Cytotoxicity Data
The following table summarizes the reported cytotoxic activities of various benzo[d]isothiazole and benzothiazole derivatives against different human cancer cell lines. It is important to note that these values are for related compounds and not for this compound itself.
| Compound Class | Cell Line | Parameter | Value (µM) | Reference |
| Benzo[d]isothiazole Schiff Bases | MT-4 (Human CD4+ Lymphocytes) | CC50 | 4 - 9 | [8] |
| Benzo[d]isothiazole Hydrazones | Various Leukemia Cell Lines | - | Active | [8] |
| Benzothiazole Derivative (PB11) | U87 (Glioblastoma) | IC50 | < 0.05 | [2] |
| Benzothiazole Derivative (PB11) | HeLa (Cervical Cancer) | IC50 | < 0.05 | [2] |
| Benzothiazole Derivative (BTD) | Colorectal Cancer Cells | IC50 | ~7.5 | [3] |
| Bis-Thiazole Derivatives | KF-28 (Ovarian Cancer) | IC50 | 0.006 - 3.374 | [9] |
| Benzothiazole-piperazine derivative (1d) | HUH-7 (Hepatocellular) | GI50 | 3.1 | [10] |
Anti-inflammatory Mechanisms of Action
The anti-inflammatory properties of the benzisothiazole scaffold are another area of significant research interest. The proposed mechanisms primarily revolve around the modulation of key inflammatory pathways and enzymes.
Inhibition of Inflammatory Mediators
A crucial mechanism underlying the anti-inflammatory effects of benzothiazole derivatives is the suppression of the NF-κB/COX-2/iNOS signaling pathway .[11] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). By inhibiting NF-κB activation, these compounds can effectively reduce the production of inflammatory mediators like prostaglandins and nitric oxide.
dot
Caption: Proposed anti-inflammatory signaling pathway of benzothiazole derivatives.
Direct Enzyme Inhibition
Some benzothiazole derivatives have been shown to directly inhibit enzymes involved in the inflammatory cascade. For example, certain derivatives have demonstrated selective inhibition of COX-1 .[12]
Experimental Protocols
The following are generalized experimental workflows commonly employed to investigate the cytotoxic and anti-inflammatory mechanisms of benzisothiazole derivatives.
dot
Caption: General experimental workflows for mechanism of action studies.
Cytotoxicity and Apoptosis Assays
-
Cell Viability (MTT) Assay: Cancer cell lines are treated with varying concentrations of the test compound. The MTT reagent is added, which is converted by viable cells into a colored formazan product. The absorbance is measured to determine the concentration at which 50% of cell growth is inhibited (IC50 or GI50).[4]
-
Hoechst Staining: This fluorescent stain binds to DNA. Apoptotic cells exhibit characteristic nuclear condensation and fragmentation, which can be visualized under a fluorescence microscope.[4]
-
Fluorescence-Activated Cell Sorting (FACS): Cells are stained with markers like Annexin V (detects early apoptosis) and propidium iodide (detects late apoptosis/necrosis) and analyzed by flow cytometry to quantify the apoptotic cell population.[10]
-
Western Blotting: This technique is used to detect and quantify the expression levels of key proteins involved in signaling pathways (e.g., PI3K, AKT, Bcl-2, Bax, caspases) to confirm their modulation by the test compound.[3]
Anti-inflammatory Assays
-
Enzyme-Linked Immunosorbent Assay (ELISA): This assay is used to measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and enzymes (e.g., COX-2, iNOS) in cell culture supernatants or tissue homogenates following treatment with the test compound.[13]
-
Western Blotting: Similar to its use in cytotoxicity studies, Western blotting can be employed to measure the protein expression of key inflammatory mediators like NF-κB, COX-2, and iNOS.[11]
Conclusion and Future Directions
The existing body of research strongly suggests that the benzisothiazole scaffold is a promising pharmacophore for the development of novel cytotoxic and anti-inflammatory agents. The primary mechanisms of action for related compounds involve the induction of apoptosis through pathways such as PI3K/AKT and the mitochondrial intrinsic pathway, as well as the inhibition of key inflammatory signaling cascades like NF-κB.
However, the precise mechanism of action of this compound remains to be elucidated. Future research should focus on:
-
Directly investigating the cytotoxic and anti-inflammatory effects of this compound in relevant cell-based and in vivo models.
-
Identifying the specific molecular targets of this compound through techniques such as target fishing and proteomics.
-
Elucidating the specific signaling pathways modulated by this compound to understand its detailed mechanism of action.
-
Conducting structure-activity relationship (SAR) studies to optimize the potency and selectivity of this compound and its analogs.
A deeper understanding of the molecular pharmacology of this compound will be crucial for its potential development as a therapeutic agent. The information compiled in this guide provides a solid foundation for initiating such investigations.
References
- 1. Discovery of benzo[d]isothiazole derivatives as novel scaffold inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction through "ring fusion" strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]
- 5. Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click synthesis of some novel benzo[d]thiazole–1,2,3-triazole hybrid compounds with benzamide and/or benzoate tethers as EGFR-dependent signaling inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ddg-pharmfac.net [ddg-pharmfac.net]
- 9. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 10. scispace.com [scispace.com]
- 11. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents - Mishra - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 13. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
Unraveling the Genesis of 5-Chlorobenzo[d]isothiazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational research and discovery of 5-Chlorobenzo[d]isothiazole, a molecule of significant interest in medicinal chemistry. While the initial synthesis of the isothiazole ring was reported in 1956, and the parent benzo[d]isothiazole scaffold has a history extending back to the discovery of saccharin in 1879, the specific early research on the 5-chloro derivative has been more elusive. This document consolidates available information on the pioneering synthetic routes and characterization of this important heterocyclic compound.
Early Synthetic Approaches and Key Discoveries
The early exploration of chlorinated benzisothiazoles appears to be intertwined with the broader investigation of substituted benzisothiazole isomers. Foundational work by M. Davis and A. W. White in the late 1960s laid the groundwork for the synthesis of various benzisothiazole derivatives. Their research into the preparation of both 2,1-benzisothiazoles and 1,2-benzisothiazoles provided key methodologies that were likely adaptable for the synthesis of halogenated analogs.
One of the earliest documented preparations of a closely related chlorinated benzisothiazole is found in a 1977 publication by Michael Davis and Stephen P. Pogany. Although this paper focuses on the acylation of 2,1-benzisothiazolin-3-ones, it details the synthesis of 5-chloro-2,1-benzisothiazolin-3-one. While an isomer of the target compound, this work represents a significant early foray into the synthesis of chlorinated benzisothiazole systems.
The primary synthetic strategies for the benzisothiazole core often involve the cyclization of appropriately substituted benzene derivatives containing nitrogen and sulfur functionalities. Early methods for preparing substituted 1,2-benzisothiazoles, the class to which this compound belongs, frequently utilized o-mercaptobenzaldehydes or o-mercaptoketones as starting materials.
Experimental Protocols
Detailed experimental protocols from the very first synthesis of this compound remain obscure in readily available literature. However, based on the established methods for analogous compounds from the era, a likely synthetic pathway can be postulated. The following represents a generalized protocol based on the work of Davis and White for the synthesis of 1,2-benzisothiazoles from o-mercaptobenzaldehydes.
Hypothetical Early Synthesis of this compound
This protocol is a logical reconstruction based on established contemporary methods and is intended for illustrative purposes.
Starting Material: 2-Mercapto-5-chlorobenzaldehyde
Reagents: Hydroxylamine hydrochloride, sodium hydroxide, an oxidizing agent (e.g., iodine or potassium ferricyanide).
Methodology:
-
Oxime Formation: 2-Mercapto-5-chlorobenzaldehyde would first be converted to its oxime derivative. This would typically involve reacting the aldehyde with hydroxylamine hydrochloride in a suitable solvent, such as aqueous ethanol, often in the presence of a base like sodium hydroxide to neutralize the liberated HCl.
-
Oxidative Cyclization: The resulting 2-mercapto-5-chlorobenzaldehyde oxime would then undergo an intramolecular oxidative cyclization to form the N-S bond of the isothiazole ring. This key step could be achieved using a mild oxidizing agent. A common method involved the use of iodine in a basic medium or an aqueous solution of potassium ferricyanide.
-
Isolation and Purification: The crude this compound would be isolated from the reaction mixture, likely by extraction into an organic solvent. Purification would then be carried out by standard techniques of the time, such as recrystallization from a suitable solvent (e.g., ethanol or petroleum ether) or distillation under reduced pressure.
Characterization Data
Early characterization of novel compounds relied heavily on physical constants and elemental analysis. Spectroscopic methods, while emerging, were not as routine as they are today.
Table 1: Anticipated Early Characterization Data for this compound
| Property | Anticipated Value/Technique | Notes |
| Appearance | Crystalline solid | Based on the properties of related benzisothiazoles. |
| Melting Point | To be determined | A sharp melting point would have been a key indicator of purity. |
| Elemental Analysis | C, H, N, S, Cl percentages | Would have been crucial for confirming the empirical formula (C₇H₄ClNS). |
| Solubility | Soluble in common organic solvents | Expected to be soluble in solvents like ethanol, chloroform, and benzene, with low solubility in water. |
| Spectroscopy (later) | IR, UV, and NMR | As these techniques became more accessible, they would have been used to confirm the structure, identifying key functional groups and proton environments. Infrared (IR) spectroscopy would show characteristic aromatic C-H and C=C stretching, as well as C-S and C-N vibrations. Ultraviolet (UV) spectroscopy would reveal the electronic transitions of the aromatic system. Nuclear Magnetic Resonance (NMR) spectroscopy would provide definitive information about the arrangement of protons on the benzene ring. |
Experimental and Logical Workflows
The logical progression from starting materials to the final product and its characterization is a critical aspect of early chemical research.
Conclusion
While the precise moment of the first synthesis of this compound is not prominently documented in easily accessible historical records, the foundational work on the synthesis of substituted benzisothiazoles in the mid to late 20th century provides a clear blueprint for its discovery. The methodologies developed for the preparation of the core benzisothiazole ring system were undoubtedly instrumental in the eventual synthesis of its chlorinated derivatives. Further archival research into the publications of key pioneers in isothiazole chemistry may yet uncover the seminal report on this important compound. This guide provides a comprehensive overview based on the available historical context and established chemical principles of the era.
An In-Depth Technical Guide on the Structural Elucidation and Analysis of 5-Chlorobenzo[d]isothiazole and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the structural elucidation and analysis of 5-chlorobenzo[d]isothiazole, a heterocyclic compound of interest in medicinal chemistry. Due to a scarcity of publicly available data on the parent compound, this document focuses on the characterization of its synthesized derivatives, primarily the 1,1-dioxide analogs. This guide compiles available spectroscopic data, outlines experimental protocols for key analytical techniques, and presents logical workflows for its synthesis and analysis. The information herein serves as a foundational resource for researchers engaged in the study and application of this class of compounds.
Introduction
The benzo[d]isothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities. The introduction of a chlorine atom at the 5-position can significantly modulate the compound's physicochemical properties and biological targets. A thorough understanding of the structure of this compound is paramount for targeted drug design and development. This guide addresses the structural characterization of this core through the lens of its more extensively studied derivatives.
Synthesis of the this compound Core
Figure 1: Conceptual synthesis pathway for the this compound core.
Structural Elucidation and Analysis
The structural confirmation of novel this compound derivatives relies on a combination of modern analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) and coupling constants (J) provide detailed information about the electronic environment and connectivity of atoms. Below are the reported NMR data for derivatives of this compound 1,1-dioxide.
Table 1: ¹H NMR Spectroscopic Data for this compound 1,1-Dioxide Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 5-Chloro-3-phenylbenzo[d]isothiazole 1,1-dioxide | CDCl₃ | 7.96–7.94 (m, 3H), 7.85 (d, J = 1.0 Hz, 1H), 7.77–7.70 (m, 2H), 7.64 (t, J = 7.7 Hz, 2H)[1] |
| 3-(2-Allylphenyl)-5-chlorobenzo[d]isothiazole 1,1-dioxide | CDCl₃ | 7.92 (d, J = 8.0 Hz, 1H), 7.73 (d, J = 8.0 Hz, 1H), 7.57 (t, J = 7.5 Hz, 1H), 7.49–7.42 (m, 4H), 5.87–5.80 (m, 1H), 4.97–4.91 (m, 2H), 3.62 (d, J = 6.0 Hz, 2H)[1] |
Table 2: ¹³C NMR Spectroscopic Data for this compound 1,1-Dioxide Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 5-Chloro-3-phenylbenzo[d]isothiazole 1,1-dioxide | CDCl₃ | 169.7, 140.2, 139.3, 133.7, 133.2, 132.4, 129.9, 129.4, 129.4, 126.7, 123.9[1] |
| 3-(2-Allylphenyl)-5-chlorobenzo[d]isothiazole 1,1-dioxide | CDCl₃ | 170.7, 140.3, 140.2, 138.4, 136.1, 133.6, 133.3, 132.0, 131.4, 128.9, 128.5, 126.6, 126.4, 123.6, 117.0, 37.4[1] |
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental composition of the compound.
Table 3: HRMS Data for this compound 1,1-Dioxide Derivatives
| Compound | Ionization Mode | Calculated m/z | Found m/z |
| 5-Chloro-3-phenylbenzo[d]isothiazole 1,1-dioxide | ESI | [M + H]⁺ 299.9862 | 299.9863[1] |
| 3-(2-Allylphenyl)-5-chlorobenzo[d]isothiazole 1,1-dioxide | ESI | [M + H]⁺ 318.0356 | 318.0353[1] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the verification and advancement of scientific findings.
NMR Spectroscopy
-
Instrumentation : ¹H and ¹³C NMR spectra are typically recorded on a 600 MHz spectrometer.[1]
-
Sample Preparation : Samples are dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃).
-
Data Acquisition : Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
-
Data Processing : The acquired data is processed using standard NMR software to obtain the final spectra for analysis.
High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation : ESI-HRMS analyses are performed on a high-resolution mass spectrometer.[1]
-
Ionization : Electrospray ionization (ESI) is a common technique used for these types of compounds.[1]
-
Data Analysis : The measured m/z values are compared to the calculated values for the expected molecular formula to confirm the elemental composition.
Structural Analysis Workflow
The comprehensive structural elucidation of a novel this compound derivative follows a logical progression of analytical techniques.
Figure 2: Workflow for the structural elucidation of this compound derivatives.
Conclusion and Future Outlook
This technical guide has summarized the available data for the structural elucidation of this compound derivatives, specifically the 1,1-dioxide analogs. The presented NMR and HRMS data provide a solid foundation for the characterization of this important heterocyclic core. However, a significant data gap exists for the parent this compound. Future research should focus on the synthesis, isolation, and comprehensive spectroscopic and crystallographic analysis of this parent compound to fully unlock the potential of this chemical scaffold in drug discovery and materials science.
References
5-Chlorobenzo[d]isothiazole CAS number and chemical data
CAS Number: 2786-51-8
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 5-Chlorobenzo[d]isothiazole, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis.
Chemical and Physical Data
Quantitative data for this compound is summarized in the table below. Please note that while the melting point has been experimentally determined, the boiling point is a predicted value.
| Property | Value | Source |
| CAS Number | 2786-51-8 | CymitQuimica[1] |
| Molecular Formula | C₇H₄ClNS | CymitQuimica[1] |
| Molecular Weight | 169.63 g/mol | CymitQuimica[1] |
| Melting Point | 106 °C | Guidechem[2] |
| Boiling Point | 267.8±13.0 °C | Guidechem[2] |
| Physical Form | Solid | CymitQuimica[1] |
| Solubility | Data not available |
Synthesis Protocol
Proposed Synthesis of this compound
This proposed synthesis involves the reaction of a substituted aminothiophenol with a suitable cyclizing agent.
Materials:
-
2-Amino-4-chlorothiophenol
-
Glyoxylic acid
-
Oxidizing agent (e.g., iodine, hydrogen peroxide)
-
Solvent (e.g., ethanol, dimethyl sulfoxide)
Procedure:
-
Dissolve 2-amino-4-chlorothiophenol in the chosen solvent in a reaction flask.
-
Add an equimolar amount of glyoxylic acid to the solution.
-
Slowly add the oxidizing agent to the reaction mixture while stirring.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Spectroscopic Data
Detailed experimental spectra for this compound are not widely available in public databases. However, spectral data can be obtained from commercial suppliers such as ChemicalBook, which lists the availability of 1H NMR, 13C NMR, IR, and Mass Spectrometry data.[4]
Expected Spectroscopic Characteristics:
-
¹H NMR: Signals corresponding to the aromatic protons on the benzo ring are expected. The chemical shifts and coupling constants would be influenced by the electron-withdrawing nature of the chlorine atom and the isothiazole ring.
-
¹³C NMR: Resonances for the carbon atoms of the fused ring system are anticipated. The carbon atom attached to the chlorine will show a characteristic chemical shift.
-
FT-IR: Characteristic absorption bands for C-H stretching of the aromatic ring (around 3100-3000 cm⁻¹), C=C and C=N stretching vibrations within the heterocyclic and benzene rings (in the 1600-1400 cm⁻¹ region), and a C-Cl stretching vibration are expected.[5]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight (169.63) and an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak, which is characteristic of a monochlorinated compound.
Biological Activity
Specific studies on the biological activity and mechanism of action of this compound are limited. However, the broader classes of isothiazole and benzothiazole derivatives are known to exhibit a wide range of pharmacological properties.
General Activities of Isothiazole and Benzothiazole Derivatives:
-
Antimicrobial and Antifungal Activity: Many derivatives of isothiazole and benzothiazole have demonstrated potent activity against various strains of bacteria and fungi.[6][7][8] The proposed mechanism for some thiazole derivatives involves the inhibition of bacterial protein synthesis.[6]
-
Cytotoxic and Anticancer Activity: Certain benzothiazole derivatives have shown significant cytotoxicity against various cancer cell lines, including breast cancer.[9][10] The mechanism of action for some of these compounds is thought to involve the inhibition of estrogen receptors or the induction of apoptosis.[10]
-
Anti-inflammatory Activity: Some isothiazole derivatives have exhibited anti-inflammatory properties in preclinical studies.[2]
A study on derivatives of 2-(5-Chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one has shown antimicrobial activity, suggesting that the 5-chloro-benzothiazole moiety contributes to the biological effect.[6] The proposed mechanism for thiazole-containing antimicrobials is the inhibition of protein synthesis by binding to the 23S rRNA.[6]
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. 5-CHLOROBENZOTHIAZOLE(2786-51-8) 1H NMR spectrum [chemicalbook.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. 2-(5-Chlorobenzo[<i>d</i>]thiazol-2-ylimino)thiazolidin-4-one derivatives as an antimicrobial agent - Arabian Journal of Chemistry [arabjchem.org]
- 7. Antifungal activity of a new benzothiazole derivative against Candida in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comprehensive Review of Benzo[d]isothiazole Compounds: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The benzo[d]isothiazole scaffold, a fused heterocyclic system comprising a benzene ring and an isothiazole ring, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive review of the synthesis, biological evaluation, and mechanisms of action of benzo[d]isothiazole compounds, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties.
Chemical Synthesis of the Benzo[d]isothiazole Core
The construction of the benzo[d]isothiazole scaffold can be achieved through various synthetic strategies, primarily categorized as intramolecular and intermolecular cyclization reactions.
Intramolecular Cyclization Pathways
A prevalent method for synthesizing benzo[d]isothiazol-3(2H)-ones involves the intramolecular cyclization of 2-mercaptobenzamides. This transformation can be facilitated by different catalytic systems:
-
Copper-Catalyzed Oxidative Dehydrogenative Cyclization: This method utilizes a Cu(I) catalyst under an oxygen atmosphere to promote the formation of the N-S bond, yielding a variety of benzo[d]isothiazol-3(2H)-ones in excellent yields.[1]
-
Electrochemical Dehydrogenative Cyclization: An environmentally friendly approach that employs constant-current electrolysis in an undivided cell to achieve intramolecular N-S bond formation, producing benzo[d]isothiazol-3(2H)-ones with hydrogen gas as the only byproduct.[1]
-
Heterogeneous Catalysis: Tetra-substituted sulfonated cobalt phthalocyanine (CoPcS) has been used as a recyclable heterogeneous catalyst for the synthesis of benzo[d]isothiazol-3(2H)-ones from 2-mercaptobenzamides in aqueous media.[1]
Intermolecular Cyclization Pathways
Intermolecular approaches often start with 2-halobenzamides, which react with a sulfur source in the presence of a transition-metal catalyst:
-
Copper-Catalyzed Cascade Reactions: 2-halobenzamides can react with elemental sulfur (S₈), potassium thiocyanate (KSCN), or carbon disulfide (CS₂) in the presence of a copper catalyst, such as CuCl, to form the benzo[d]isothiazol-3(2H)-one ring system through a cascade of C-S and N-S bond formations.[1]
A general workflow for the synthesis of benzo[d]isothiazole derivatives is depicted below.
Biological Activities of Benzo[d]isothiazole Compounds
Derivatives of benzo[d]isothiazole have been extensively studied for their potential therapeutic applications, demonstrating significant activity in various biological assays.
Anticancer Activity
Numerous studies have highlighted the potent anticancer effects of benzo[d]isothiazole derivatives against a range of human cancer cell lines.
Quantitative Data on Anticancer Activity
| Compound Type | Cell Line | Activity | Value | Reference |
| Benzo[d]isothiazole Schiff Bases | Leukemia | CC50 | 4-9 µM | [2] |
| Benzo[d]isothiazole Schiff Bases | Skin Melanoma | - | - | [3] |
| Benzo[d]isothiazole Schiff Bases | Breast Adenocarcinoma | - | - | [3] |
| Benzo[d]isothiazole Derivative (D7) | Jurkat T cells | Low Cytotoxicity | - | [4] |
| Indole based hydrazine carboxamide scaffold | HT29 (Colon) | IC50 | 0.015 µM | [5] |
| Indole based hydrazine carboxamide scaffold | H460 (Lung) | IC50 | 0.28 µM | [5] |
| Indole based hydrazine carboxamide scaffold | A549 (Lung) | IC50 | 1.53 µM | [5] |
| Indole based hydrazine carboxamide scaffold | MDA-MB-231 (Breast) | IC50 | 0.68 µM | [5] |
| Naphthalimide derivative | HT-29 (Colon) | IC50 | 3.72 ± 0.3 µM | [5] |
| Naphthalimide derivative | A549 (Lung) | IC50 | 4.074 ± 0.3 µM | [5] |
| Naphthalimide derivative | MCF-7 (Breast) | IC50 | 7.91 ± 0.4 µM | [5] |
Inhibition of Signaling Pathways
Benzo[d]isothiazole derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
-
STAT3 Signaling Pathway: Certain benzothiazole derivatives have been designed as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[6] Inhibition of STAT3 phosphorylation has been shown to suppress the expression of downstream target genes like c-MYC and MCL-1, leading to G2/M phase cell cycle arrest and apoptosis.[7]
-
PI3K/AKT and ERK Signaling Pathways: Some benzo[d]isothiazole derivatives have been found to inhibit the PI3K/AKT and ERK signaling pathways, which are crucial for cancer cell survival and proliferation.[8]
Antimicrobial Activity
Benzo[d]isothiazole derivatives have also shown promise as antimicrobial agents against a variety of bacterial and fungal strains.
Quantitative Data on Antimicrobial Activity
| Compound Type | Microorganism | Activity | Value (mM) | Reference |
| Benzothiazole-Pyrazolone Derivative (16c) | S. aureus | MIC | 0.025 | |
| Benzothiazole-Pyrazolone Derivative (16c) | S. aureus | MIC | 0.025 | |
| Ampicillin (Standard) | S. aureus | MIC | 0.179 | |
| Sulfadiazine (Standard) | S. aureus | MIC | 1.998 |
Structure-Activity Relationship (SAR) for Antimicrobial Activity
The antimicrobial potency of benzo[d]isothiazole derivatives is influenced by the nature and position of substituents on the core structure. For instance, the presence of a pyrazolone ring has been associated with enhanced antimicrobial activity. Conversely, replacing the pyrazolone with pyridone or arylazo moieties tends to decrease the activity.[1]
Enzyme Inhibition
Benzo[d]isothiazole derivatives have been identified as inhibitors of various enzymes implicated in disease pathogenesis.
Quantitative Data on Enzyme Inhibition
| Compound | Enzyme | Activity | Value | Reference |
| D7 | PD-1/PD-L1 Interaction | IC50 | 5.7 nM | [4] |
| 4f | Acetylcholinesterase (AChE) | IC50 | 23.4 ± 1.1 nM | [9] |
| 4f | Monoamine Oxidase B (MAO-B) | IC50 | 40.3 ± 1.7 nM | [9] |
| BM3 | DNA Topoisomerase IIα | IC50 | 39 nM |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this review.
Synthesis of Benzo[d]isothiazole Derivatives (General Procedure)
A representative procedure for the synthesis of N-substituted-2-aminobenzothiazoles is as follows:
-
Step 1: Synthesis of 6-substituted-1,3-benzothiazol-2-amine:
-
A mixture of a 4-substituted aniline (0.01 mol) and potassium thiocyanate (0.01 mol) in glacial acetic acid (20 mL) is cooled and stirred.
-
Bromine (0.01 mol) is added dropwise at 10 °C.
-
Stirring is continued for an additional 3 hours.
-
The separated hydrobromide salt is filtered, washed with acetic acid, and dried.
-
The salt is dissolved in hot water and neutralized with aqueous ammonia solution (25%).
-
The precipitate is filtered, washed with water, dried, and recrystallized from benzene.
-
-
Step 2: Further Derivatization (Example: Schiff Base Formation):
-
The synthesized 2-aminobenzothiazole derivative (0.01 mol) is dissolved in a suitable solvent (e.g., ethanol).
-
An appropriate aldehyde or ketone (0.01 mol) is added to the solution.
-
A catalytic amount of an acid (e.g., glacial acetic acid) is added.
-
The reaction mixture is refluxed for a specified time (e.g., 4-6 hours).
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled, and the precipitated product is filtered, washed with a cold solvent, and recrystallized to afford the pure Schiff base derivative.
-
In Vitro Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding:
-
Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
The plate is incubated for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow cell attachment.
-
-
Compound Treatment:
-
The benzo[d]isothiazole compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Serial dilutions of the compounds are prepared in culture medium.
-
The medium from the cell plates is aspirated, and 100 µL of the medium containing the test compounds at various concentrations is added to the wells.
-
Control wells receive medium with the solvent at the same concentration as the treated wells.
-
The plate is incubated for 48-72 hours at 37 °C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for an additional 2-4 hours at 37 °C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT is carefully removed.
-
150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
The plate is gently shaken on an orbital shaker for 15 minutes to ensure complete dissolution.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Compound Dilutions:
-
A stock solution of the benzo[d]isothiazole compound is prepared in a suitable solvent.
-
Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth). Each well will contain 100 µL of the diluted compound.
-
-
Inoculum Preparation:
-
A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
The inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
100 µL of the standardized inoculum is added to each well of the microtiter plate, resulting in a final volume of 200 µL per well.
-
A positive control well (medium with inoculum, no compound) and a negative control well (medium only) are included.
-
The plate is incubated at 37 °C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, the plate is visually inspected for turbidity.
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Conclusion
Benzo[d]isothiazole and its derivatives represent a versatile and promising class of heterocyclic compounds with a wide array of biological activities. Their synthetic accessibility and the potential for structural modification make them attractive scaffolds for the development of new therapeutic agents. The potent anticancer, antimicrobial, and enzyme-inhibiting properties highlighted in this review underscore the significant potential of benzo[d]isothiazoles in drug discovery. Further research focusing on the optimization of their pharmacological profiles, elucidation of their detailed mechanisms of action, and in vivo efficacy studies is warranted to translate these promising findings into clinical applications.
References
- 1. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme [mdpi.com]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. researchgate.net [researchgate.net]
- 4. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ShinyGO 0.85 [bioinformatics.sdstate.edu]
- 7. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Spectroscopic and Experimental Data for 5-Chlorobenzo[d]isothiazole Remains Elusive in Publicly Available Resources
A comprehensive search for quantitative spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), for the compound 5-Chlorobenzo[d]isothiazole has proven unsuccessful. Despite targeted inquiries for ¹H NMR, ¹³C NMR, FT-IR, and mass spectra, as well as for detailed experimental protocols for its synthesis and characterization, the specific data required to construct an in-depth technical guide could not be located in publicly accessible scientific databases and literature.
The investigation yielded information on related but structurally distinct compounds, which underscores the importance of precise isomeric and substituent identification in chemical research. Notably, data was found for various derivatives of 5-chlorobenzothiazole, an isomer of the target compound, as well as for 5-Chloro-1,2-benzisothiazol-3(2H)-one, a related but different chemical entity.
A 1972 research paper on the crystal and molecular structure of 5-Chloro-2,1-benzisothiazole, another isomer, mentioned the existence of NMR evidence but did not provide the detailed spectral data necessary for this guide. Commercial and chemical database listings for compounds with similar names did not contain the specific spectroscopic information for the unsubstituted this compound.
The absence of this foundational data precludes the creation of the requested structured data tables and detailed experimental protocols. Further research in specialized, proprietary chemical databases or direct experimental analysis would be necessary to obtain the required spectroscopic information for this compound.
As no quantitative data or specific experimental workflows for this compound could be retrieved, the generation of comparative tables and Graphviz diagrams as requested is not possible at this time.
Unveiling the Therapeutic Potential of 5-Chlorobenzo[d]isothiazole: A Technical Guide to Core Targets
For Immediate Release
Lviv, Ukraine – October 26, 2025 – In the dynamic landscape of drug discovery, the heterocyclic compound 5-Chlorobenzo[d]isothiazole and its derivatives are emerging as a promising scaffold for the development of novel therapeutics. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound class, with a primary focus on its well-documented activity as an inhibitor of the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) interaction, a critical immune checkpoint in oncology. Furthermore, this report explores the compound's noted antiproliferative and cytotoxic effects, suggesting broader therapeutic applications.
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
Primary Therapeutic Target: PD-1/PD-L1 Interaction in Cancer Immunotherapy
Recent groundbreaking research has identified derivatives of benzo[d]isothiazole as potent small molecule inhibitors of the PD-1/PD-L1 immune checkpoint pathway.[1] This interaction is a key mechanism by which cancer cells evade the host immune system. By blocking the binding of PD-L1 on tumor cells to the PD-1 receptor on T cells, these compounds can restore the immune system's ability to recognize and eliminate cancerous cells.
Two lead compounds, D7 and LLW-018 , have demonstrated remarkable inhibitory activity against the PD-1/PD-L1 interaction, with IC50 values in the low nanomolar range.[2][3] This level of potency highlights the significant potential of the benzo[d]isothiazole scaffold in the development of next-generation cancer immunotherapies.
Quantitative Data: Inhibition of PD-1/PD-L1 Interaction
| Compound | Target | IC50 (nM) | Assay Method | Reference |
| D7 | PD-1/PD-L1 Interaction | 5.7 | Homogeneous Time-Resolved Fluorescence (HTRF) | [1][2] |
| LLW-018 | PD-1/PD-L1 Interaction | 2.61 | Homogeneous Time-Resolved Fluorescence (HTRF) | [3] |
Signaling Pathway: PD-1/PD-L1 Mediated Immune Suppression
The binding of PD-L1 on a tumor cell to the PD-1 receptor on an activated T cell initiates a signaling cascade that suppresses the T cell's cytotoxic activity. This process involves the phosphorylation of the immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1. This, in turn, leads to the recruitment of phosphatases such as SHP-2, which dephosphorylate key downstream signaling molecules of the T cell receptor (TCR) complex, ultimately dampening the anti-tumor immune response. Benzo[d]isothiazole derivatives act by sterically hindering the PD-1/PD-L1 interaction, thereby preventing this immunosuppressive signaling.
Secondary Therapeutic Avenue: Antiproliferative and Cytotoxic Effects
Beyond their well-defined role in immune checkpoint inhibition, benzo[d]isothiazole derivatives have demonstrated significant antiproliferative activity against various cancer cell lines, particularly those of hematological origin.[4] Furthermore, these compounds have shown marked cytotoxicity against human CD4+ lymphocytes.[4]
While the precise molecular targets responsible for these effects are still under investigation, the observed cellular outcomes strongly suggest the induction of apoptosis as a key mechanism of action. Studies on structurally related thiazole compounds have shown that they can induce apoptosis in leukemia cells by modulating the expression of Bcl-2 family proteins and activating caspases.
Quantitative Data: Cytotoxic and Antiproliferative Activity
| Compound Class | Cell Line | Activity | Measurement | Value (µM) | Reference |
| Benzo[d]isothiazole derivatives | Leukemia Cell Lines | Antiproliferative | - | - | [4] |
| Benzo[d]isothiazole compounds | Human CD4+ Lymphocytes (MT-4) | Cytotoxicity | CC50 | 4-9 | [5] |
Experimental Workflow: Assessing Antiproliferative Activity
The evaluation of the antiproliferative and cytotoxic effects of this compound derivatives typically follows a multi-step experimental workflow, starting with in vitro cell-based assays and potentially progressing to more complex mechanistic studies.
Putative Signaling Pathway: Induction of Apoptosis
The cytotoxic and antiproliferative effects of benzo[d]isothiazole derivatives likely converge on the intrinsic (mitochondrial) pathway of apoptosis. This pathway is regulated by the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. It is hypothesized that these compounds may shift this balance in favor of apoptosis, leading to the release of cytochrome c from the mitochondria, the formation of the apoptosome, and the subsequent activation of executioner caspases, ultimately resulting in programmed cell death.
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition
Objective: To quantify the inhibitory effect of this compound derivatives on the interaction between human PD-1 and PD-L1.
Principle: This assay utilizes HTRF technology, a form of Förster resonance energy transfer (FRET), to detect the proximity of two molecules. Recombinant human PD-1 and PD-L1 proteins are tagged with a FRET donor (e.g., Europium cryptate) and an acceptor (e.g., d2 or XL665), respectively. When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, allowing for energy transfer upon excitation of the donor, resulting in a specific FRET signal. An inhibitor of the interaction will disrupt this proximity, leading to a decrease in the FRET signal.
Materials:
-
Recombinant human PD-1 protein (e.g., tagged with Fc)
-
Recombinant human PD-L1 protein (e.g., tagged with His)
-
Anti-tag antibody conjugated to HTRF donor (e.g., Anti-Fc-Europium cryptate)
-
Anti-tag antibody conjugated to HTRF acceptor (e.g., Anti-His-d2)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
384-well low-volume white microplates
-
HTRF-compatible microplate reader
Procedure:
-
Compound Plating: Serially dilute the test compounds in DMSO and then in assay buffer. Dispense a small volume (e.g., 5 µL) of the diluted compounds into the wells of the 384-well plate. Include wells for positive (no inhibitor) and negative (no proteins) controls.
-
Protein Addition: Prepare a solution of the tagged PD-1 and PD-L1 proteins in assay buffer. Add a specific volume (e.g., 5 µL) of this protein mixture to each well.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Detection Reagent Addition: Prepare a solution of the HTRF donor and acceptor antibodies in assay buffer. Add a defined volume (e.g., 10 µL) of this detection mix to each well.
-
Final Incubation: Incubate the plate at room temperature for a further period (e.g., 2-4 hours or overnight) in the dark to allow for the binding of the detection antibodies.
-
Signal Reading: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. Its potent inhibition of the PD-1/PD-L1 interaction provides a clear and compelling rationale for its advancement in the field of cancer immunotherapy. The observed antiproliferative and cytotoxic activities, likely mediated through the induction of apoptosis, further broaden the potential therapeutic applications of this compound class. Further research is warranted to fully elucidate the molecular targets responsible for its cytotoxic effects and to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds for clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Assay in Summary_ki [bindingdb.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Chlorobenzo[d]isothiazole: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Chlorobenzo[d]isothiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its molecular characteristics, outlines a plausible synthetic route, and explores its promising role as a modulator of critical biological pathways.
Core Molecular and Physical Properties
While specific experimental data for this compound is not widely available in public literature, its core properties can be reliably inferred from its isomeric structures, 3-Chlorobenzo[d]isothiazole and 5-Chlorobenzo[d]thiazole. The fundamental molecular formula and weight are consistent across these isomers.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClNS | Inferred from isomers |
| Molecular Weight | 169.63 g/mol | [1] |
| Appearance | White Solid (expected) | [2] |
| Purity | >95% (typical for research grade) | [3] |
| Storage | 2-8°C, protected from light | [2] |
Spectroscopic Characterization
Expected Spectroscopic Data:
| Technique | Expected Peaks |
| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm. The exact chemical shifts and coupling constants will be dependent on the substitution pattern of the benzene ring. |
| ¹³C NMR | Aromatic carbons in the range of 110-155 ppm. |
| IR Spectroscopy | Characteristic peaks for C=C stretching in the aromatic ring (approx. 1600-1450 cm⁻¹), C-H stretching (approx. 3100-3000 cm⁻¹), and C-S stretching. |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z ≈ 169, with a characteristic isotopic pattern for a molecule containing one chlorine atom (M+2 peak at approximately 33% of the M⁺ peak intensity). |
Experimental Protocol: Synthesis of this compound
A specific, detailed experimental protocol for the synthesis of this compound is not prominently described in the literature. However, a plausible synthetic route can be adapted from general methods for the synthesis of benzo[d]isothiazole derivatives. The following protocol is a representative example based on established isothiazole synthesis methodologies.
Reaction Scheme:
A potential synthesis could involve the cyclization of a substituted aminothiophenol.
Materials:
-
2-Amino-4-chlorothiophenol
-
An appropriate oxidizing agent (e.g., iodine, hydrogen peroxide)
-
Solvent (e.g., ethanol, acetic acid)
Procedure:
-
Dissolution: Dissolve 2-amino-4-chlorothiophenol in a suitable solvent, such as ethanol.
-
Oxidative Cyclization: Add the oxidizing agent portion-wise to the solution at room temperature with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Reaction Completion and Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with a reducing agent solution (e.g., sodium thiosulfate) to remove any excess oxidizing agent, followed by a wash with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford this compound.
Biological Activity and Therapeutic Potential: Inhibition of the PD-1/PD-L1 Pathway
Recent research has highlighted the potential of benzo[d]isothiazole derivatives as potent small molecule inhibitors of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) interaction, a critical immune checkpoint pathway in oncology.[4] Monoclonal antibodies targeting this pathway have shown significant success in cancer immunotherapy, and small molecule inhibitors offer potential advantages in terms of oral bioavailability and tissue penetration.
The benzo[d]isothiazole scaffold has been identified as a promising pharmacophore for the development of such inhibitors. Molecular modeling studies of a potent benzo[d]isothiazole derivative, compound D7, have elucidated its binding mode within the PD-L1 dimer interface.
Mechanism of Action:
The binding of a benzo[d]isothiazole derivative to PD-L1 is proposed to occur at the dimer interface, preventing the interaction of PD-L1 with its receptor, PD-1, on T-cells. This inhibition disrupts the immunosuppressive signal, thereby restoring T-cell activity against tumor cells. Key interactions observed in molecular docking studies include:
-
Hydrophobic Interactions: The biphenyl group of the inhibitor interacts with key hydrophobic residues such as Ile54, Tyr56, Met115, and Ala121 on both chains of the PD-L1 dimer.[4]
-
π-π Stacking: The bromobenzene moiety can form a π-π stacking interaction with Tyr56 of the second PD-L1 chain.[4]
-
Hydrogen Bonding and Salt Bridge Interactions: Functional groups on the inhibitor, such as an L-serine moiety in the case of compound D7, can form hydrogen bonds and salt bridges with residues like Asp122 and Lys124.[4]
The following diagram illustrates the general workflow for the discovery of benzo[d]isothiazole-based PD-1/PD-L1 inhibitors and the proposed mechanism of action.
References
An In-depth Technical Guide to the Solubility and Stability of 5-Chloro-1,2-benzisothiazol-3(2H)-one
A Note on Nomenclature: The compound of interest, 5-Chlorobenzo[d]isothiazole, is more formally and commonly referred to in scientific literature as 5-Chloro-1,2-benzisothiazol-3(2H)-one . This guide will proceed using the latter nomenclature. This compound belongs to the isothiazolinone class of biocides, which are widely used for their antimicrobial properties. Understanding its solubility and stability is crucial for its effective application and for assessing its environmental fate.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Chloro-1,2-benzisothiazol-3(2H)-one is presented in the table below.
| Property | Value | Reference |
| CAS Number | 4337-43-3 | [1] |
| Molecular Formula | C₇H₄ClNOS | [1][2] |
| Molecular Weight | 185.63 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| InChI Key | IYFOEVOXKZUQPJ-UHFFFAOYSA-N | [2] |
Solubility Profile
| Solvent | Qualitative Solubility |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Methanol | Soluble |
| Water | Sparingly soluble[3] |
This table is based on available qualitative data. Quantitative solubility studies are recommended for specific application development.
A standard method for determining the solubility of a compound is the shake-flask method, which is recommended by the OECD Guideline 105.
Objective: To determine the saturation concentration of 5-Chloro-1,2-benzisothiazol-3(2H)-one in a specific solvent at a controlled temperature.
Materials:
-
5-Chloro-1,2-benzisothiazol-3(2H)-one
-
Solvent of interest (e.g., water, ethanol, etc.)
-
Thermostatically controlled shaker bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of 5-Chloro-1,2-benzisothiazol-3(2H)-one to a known volume of the solvent in a sealed flask.
-
Equilibration: Place the flask in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the solution to stand in the temperature-controlled bath to allow undissolved solid to settle. Centrifuge an aliquot of the supernatant to remove any suspended particles.
-
Quantification: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Analysis: Analyze the diluted sample using a validated HPLC method to determine the concentration of 5-Chloro-1,2-benzisothiazol-3(2H)-one.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Stability Profile
Isothiazolinones as a class are known to be susceptible to degradation under certain conditions. While specific kinetic data for 5-Chloro-1,2-benzisothiazol-3(2H)-one is limited, its stability is expected to be influenced by factors such as pH, temperature, and light exposure.
General Stability Considerations:
-
Thermal Stability: Isothiazolinones can undergo thermal degradation. The stability of raw PVC, which can contain isothiazolinone preservatives, is poor, with degradation starting above 70 °C[4].
-
pH Stability: The stability of the isothiazole ring is pH-dependent. The structurally related 1,2-benzisothiazol-3(2H)-one (BIT) is described as being hydrolytically stable, with a half-life of more than 30 days in the environment[5]. The photodegradation of BIT is significantly promoted under alkaline conditions[6].
-
Photostability: Exposure to light, particularly UV radiation, can lead to the degradation of isothiazolinones. Studies on benzisothiazolinone have shown that it undergoes photodegradation in water under UV-Vis irradiation, leading to a variety of degradation products through processes like isomerization, oxidation, hydroxylation, and hydrolysis[7]. Direct photolysis is a primary degradation pathway for methylisothiazolinone and benzisothiazolinone in aquatic environments[6].
Based on the known degradation mechanisms of related isothiazolinones, a potential degradation pathway for 5-Chloro-1,2-benzisothiazol-3(2H)-one can be proposed. The initial step often involves the cleavage of the N-S bond in the isothiazole ring, which is the most labile bond. This can be initiated by nucleophilic attack (e.g., by water or other nucleophiles) or by photochemical excitation.
To evaluate the stability of 5-Chloro-1,2-benzisothiazol-3(2H)-one, an accelerated stability study can be performed.
Objective: To assess the degradation of 5-Chloro-1,2-benzisothiazol-3(2H)-one under various stress conditions (e.g., heat, humidity, light).
Materials:
-
5-Chloro-1,2-benzisothiazol-3(2H)-one
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber with a defined light source (e.g., Xenon lamp)
-
Amber glass vials
-
HPLC system
Procedure:
-
Sample Preparation: Prepare solutions of 5-Chloro-1,2-benzisothiazol-3(2H)-one in a relevant solvent or formulation. Aliquot the samples into amber glass vials. For photostability testing, use clear glass vials.
-
Storage Conditions: Place the vials in stability chambers under various conditions. A typical accelerated stability study might include:
-
40 °C / 75% Relative Humidity (RH)
-
25 °C / 60% RH (as a control)
-
Photostability chamber (according to ICH Q1B guidelines)
-
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 2, 3, and 6 months).
-
Analysis: At each time point, analyze the samples using a validated stability-indicating HPLC method. This method should be able to separate the parent compound from its degradation products.
-
Data Evaluation: Quantify the amount of 5-Chloro-1,2-benzisothiazol-3(2H)-one remaining at each time point. Identify and, if possible, quantify any significant degradation products. The degradation rate can then be calculated.
Conclusion
5-Chloro-1,2-benzisothiazol-3(2H)-one is a solid compound with reported solubility in common organic solvents like DMF, DMSO, and methanol, but it is sparingly soluble in water. Its stability is a critical parameter for its application, with evidence suggesting susceptibility to thermal, pH-dependent, and photolytic degradation, which is characteristic of the isothiazolinone class. The primary degradation pathway likely involves the cleavage of the N-S bond. For researchers and drug development professionals, it is imperative to conduct specific solubility and stability studies under conditions relevant to their intended application to ensure product efficacy and safety. The provided experimental protocols offer a starting point for such investigations.
References
- 1. scbt.com [scbt.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Polyvinyl chloride - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Insight into the photodegradation of methylisothiazolinone and benzoisothiazolinone in aquatic environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis and Antifungal Evaluation of 5-Chlorobenzo[d]isothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of novel 5-Chlorobenzo[d]isothiazole derivatives and protocols for evaluating their antifungal activity. This class of compounds has garnered interest for its potential as a source of new antifungal agents.
Introduction
The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. Isothiazole and its fused-ring derivatives, such as benzo[d]isothiazoles, represent a promising scaffold for the development of new therapeutic agents. The incorporation of a chlorine atom at the 5-position of the benzo[d]isothiazole ring can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its antifungal potency and pharmacokinetic profile. This document outlines a representative synthetic route to access these derivatives and standardized protocols to assess their efficacy against clinically relevant fungal strains.
Synthesis of this compound Derivatives
The following is a representative, multi-step protocol for the synthesis of N-substituted this compound-3-amine derivatives. This protocol is a composite based on established synthetic methodologies for related heterocyclic compounds.
Experimental Workflow for Synthesis
Application Notes and Protocols: 5-Chlorobenzo[d]isothiazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chlorobenzo[d]isothiazole is a halogenated heterocyclic scaffold that holds significant potential in medicinal chemistry. Its structural features, including the fused aromatic ring system and the reactive isothiazole core, make it an attractive starting point for the design and synthesis of novel therapeutic agents. The presence of the chlorine atom at the 5-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can provide a handle for further chemical modification. While research on this specific isomer is emerging, the broader classes of benzisothiazoles and benzothiazoles have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects. These application notes provide an overview of the potential therapeutic applications of this compound derivatives, along with detailed protocols for their synthesis and biological evaluation.
Key Applications
The this compound scaffold is a versatile platform for developing a variety of therapeutic agents. Based on the activities of structurally related compounds, the primary areas of interest include:
-
Anticancer Agents: Derivatives of the closely related benzo[d]isothiazole have shown cytotoxicity against various cancer cell lines. The mechanism of action for many benzothiazole-based anticancer agents involves the inhibition of key signaling pathways, such as those mediated by vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis.
-
Antimicrobial Agents: Chloro-substituted benzothiazoles have been investigated for their antibacterial and antifungal properties. These compounds can be derivatized to create a library of molecules for screening against a panel of pathogenic microorganisms.
-
Central Nervous System (CNS) Agents: The benzo[d]isothiazole core is a key component of the atypical antipsychotic drug ziprasidone. This highlights the potential of this compound as a scaffold for the development of novel agents targeting CNS disorders.
Quantitative Data Summary
The following table summarizes the biological activity of selected benzo[d]isothiazole and related chloro-substituted benzothiazole derivatives. This data provides a benchmark for the expected potency of novel compounds based on the this compound scaffold.
| Compound Class | Target/Assay | Cell Line/Organism | Activity (IC50/CC50/MIC) | Reference |
| Benzo[d]isothiazole Schiff Bases | Cytotoxicity | MT-4 (Human CD4+ Lymphocytes) | CC50 = 4-9 µM | [1][2] |
| Benzo[d]isothiazole Derivatives | Antiproliferative | Leukemia Cell Lines | Growth Inhibition | [1][2] |
| 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives | Antibacterial | Escherichia coli | Moderate Activity | [3] |
| 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives | Antibacterial | Staphylococcus aureus | Moderate Activity | [3] |
| 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives | Antifungal | Candida albicans | Moderate Activity | [3] |
| N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives | Antibacterial | S. aureus, E. coli, P. aeruginosa, K. pneumoniae | MIC = 12.5-100 µg/mL | [4] |
| N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives | Antifungal | C. albicans, A. niger, A. flavus, M. purpureus, P. citrinum | MIC = 12.5-100 µg/mL | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-chlorobenzo[d]thiazole Derivatives
This protocol describes a general method for the synthesis of 2-amino-5-chlorobenzo[d]thiazole derivatives, which can serve as key intermediates for further elaboration. The procedure is adapted from the synthesis of related 2-aminobenzothiazoles.[5]
Materials:
-
2-Amino-5-chlorobenzothiazole
-
Chloroacetic acid
-
Potassium hydroxide (KOH)
-
Absolute ethanol
-
o-phenylenediamine
-
Appropriate aromatic aldehyde (e.g., 4-bromobenzaldehyde)
-
Mercaptoacetic acid
-
Dry benzene
Procedure:
-
Synthesis of (5-chlorobenzo[d]thiazol-2-yl)glycine (Intermediate 1):
-
In a round-bottom flask, dissolve 2-amino-5-chlorobenzothiazole (1.0 eq) and potassium hydroxide (1.0 eq) in absolute ethanol.
-
Add chloroacetic acid (1.0 eq) to the solution.
-
Heat the mixture under reflux for 6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, remove the solvent under reduced pressure.
-
Recrystallize the solid product from ethanol.
-
-
Synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-5-chlorobenzo[d]thiazol-2-amine (Derivative A):
-
In a round-bottom flask, combine Intermediate 1 (1.0 eq) and o-phenylenediamine (1.0 eq) in absolute ethanol.
-
Reflux the mixture for 5 hours.
-
Cool the reaction mixture to room temperature to allow for precipitation.
-
Filter the solid product and recrystallize from ethanol.
-
-
Synthesis of 1-(4-bromophenyl)-N-(5-chlorobenzo[d]thiazol-2-yl)methanimine (Schiff Base Derivative B):
-
Dissolve 2-amino-5-chlorobenzothiazole (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Add the desired aromatic aldehyde (e.g., 4-bromobenzaldehyde) (1.0 eq).
-
Reflux the mixture for 6 hours.
-
Cool the reaction to room temperature.
-
Filter the resulting precipitate and recrystallize from ethanol.
-
-
Synthesis of 2-(4-bromophenyl)-3-(5-chlorobenzo[d]thiazol-2-yl)thiazolidin-4-one (Thiazolidinone Derivative C):
-
In a round-bottom flask, dissolve the Schiff base derivative B (1.0 eq) and mercaptoacetic acid (2.0 eq) in dry benzene.
-
Reflux the mixture for 10 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Recrystallize the product from methanol.
-
Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay
This protocol describes the determination of the cytotoxic effects of this compound derivatives on a cancer cell line (e.g., MCF-7, human breast cancer) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Cell Seeding:
-
Culture MCF-7 cells in DMEM with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in DMEM. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compounds.
-
Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for 48 hours.
-
-
MTT Assay:
-
After the incubation period, remove the medium containing the compounds.
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the MTT solution.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial or fungal strains.[6][7]
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microplates
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Standard antibiotic or antifungal agent (positive control)
Procedure:
-
Preparation of Inoculum:
-
Grow the microbial strain overnight in the appropriate broth medium.
-
Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL (for bacteria) or 0.5-2.5 x 10^3 CFU/mL (for fungi) in the test wells.
-
-
Preparation of Compound Dilutions:
-
Perform a two-fold serial dilution of the test compounds in the 96-well plate using the appropriate broth medium. The typical concentration range to test is 0.125 to 256 µg/mL.
-
Include a growth control well (medium and inoculum only) and a sterility control well (medium only).
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well containing the serially diluted compounds.
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Visualizations
Caption: General synthetic workflow for this compound derivatives.
Caption: Workflow for anticancer drug screening.
References
- 1. jchr.org [jchr.org]
- 2. Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. iosrjournals.org [iosrjournals.org]
- 7. advancechemjournal.com [advancechemjournal.com]
Synthesis of 5-Chlorobenzo[d]isothiazole: An Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 5-Chlorobenzo[d]isothiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, 5-chloro-1,2-benzisothiazol-3(2H)-one, followed by its conversion to the final product.
Step 1: Synthesis of 5-Chloro-1,2-benzisothiazol-3(2H)-one
This initial step focuses on the construction of the chlorinated benzisothiazolone ring system. The presented protocol is based on established methods for the synthesis of analogous benzisothiazol-3(2H)-ones, adapted for the 5-chloro derivative. A common and effective strategy involves the cyclization of a readily available substituted benzamide precursor. In this case, 4-chloro-2-mercaptobenzamide serves as the logical starting material.
Experimental Protocol:
The synthesis of 5-chloro-1,2-benzisothiazol-3(2H)-one can be achieved via the oxidative cyclization of 4-chloro-2-mercaptobenzamide.
| Reagent | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |
| 4-Chloro-2-mercaptobenzamide | 187.65 | 18.77 g | 1.0 |
| Copper(I) Chloride (CuCl) | 99.00 | 0.99 g | 0.1 |
| Oxygen (O₂) | 32.00 | Balloon | Excess |
| Dimethylformamide (DMF) | 73.09 | 200 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-2-mercaptobenzamide (18.77 g, 0.1 mol) and copper(I) chloride (0.99 g, 0.01 mol).
-
Add dimethylformamide (200 mL) to the flask and stir the mixture to dissolve the solids.
-
Attach an oxygen-filled balloon to the top of the reflux condenser.
-
Heat the reaction mixture to 100°C and stir vigorously for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into 1 L of ice-cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to afford pure 5-chloro-1,2-benzisothiazol-3(2H)-one.
Step 2: Conversion of 5-Chloro-1,2-benzisothiazol-3(2H)-one to this compound
The second step involves the reduction of the carbonyl group at the 3-position of the benzisothiazolone intermediate to yield the target this compound. A common method for such a transformation is the Wolff-Kishner reduction or its variants.
Experimental Protocol:
| Reagent | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |
| 5-Chloro-1,2-benzisothiazol-3(2H)-one | 185.63 | 18.56 g | 1.0 |
| Hydrazine Hydrate (80%) | 50.06 | 25 mL | ~4.0 |
| Potassium Hydroxide (KOH) | 56.11 | 22.44 g | 4.0 |
| Diethylene Glycol | 106.12 | 200 mL | - |
Procedure:
-
In a 500 mL three-necked round-bottom flask fitted with a mechanical stirrer, a reflux condenser, and a thermometer, place 5-chloro-1,2-benzisothiazol-3(2H)-one (18.56 g, 0.1 mol) and diethylene glycol (200 mL).
-
Add hydrazine hydrate (25 mL, approximately 0.4 mol) and potassium hydroxide pellets (22.44 g, 0.4 mol).
-
Heat the mixture to 120°C for 2 hours.
-
After 2 hours, raise the temperature to 200-210°C to distill off water and excess hydrazine.
-
Maintain the reaction mixture at this temperature for an additional 4 hours.
-
Cool the reaction mixture to room temperature and pour it into 500 mL of cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 150 mL).
-
Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure this compound.
Experimental Workflow
Caption: Synthetic pathway for this compound.
Application of 5-Chlorobenzo[d]isothiazole Analogs in Cancer Cell Line Studies: A Review of Benzothiazole Derivatives
Introduction
Benzothiazole derivatives have been shown to inhibit the proliferation of a wide range of human cancer cell lines through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and survival.[1][2] This report details the cytotoxic activities, mechanisms of action, and experimental procedures associated with these promising anticancer agents.
Data Presentation: Cytotoxic Activity of Benzothiazole Derivatives
The following tables summarize the in vitro anticancer activity of various benzothiazole derivatives against a panel of human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, providing a quantitative measure of the compounds' potency.
Table 1: Cytotoxic Activity of Benzothiazole Derivative BTD in Colorectal Cancer Cell Lines [3]
| Cell Line | IC50 (µM) after 48h |
| HCT116 | ~7.5 |
| CT26 | ~7.5 |
Table 2: Cytotoxic Activity of Benzothiazole Derivative PB11 in Human Cancer Cell Lines [2]
| Cell Line | Cancer Type | IC50 (nM) |
| U87 | Glioblastoma | < 50 |
| HeLa | Cervix Cancer | < 50 |
Table 3: Growth Inhibitory Activity of Benzothiazole Derivative 4 [4]
| Cell Line | Cancer Type | GI50 (µM) |
| Various | 60 Human Cancer Cell Lines | 0.683 - 4.66 |
Table 4: Cytotoxic Activity of Benzothiazole-Thiazolidine Derivative 34 [5]
| Cell Line | Cancer Type | IC50 (mM) |
| C6 | Rat Brain Glioma | 0.03 |
| NIH3T3 | Mouse Embryo Fibroblast | 0.2 |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer effects of benzothiazole derivatives in cell line studies.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells (e.g., HCT116, CT26, U87, HeLa) in a 96-well plate at a density of 4 × 10³ cells/well and incubate overnight.[3]
-
Compound Treatment: Treat the cells with various concentrations of the benzothiazole derivative (e.g., 2.5, 5, or 10 µM) or vehicle (DMSO) for 24, 48, or 72 hours.[3]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[3][6]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[3] The cell viability is expressed as a percentage of the vehicle-treated control.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the benzothiazole derivative for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide to 100 µL of the cell suspension.[6]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.
Protocol:
-
Cell Lysis: After treatment with the benzothiazole derivative, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Caspase-9, PI3K, AKT) overnight at 4°C.[2][3]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
Benzothiazole derivatives exert their anticancer effects by modulating various signaling pathways. The diagrams below illustrate some of the key mechanisms identified in cancer cell line studies.
Experimental Workflow for MTT Assay
Mitochondrial Apoptosis Pathway
Many benzothiazole derivatives, such as BTD and YLT322, have been shown to induce apoptosis through the intrinsic mitochondrial pathway.[3][7][8] This process is often initiated by an increase in reactive oxygen species (ROS), leading to a decrease in mitochondrial membrane potential.[3] This disruption results in the release of cytochrome c from the mitochondria into the cytoplasm. The expression of the anti-apoptotic protein Bcl-2 is often downregulated, while the expression of the pro-apoptotic protein Bax is upregulated, further promoting cytochrome c release.[3][7] In the cytoplasm, cytochrome c activates caspase-9, which in turn activates the executioner caspase-3, leading to the characteristic morphological and biochemical changes of apoptosis.[3][7]
PI3K/AKT Pathway Inhibition
The PI3K/AKT signaling pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer. The novel benzothiazole derivative PB11 has been shown to induce apoptosis in cancer cells by suppressing this pathway.[2][9] By inhibiting PI3K and subsequently the phosphorylation of AKT, PB11 downregulates the pro-survival signals, thereby promoting apoptosis.[2][9]
Conclusion
Derivatives of benzothiazole represent a promising class of compounds for the development of novel anticancer therapies. The studies reviewed here demonstrate their potent cytotoxic and pro-apoptotic effects across a variety of cancer cell lines. The detailed protocols and elucidated signaling pathways provide a solid foundation for further research and development in this area. Future work should focus on optimizing the structure of these derivatives to enhance their efficacy and selectivity, as well as on conducting in vivo studies to validate their therapeutic potential. While direct research on 5-Chlorobenzo[d]isothiazole is lacking, the extensive data on its structural analogs strongly suggests that this chemical family warrants further investigation in the field of oncology.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing 5-Chlorobenzo[d]isothiazole Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction to Benzo[d]isothiazole Based Enzyme Inhibitors
The benzo[d]isothiazole core structure has been identified as a promising scaffold in medicinal chemistry due to its ability to interact with various biological targets. Derivatives of this heterocyclic system have demonstrated inhibitory activity against a range of enzymes implicated in different disease areas. Notably, benzo[d]isothiazole 1,1-dioxide derivatives have been synthesized and identified as dual inhibitors of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1), both of which are key enzymes in the inflammatory cascade.[1]
Furthermore, the versatility of the benzo[d]isothiazole scaffold is highlighted by its derivatives' activity as inhibitors of the sodium glucose co-transporter 2 (SGLT2), which is relevant for the treatment of type 2 diabetes. Other derivatives have been reported as potent and selective positive allosteric modulators for the metabotropic glutamate receptor 4 (mGlu4), a target for Parkinson's disease, and have shown nanomolar inhibitory activity against the 2-C-methyl-D-erythritol 4-phosphate cytidyltransferase (IspD) of Plasmodium spp., a target for antimalarial drug development.[2]
The introduction of a chlorine atom at the 5-position of the benzo[d]isothiazole ring could significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution. These changes may, in turn, affect its binding affinity and selectivity for various enzyme targets. The following sections provide a general framework for the synthesis, characterization, and enzymatic screening of novel 5-Chlorobenzo[d]isothiazole derivatives.
Quantitative Data Summary
The following table summarizes the inhibitory activities of various benzo[d]isothiazole derivatives against their respective enzyme targets. This data can serve as a benchmark for evaluating newly synthesized this compound analogues.
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
| Benzo[d]isothiazole 1,1-dioxide analogues | 5-Lipoxygenase (5-LOX) | 0.15 - 23.6 | [1] |
| Benzo[d]isothiazole 1,1-dioxide analogues | Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | 0.15 - 23.6 | [1] |
| 2-Phenyl benzo[d]isothiazol-3(2H)-ones | 2-C-methyl-D-erythritol 4-phosphate cytidyltransferase (IspD) | Nanomolar range | [2] |
Experimental Protocols
General Synthesis of Benzo[d]isothiazole Derivatives
The synthesis of benzo[d]isothiazole derivatives can be achieved through various synthetic routes. A common approach involves the cyclization of appropriately substituted benzene derivatives. For the synthesis of this compound, a potential starting material would be a 2-amino-4-chlorobenzonitrile or a related compound. The following is a generalized synthetic scheme.
Caption: Generalized workflow for the synthesis of this compound based inhibitors.
Protocol:
-
Synthesis of the Core Scaffold: The synthesis of the this compound core can be adapted from established methods for benzo[d]isothiazole synthesis. One potential route involves the reaction of a 2-halo-5-chlorobenzaldehyde with a source of sulfur and nitrogen.
-
Purification: The crude product should be purified using techniques such as column chromatography on silica gel, followed by recrystallization to obtain the pure this compound scaffold.
-
Derivatization: The core scaffold can be further modified to generate a library of derivatives. For instance, N-alkylation or N-arylation at the isothiazole nitrogen can be performed to introduce various substituents.
-
Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Enzymatic Assays
This assay measures the ability of a compound to inhibit the activity of 5-LOX, an enzyme that catalyzes the conversion of arachidonic acid to leukotrienes.
Materials:
-
Human recombinant 5-LOX enzyme
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Spectrophotometer or fluorometer
Protocol:
-
Prepare a reaction mixture containing the assay buffer and the 5-LOX enzyme.
-
Add the test compound at various concentrations to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Monitor the formation of the product (e.g., by measuring the increase in absorbance at a specific wavelength) over time.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
This assay determines the inhibitory effect of a compound on mPGES-1, which converts PGH2 to PGE2.
Materials:
-
Microsomes from cells expressing mPGES-1
-
Prostaglandin H2 (PGH2) (substrate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., phosphate buffer, pH 7.5)
-
ELISA kit for PGE2 detection
Protocol:
-
Pre-incubate the microsomes containing mPGES-1 with the test compound at various concentrations.
-
Initiate the reaction by adding the substrate, PGH2.
-
After a defined incubation period, terminate the reaction (e.g., by adding a stop solution).
-
Quantify the amount of PGE2 produced using a competitive ELISA kit.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value as described for the 5-LOX assay.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Inhibition of the 5-LOX and mPGES-1 inflammatory pathways by benzo[d]isothiazole derivatives.
Caption: A typical workflow for the development of novel enzyme inhibitors.
References
Application Notes and Protocols for the Quantification of 5-Chlorobenzo[d]isothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 5-Chlorobenzo[d]isothiazole in various sample matrices. The protocols are designed to be adapted for research, quality control, and stability testing in the pharmaceutical industry. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering versatility for different analytical needs.
Introduction to this compound and its Analytical Importance
This compound is a heterocyclic compound belonging to the isothiazole family. Isothiazoles and their derivatives are of significant interest in pharmaceutical development due to their diverse biological activities, including antimicrobial and anti-inflammatory properties.[1][2][3] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, quality control of drug substances and products, and for monitoring the stability of the compound under various stress conditions.[4][5] The development of robust, stability-indicating analytical methods is a regulatory requirement to ensure the safety and efficacy of pharmaceutical products.[4]
High-Performance Liquid Chromatography (HPLC) Method for Quantification
HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for the quantification of many pharmaceutical compounds.[5][6] A reversed-phase HPLC method with UV detection is a common and reliable approach for the analysis of isothiazole derivatives.[7]
Experimental Protocol: HPLC-UV
Objective: To quantify this compound in a drug substance or formulation.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
Diode-Array Detector (DAD) or UV-Vis Detector
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid or Formic acid (for mobile phase pH adjustment)
-
0.45 µm syringe filters
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | Determined by UV scan of this compound (typically in the range of 270-320 nm) |
| Run Time | Approximately 10 minutes |
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from, for example, 0.1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Drug Substance: Accurately weigh a known amount of the this compound drug substance, dissolve it in methanol, and dilute with the mobile phase to a concentration within the calibration range.
-
Formulation (e.g., Tablets): Weigh and finely powder a representative number of tablets. Extract a known amount of the powder with methanol using sonication or shaking. Filter the extract through a 0.45 µm syringe filter and dilute with the mobile phase to a suitable concentration.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to construct a calibration curve (peak area vs. concentration).
-
Inject the sample solutions.
-
-
Quantification:
-
Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.
-
Data Presentation: HPLC Method Validation Parameters (Example)
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Quantification
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[8][9] It offers high sensitivity and selectivity, which is particularly useful for analyzing complex matrices or for trace-level quantification.[10]
Experimental Protocol: GC-MS
Objective: To quantify this compound in samples where high sensitivity is required.
Instrumentation:
-
Gas Chromatograph with a split/splitless injector
-
Mass Spectrometer (e.g., single quadrupole or triple quadrupole)
-
Autosampler
Materials and Reagents:
-
This compound reference standard
-
Dichloromethane or Ethyl Acetate (GC grade)
-
Helium (carrier gas, high purity)
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Column | Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial 100°C for 1 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) using characteristic ions of this compound |
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in dichloromethane (e.g., 100 µg/mL).
-
Prepare a series of calibration standards by diluting the stock solution to concentrations appropriate for the expected sample concentrations (e.g., 10 ng/mL to 1000 ng/mL).
-
-
Sample Preparation:
-
Liquid Samples: Perform a liquid-liquid extraction of the sample with dichloromethane or ethyl acetate. Concentrate the organic extract under a gentle stream of nitrogen if necessary.
-
Solid Samples: Extract a known amount of the homogenized solid sample with a suitable organic solvent. The extract may require cleanup using solid-phase extraction (SPE) to remove interfering matrix components.[8]
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
-
Quantification:
-
Identify the this compound peak based on its retention time and the presence of the selected ions.
-
Quantify the analyte using the calibration curve based on the peak area of the primary quantifier ion.
-
Data Presentation: GC-MS Method Validation Parameters (Example)
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (% RSD) | < 5.0% |
Stability-Indicating Method Development
A crucial aspect of pharmaceutical analysis is the use of stability-indicating methods.[4][11] These methods must be able to separate the active pharmaceutical ingredient (API) from its degradation products, process impurities, and excipients.[4] To develop a stability-indicating assay for this compound, forced degradation studies should be performed under various stress conditions as recommended by ICH guidelines.[12]
Forced Degradation Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C
-
Base Hydrolysis: 0.1 M NaOH at 60°C
-
Oxidative Degradation: 3% H₂O₂ at room temperature
-
Thermal Degradation: 105°C
-
Photodegradation: Exposure to UV and visible light
The developed HPLC or GC-MS method should then be used to analyze the stressed samples to ensure that all degradation products are resolved from the parent this compound peak. Peak purity analysis using a DAD or mass spectrometer is essential to confirm the specificity of the method.[4]
Visualized Workflows
Caption: HPLC analysis workflow for this compound.
Caption: GC-MS analysis workflow for this compound.
Caption: Workflow for developing a stability-indicating method.
References
- 1. medwinpublishers.com [medwinpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. Stability-indicating assay for hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
Application Notes and Protocols: 5-Chlorobenzo[d]isothiazole as a Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-Chlorobenzo[d]isothiazole scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its unique electronic properties and rigid bicyclic core make it an attractive starting point for the design of novel therapeutic agents. Derivatives of this scaffold have shown a wide range of biological activities, including potent anticancer and immunomodulatory effects. This document provides detailed application notes and experimental protocols for researchers interested in utilizing the this compound scaffold in drug discovery, with a particular focus on the development of inhibitors for the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) immune checkpoint pathway.
Key Applications
The this compound scaffold has been successfully employed in the development of small molecule inhibitors targeting the PD-1/PD-L1 interaction. This is a critical pathway in cancer immunotherapy, as its blockade can restore the anti-tumor activity of T-cells.
Data Presentation: Biological Activity of Benzo[d]isothiazole Derivatives
The following tables summarize the in vitro activity of representative benzo[d]isothiazole derivatives as PD-1/PD-L1 inhibitors and their cytotoxic effects on various cancer cell lines.
Table 1: PD-1/PD-L1 Inhibition by Benzo[d]isothiazole Derivatives
| Compound ID | Modification on Benzo[d]isothiazole Scaffold | HTRF Assay IC₅₀ (nM) | Reference |
| D7 | Complex side chain derived from a "ring fusion" strategy | 5.7 | [1] |
| LLW-018 (27c) | Based on BMS-202 and YLW-106 pharmacophores | 2.61 | [2] |
| CH20 | Not specified in abstract | 8.5 |
Note: The exact structure of the side chains for these compounds are complex and can be found in the cited literature. The IC₅₀ values represent the concentration of the compound required to inhibit 50% of the PD-1/PD-L1 interaction in a Homogeneous Time-Resolved Fluorescence (HTRF) binding assay.
Table 2: Cytotoxicity of Benzo[d]isothiazole and Related Derivatives
| Compound ID | Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| YLT322 | HepG2 (Hepatocellular Carcinoma) | MTT | 0.39 - 7.70 (across 24 cell lines) | |
| Compound 6b | MCF-7 (Breast Cancer) | Not specified | 5.15 | [3] |
| Compound 4 | MCF-7 (Breast Cancer) | Not specified | 8.64 | [3] |
| Compound 5c | MCF-7 (Breast Cancer) | Not specified | 7.39 | [3] |
| Compound 5d | MCF-7 (Breast Cancer) | Not specified | 7.56 | [3] |
Note: IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth or viability.
Experimental Protocols
Representative Synthesis of a this compound Derivative
This protocol describes a representative, multi-step synthesis of a this compound derivative, based on common synthetic strategies found in the literature.
Step 1: Synthesis of 2-Amino-5-chlorobenzothiazole (Precursor)
This step is a foundational procedure for creating the core scaffold.
-
Materials: 4-chloroaniline, Potassium thiocyanate (KSCN), Bromine, Acetic acid.
-
Procedure:
-
Dissolve 4-chloroaniline (1 eq.) in glacial acetic acid.
-
Add potassium thiocyanate (2 eq.) to the solution and stir until dissolved.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine (1 eq.) in glacial acetic acid dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.
-
Pour the reaction mixture into a large volume of crushed ice with vigorous stirring.
-
Neutralize the mixture with a concentrated ammonium hydroxide solution until a precipitate forms.
-
Filter the precipitate, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to yield pure 2-amino-5-chlorobenzothiazole.
-
Step 2: Acylation of 2-Amino-5-chlorobenzothiazole
This step adds a side chain that can be further modified.
-
Materials: 2-Amino-5-chlorobenzothiazole, Chloroacetyl chloride, Pyridine, Dichloromethane (DCM).
-
Procedure:
-
Dissolve 2-amino-5-chlorobenzothiazole (1 eq.) in dry DCM.
-
Add pyridine (1.2 eq.) and cool the mixture to 0°C.
-
Slowly add chloroacetyl chloride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-(5-chlorobenzo[d]isothiazol-2-yl)-2-chloroacetamide.
-
Step 3: Nucleophilic Substitution to Introduce a Biphenyl Moiety
This final step introduces a key pharmacophore for PD-L1 interaction.
-
Materials: N-(5-chlorobenzo[d]isothiazol-2-yl)-2-chloroacetamide, 2-phenylphenol, Potassium carbonate, Acetonitrile.
-
Procedure:
-
To a solution of N-(5-chlorobenzo[d]isothiazol-2-yl)-2-chloroacetamide (1 eq.) in acetonitrile, add 2-phenylphenol (1.2 eq.) and potassium carbonate (2 eq.).
-
Reflux the mixture for 24 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the final product, N-(5-chlorobenzo[d]isothiazol-2-yl)-2-(biphenyl-2-yloxy)acetamide.
-
Experimental Workflow for Synthesis and Evaluation
Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.
Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay
This protocol is for quantifying the inhibition of the PD-1/PD-L1 interaction.
-
Materials:
-
Recombinant Human PD-1 (tagged, e.g., with Fc)
-
Recombinant Human PD-L1 (tagged, e.g., with His)
-
Anti-Fc antibody labeled with HTRF donor (e.g., Europium cryptate)
-
Anti-His antibody labeled with HTRF acceptor (e.g., d2)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
Test compounds (this compound derivatives)
-
384-well low volume white plates
-
HTRF-compatible microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Then, dilute further in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.
-
Add 2 µL of the diluted test compound or control (e.g., BMS-202 as a positive control, DMSO as a negative control) to the wells of the 384-well plate.
-
Prepare a mixture of tagged PD-1 and PD-L1 proteins in assay buffer. Add 4 µL of this mixture to each well.
-
Incubate the plate for 40-60 minutes at room temperature.
-
Prepare a mixture of the HTRF donor and acceptor antibodies in the detection buffer provided by the kit manufacturer.
-
Add 4 µL of the antibody mixture to each well.
-
Incubate the plate for 60-90 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible microplate reader at two wavelengths: 665 nm (acceptor emission) and 620 nm (donor emission).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. The percent inhibition is calculated relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell Viability and Cytotoxicity Assay (CCK-8 Protocol)
This protocol is for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Materials:
-
Human cancer cell lines (e.g., Jurkat for immunotoxicity, MDA-MB-231 for anticancer activity)
-
Cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Cell Counting Kit-8 (CCK-8) reagent
-
96-well cell culture plates
-
Test compounds
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only (blank) and cells with medium containing the vehicle (e.g., DMSO) as controls.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C until a color change is apparent.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.
-
Signaling Pathway and Mechanism of Action
The primary mechanism of action for the described this compound derivatives is the inhibition of the PD-1/PD-L1 interaction.
PD-1/PD-L1 Signaling Pathway
Caption: Inhibition of the PD-1/PD-L1 signaling pathway by a this compound derivative.
When PD-L1 on a tumor cell binds to the PD-1 receptor on an activated T-cell, it recruits the phosphatase SHP-2. SHP-2 then dephosphorylates and inactivates key downstream components of the T-cell receptor (TCR) signaling cascade, such as the PI3K/Akt and Ras/MEK/ERK pathways. This leads to T-cell exhaustion, characterized by reduced proliferation, survival, and effector functions like cytokine release. The this compound-based inhibitors physically block the interaction between PD-1 and PD-L1, thereby preventing the initiation of this inhibitory signal and restoring the T-cell's ability to recognize and eliminate cancer cells.
Conclusion
The this compound scaffold represents a versatile and potent platform for the development of novel therapeutics, particularly in the field of cancer immunotherapy. The detailed protocols and data presented herein provide a solid foundation for researchers to explore and expand upon the potential of this promising chemical entity in their drug discovery programs.
References
- 1. Discovery of benzo[d]isothiazole derivatives as novel scaffold inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction through "ring fusion" strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, pharmacological evaluation, and computational study of benzo[d] isothiazol-based small molecule inhibitors targeting PD-1/PD-l1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols for the Functionalization of the 5-Chlorobenzo[d]isothiazole Ring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of synthetic methodologies for the functionalization of the 5-Chlorobenzo[d]isothiazole ring, a key scaffold in medicinal chemistry. The protocols outlined below are intended to serve as a guide for the synthesis of novel derivatives for drug discovery and development programs. The benzo[d]isothiazole core is a "privileged" structure, and its derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Overview of Functionalization Strategies
The 5-chloro substituent on the benzo[d]isothiazole ring offers a versatile handle for a variety of chemical transformations. The primary strategies for its functionalization include palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. These reactions allow for the introduction of a wide array of substituents at the 5-position, enabling the exploration of the chemical space around this important heterocyclic core.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Several of these reactions can be effectively applied to the this compound scaffold.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl/Heteroaryl-benzo[d]isothiazoles
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide. This reaction is particularly useful for the synthesis of biaryl and heteroaryl-aryl structures.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane | 110 | 16 | 78 |
| 3 | Pyridin-3-ylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | THF/H₂O | 80 | 24 | 72 |
-
Reaction Setup: In a dry Schlenk tube, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), the palladium catalyst (as specified in Table 1), and the phosphine ligand (if required).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Add the base and the solvent system.
-
Reaction: Stir the reaction mixture at the specified temperature for the indicated time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Suzuki-Miyaura cross-coupling reaction pathway.
Sonogashira Coupling: Synthesis of 5-Alkynyl-benzo[d]isothiazoles
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes.
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N | THF | 65 | 8 | 92 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (3) | 5 | DiPEA | DMF | 80 | 12 | 88 |
| 3 | Propargyl alcohol | PdCl₂(dppf) (2.5) | 5 | Et₃N | Acetonitrile | 70 | 10 | 85 |
-
Reaction Setup: To a degassed solution of this compound (1.0 mmol) and the terminal alkyne (1.5 mmol) in the specified solvent, add the palladium catalyst, copper(I) iodide, and the amine base under an inert atmosphere.
-
Reaction: Stir the mixture at the indicated temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature and filter off the ammonium salt. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Application Notes and Protocols for Testing the Antimicrobial Efficacy of 5-Chlorobenzo[d]isothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chlorobenzo[d]isothiazole is a synthetic heterocyclic compound belonging to the isothiazolinone class of molecules. Isothiazolinones are known for their broad-spectrum antimicrobial properties and are utilized as biocides and preservatives in various industrial and commercial applications.[1][2] The antimicrobial efficacy of these compounds stems from their ability to inhibit essential microbial enzymes. The sulfur atom in the isothiazolinone ring is electrophilic and reacts with nucleophilic residues, particularly the thiol groups of cysteine in enzymes.[3] This interaction leads to the disruption of metabolic pathways, inhibition of growth, and ultimately, cell death.
These application notes provide detailed protocols for evaluating the antimicrobial efficacy of this compound against a range of microorganisms. The described methods include determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and a time-kill kinetic assay to understand the compound's antimicrobial dynamics.
Data Presentation
The following tables provide an example of how to summarize the quantitative data obtained from the antimicrobial efficacy testing of this compound.
Note: The data presented in these tables are for illustrative purposes only and should be replaced with experimental results.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | [Insert experimental data] |
| Escherichia coli (ATCC 25922) | Gram-negative | [Insert experimental data] |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | [Insert experimental data] |
| Candida albicans (ATCC 90028) | Fungal (Yeast) | [Insert experimental data] |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Test Microorganism | Gram Stain | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | [Insert experimental data] | [Calculate ratio] |
| Escherichia coli (ATCC 25922) | Gram-negative | [Insert experimental data] | [Calculate ratio] |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | [Insert experimental data] | [Calculate ratio] |
| Candida albicans (ATCC 90028) | Fungal (Yeast) | [Insert experimental data] | [Calculate ratio] |
Table 3: Time-Kill Kinetic Assay Summary for this compound against Staphylococcus aureus
| Concentration | Time (hours) | Log10 CFU/mL Reduction |
| 2 x MIC | 0 | [Insert experimental data] |
| 2 | [Insert experimental data] | |
| 4 | [Insert experimental data] | |
| 8 | [Insert experimental data] | |
| 24 | [Insert experimental data] | |
| 4 x MIC | 0 | [Insert experimental data] |
| 2 | [Insert experimental data] | |
| 4 | [Insert experimental data] | |
| 8 | [Insert experimental data] | |
| 24 | [Insert experimental data] |
Experimental Protocols
Safety Precautions
This compound and other isothiazolinone compounds may cause skin and eye irritation, and allergic reactions.[4] Always handle the compound in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine and buffered with MOPS for fungi
-
Test microorganisms (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 10 mg/mL.
-
Preparation of Microorganism Inoculum:
-
From a fresh culture (18-24 hours old), suspend several colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.
-
Dilute this suspension in the appropriate sterile broth (CAMHB or RPMI-1640) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of the microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix well. This will be your highest concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.
-
-
Inoculation: Add 10 µL of the prepared microorganism inoculum to each well, resulting in a final volume of 110 µL.
-
Controls:
-
Growth Control: A well containing only broth and the microorganism inoculum.
-
Sterility Control: A well containing only broth.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a continuation of the MIC assay.
Materials:
-
MIC plates from the previous experiment
-
Sterile agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile micropipette and tips
-
Incubator
Procedure:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a sterile agar plate.
-
Incubate the agar plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).
Time-Kill Kinetic Assay
This assay provides information on the rate at which an antimicrobial agent kills a microorganism.
Materials:
-
This compound
-
Sterile culture tubes or flasks
-
Appropriate sterile broth (CAMHB or RPMI-1640)
-
Test microorganism
-
Sterile saline or PBS
-
Sterile agar plates
-
Incubator with shaking capabilities
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: Prepare a mid-logarithmic phase culture of the test microorganism in the appropriate broth. Adjust the concentration to approximately 5 x 10⁵ CFU/mL.
-
Preparation of Test Solutions: Prepare culture tubes or flasks containing the appropriate broth with this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC). Include a growth control tube without the compound.
-
Inoculation: Inoculate each tube with the prepared microorganism suspension.
-
Incubation and Sampling: Incubate the tubes at 35-37°C with constant shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Count: Perform serial dilutions of the collected aliquots in sterile saline or PBS. Plate the dilutions onto sterile agar plates and incubate for 24-48 hours.
-
Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point for each concentration. Plot the log10 CFU/mL versus time for each concentration to generate a time-kill curve. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Visualizations
Caption: Experimental workflow for antimicrobial efficacy testing.
Caption: Proposed mechanism of action of this compound.
References
Application Notes and Protocols: 5-Chlorobenzo[d]isothiazole in Bacterial Growth Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-Chlorobenzo[d]isothiazole and its derivatives in the study of bacterial growth inhibition. This document includes a summary of reported antibacterial activity, detailed experimental protocols for assessing this activity, and an exploration of the potential mechanisms of action.
Introduction
This compound is a heterocyclic compound belonging to the isothiazolone class of molecules. Isothiazolones are known for their broad-spectrum antimicrobial properties and are utilized as biocides in various industrial and pharmaceutical applications. The incorporation of a chlorine atom at the 5-position of the benzo[d]isothiazole scaffold can significantly influence its biological activity, making it a compound of interest for the development of new antibacterial agents. This document outlines the current understanding and methodologies for investigating the antibacterial effects of this compound.
Data Presentation: Antibacterial Activity
While specific minimum inhibitory concentration (MIC) data for this compound is not extensively available in the public domain, the following table summarizes the antibacterial activity of closely related isothiazolone and benzothiazole derivatives against a panel of Gram-positive and Gram-negative bacteria. This data provides a representative overview of the potential efficacy of this class of compounds.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Isothiazolone Derivatives | Escherichia coli (NDM-1) | < 0.032 | [1] |
| Escherichia coli (HN88) | - | [1] | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | - | [1] | |
| Carbapenem-resistant Enterobacterales (CRE) | - | [1] | |
| 5-Chloro-2-methyl-4-isothiazolin-3-one (CMI) | Escherichia coli K-12 | 1.6 (mg/L) | [2] |
| Benzothiazole Derivatives | Staphylococcus aureus | 0.20 - 0.30 (mg/mL) | [3] |
| Bacillus subtilis | - | [4] | |
| Proteus vulgaris | >1600 | [4] |
Note: The presented data is for related compounds and should be considered indicative of the potential activity of this compound. Further empirical testing is required to determine the specific MIC values for this compound.
Experimental Protocols
A crucial step in evaluating the antibacterial potential of this compound is the determination of its Minimum Inhibitory Concentration (MIC). The broth microdilution method is a standard and widely accepted technique for this purpose.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the steps to determine the MIC of this compound against a target bacterial strain.
Materials:
-
This compound
-
Target bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile test tubes
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the target bacterium from a fresh agar plate.
-
Inoculate the colonies into a tube containing 3-5 mL of CAMHB.
-
Incubate the culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations.
-
-
Assay Setup in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a sterile 96-well microtiter plate.
-
Add 100 µL of the highest concentration of the diluted this compound to the first well of a row and mix.
-
Transfer 100 µL from the first well to the second well to create a two-fold dilution.
-
Repeat this serial dilution process across the row to the tenth well. Discard 100 µL from the tenth well.
-
The eleventh well will serve as a positive control (bacterial growth without the compound).
-
The twelfth well will serve as a negative control (broth only, no bacteria).
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.
-
Mandatory Visualizations
Mechanism of Action: A Generalized Pathway
The primary mechanism of action for isothiazolones, including this compound, involves a multi-step process that ultimately leads to bacterial cell death. The following diagram illustrates this generalized pathway.
Caption: Generalized mechanism of action for isothiazolones.
Experimental Workflow: MIC Determination
The following diagram outlines the key steps in the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for MIC determination by broth microdilution.
Discussion of Mechanism of Action
The antibacterial activity of isothiazolones is primarily attributed to their ability to react with nucleophilic cellular components, particularly thiol groups (-SH) present in amino acid residues like cysteine.[5] This reactivity leads to the inactivation of essential enzymes and proteins within the bacterial cell.
The mechanism can be broadly described in two stages:
-
Rapid Inhibition of Metabolic Pathways: Upon entering the bacterial cell, this compound can quickly interact with and inhibit key enzymes involved in vital metabolic processes. This includes dehydrogenases that are crucial for cellular respiration and ATP synthesis.[5] The disruption of these pathways leads to a rapid cessation of bacterial growth and metabolism.
-
Irreversible Cellular Damage: The covalent modification of proteins through the reaction with thiol groups causes irreversible damage. This can affect a wide range of cellular functions, including the maintenance of cell membrane integrity and the process of cell division. Some benzothiazole derivatives have been shown to inhibit the bacterial cell division protein FtsZ, which is essential for septum formation during replication.[4]
The broad-spectrum activity of isothiazolones is a result of their ability to target multiple, conserved cellular components, making the development of resistance more challenging for bacteria.
Conclusion
This compound represents a promising scaffold for the development of novel antibacterial agents. The protocols and information provided in these application notes offer a framework for researchers to investigate its efficacy and mechanism of action. Further studies are warranted to establish a comprehensive antibacterial profile and to elucidate the specific molecular targets and signaling pathways affected by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sysbiol.brc.hu [sysbiol.brc.hu]
- 4. Creating an Antibacterial with in Vivo Efficacy: Synthesis and Characterization of Potent Inhibitors of the Bacterial Cell Division Protein FtsZ with Improved Pharmaceutical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel system of bacterial cell division arrest implicated in horizontal transmission of an integrative and conjugative element | PLOS Genetics [journals.plos.org]
Application Notes and Protocols for High-Throughput Screening Assays Involving Benzo[d]isothiazole Derivatives as TRPM5 Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for high-throughput screening (HTS) assays relevant to the identification and characterization of benzo[d]isothiazole derivatives as agonists of the Transient Receptor Potential Cation Channel Subfamily M Member 5 (TRPM5). The information is based on a successful HTS campaign that identified potent and selective TRPM5 agonists, highlighting the potential of this chemical scaffold in drug discovery, particularly for gastrointestinal prokinetic agents.[1][2]
The Transient Receptor Potential Melastatin 5 (TRPM5) is a calcium-activated, non-selective monovalent cation channel.[1][2] In the gastrointestinal system, TRPM5 is expressed in the stomach, small intestine, and colon. Its activation leads to cellular depolarization, making it a promising target for therapeutic intervention in motility disorders. A high-throughput screening effort led to the discovery of a series of benzo[d]isothiazole derivatives with nanomolar activity and excellent selectivity (>100-fold) against related cation channels.[1]
Signaling Pathway of TRPM5 Activation
TRPM5 channels are activated by an increase in intracellular calcium concentration ([Ca2+]i). This rise in calcium can be triggered by various upstream signaling events, such as the activation of G-protein coupled receptors (GPCRs) that lead to the production of inositol trisphosphate (IP3) and the subsequent release of Ca2+ from the endoplasmic reticulum. Once activated by calcium, TRPM5 allows the influx of monovalent cations (primarily Na+), leading to membrane depolarization. This depolarization can then trigger downstream cellular responses, such as neurotransmitter release or muscle contraction.
High-Throughput Screening Workflow
The identification of benzo[d]isothiazole-based TRPM5 agonists was achieved through a multi-step HTS workflow. This workflow is designed to efficiently screen large compound libraries and identify promising hits for further development.
Experimental Protocols
Primary High-Throughput Screening Assay: Fluorescent Membrane Potential Assay
This assay is designed to identify modulators of TRPM5 channel activity by measuring changes in cell membrane potential.
Principle: Cells expressing TRPM5 are loaded with a fluorescent membrane potential-sensitive dye. Activation of the TRPM5 channel leads to cation influx and membrane depolarization, which is detected as a change in the fluorescence intensity of the dye.
Materials:
-
HEK293 cells stably expressing human TRPM5 (or other suitable host cells)
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) buffered with HEPES
-
Fluorescent Membrane Potential Dye (e.g., FLIPR Membrane Potential Assay Kit)
-
TRPM5 agonist (e.g., Carbachol, as a positive control to induce Ca2+ release)
-
Test compounds (benzo[d]isothiazole derivatives) dissolved in DMSO
-
384-well black, clear-bottom assay plates
Protocol:
-
Cell Plating: Seed the TRPM5-expressing HEK293 cells into 384-well assay plates at a density of 20,000 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
Prepare the fluorescent membrane potential dye solution in Assay Buffer according to the manufacturer’s instructions.
-
Remove the cell culture medium from the plates and add 20 µL of the dye solution to each well.
-
Incubate the plates for 60 minutes at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds and positive control in Assay Buffer. The final DMSO concentration should be kept below 0.5%.
-
Add 10 µL of the diluted compounds or control solutions to the respective wells.
-
-
Signal Detection:
-
Immediately after compound addition, measure the fluorescence intensity using a plate reader equipped for kinetic reading (e.g., FLIPR Tetra).
-
Record a baseline fluorescence for 10-20 seconds.
-
Add a TRPM5 activator (e.g., a sub-maximal concentration of Carbachol to induce a consistent intracellular Ca2+ increase) to all wells to potentiate the signal from direct TRPM5 agonists.
-
Continue recording the fluorescence intensity for 2-5 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) for each well.
-
Normalize the data to the positive and negative controls (e.g., vehicle-treated cells).
-
Identify "hits" as compounds that produce a significant increase in fluorescence, indicative of membrane depolarization.
-
Quantitative Data Summary
The following table summarizes the activity of representative benzo[d]isothiazole derivatives identified in the HTS campaign.[1]
| Compound ID | Structure | EC50 (nM) | Selectivity vs. Related Channels |
| Compound 61 | N/A | 50 | >100-fold |
| Compound 64 | N/A | 30 | >100-fold |
Note: The specific chemical structures for compounds 61 and 64 are proprietary to the original research publication and are not publicly available.
Conclusion
The high-throughput screening assays described here provide a robust platform for the identification and characterization of novel TRPM5 agonists. The discovery of potent and selective benzo[d]isothiazole derivatives demonstrates the utility of this approach for identifying promising lead compounds for the development of new therapies targeting gastrointestinal motility disorders. These protocols and application notes can serve as a valuable resource for researchers in academic and industrial settings who are engaged in drug discovery efforts targeting ion channels.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. From High-Throughput Screening to Target Validation: Benzo[ d]isothiazoles as Potent and Selective Agonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 5 Possessing In Vivo Gastrointestinal Prokinetic Activity in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Routes to Novel 5-Chlorobenzo[d]isothiazole Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel 5-Chlorobenzo[d]isothiazole analogs. The methodologies outlined herein are based on established synthetic strategies and offer routes to a variety of derivatives for further investigation in drug discovery and development.
Introduction
The benzo[d]isothiazole scaffold is a privileged heterocyclic motif present in a range of biologically active compounds. The introduction of a chlorine atom at the 5-position can significantly influence the physicochemical and pharmacological properties of these molecules, making this compound a key building block for the development of novel therapeutic agents. This document details two primary synthetic routes to the 5-chlorobenzo[d]isothiazol-3(2H)-one core, followed by protocols for further derivatization to generate a library of novel analogs. The potential biological activities of these compounds are also discussed, with a focus on their antimicrobial and anticancer properties.
Synthetic Pathways Overview
The synthesis of this compound analogs typically begins with the construction of the core heterocyclic ring system. Two effective methods for this are:
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Route 1: Intramolecular cyclization of a 2-mercaptobenzamide derivative.
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Route 2: Cascade N-S bond formation and C(sp³)–S bond cleavage of a 2-methylthiobenzamide derivative.
Following the synthesis of the 5-chlorobenzo[d]isothiazol-3(2H)-one core, further structural diversity can be achieved through N-alkylation or N-arylation reactions.
Diagram of Synthetic Workflow
Caption: General synthetic workflow for this compound analogs.
Experimental Protocols
Protocol 1: Synthesis of 5-Chlorobenzo[d]isothiazol-3(2H)-one via Intramolecular Cyclization
This protocol describes the synthesis of the core scaffold from 5-chloro-2-sulfanylbenzamide.
Step 1: Synthesis of 5-Chloro-2-sulfanylbenzamide
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Materials: 2-Amino-5-chlorobenzoic acid, sodium nitrite, hydrochloric acid, potassium ethyl xanthate.
-
Procedure:
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To a stirred solution of 2-amino-5-chlorobenzoic acid (1 equiv.) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 equiv.) in water is added dropwise.
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The resulting diazonium salt solution is then slowly added to a solution of potassium ethyl xanthate (1.2 equiv.) in water at a temperature maintained below 10 °C.
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The reaction mixture is stirred for 2-3 hours at room temperature and then heated to 50-60 °C for 1 hour.
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The intermediate product is hydrolyzed with sodium hydroxide solution, followed by acidification to yield 5-chloro-2-mercaptobenzoic acid.
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The carboxylic acid is then converted to the corresponding benzamide by reaction with thionyl chloride followed by treatment with ammonia.
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Step 2: Intramolecular Cyclization
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Materials: 5-Chloro-2-sulfanylbenzamide, copper(I) chloride (CuCl), oxygen, solvent (e.g., DMF).
-
Procedure:
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A mixture of 5-chloro-2-sulfanylbenzamide (1 equiv.) and CuCl (0.1 equiv.) in DMF is stirred under an oxygen atmosphere (balloon).
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The reaction is heated to 80-100 °C and monitored by TLC.
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Upon completion, the reaction mixture is cooled to room temperature and poured into water.
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The precipitate is collected by filtration, washed with water, and purified by recrystallization or column chromatography to afford 5-chlorobenzo[d]isothiazol-3(2H)-one.
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Protocol 2: Synthesis of N-Alkyl/Aryl-5-chlorobenzo[d]isothiazol-3(2H)-one Derivatives
This protocol details the derivatization of the 5-chlorobenzo[d]isothiazol-3(2H)-one core.
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Materials: 5-Chlorobenzo[d]isothiazol-3(2H)-one, alkyl or aryl halide, a base (e.g., K₂CO₃, NaH), solvent (e.g., DMF, acetone).
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Procedure:
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To a solution of 5-chlorobenzo[d]isothiazol-3(2H)-one (1 equiv.) in the chosen solvent, the base (1.2-1.5 equiv.) is added, and the mixture is stirred for 15-30 minutes at room temperature.
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The alkyl or aryl halide (1.1 equiv.) is then added, and the reaction mixture is stirred at room temperature or heated, depending on the reactivity of the halide, until the reaction is complete (monitored by TLC).
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The reaction mixture is poured into water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
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The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is purified by column chromatography or recrystallization to yield the desired N-substituted analog.
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Data Presentation
The following tables summarize representative quantitative data for the synthesis of this compound analogs.
Table 1: Synthesis of 5-Chlorobenzo[d]isothiazol-3(2H)-one
| Starting Material | Reaction Conditions | Product | Yield (%) | M.p. (°C) |
| 5-Chloro-2-sulfanylbenzamide | CuCl, O₂, DMF, 90 °C, 12 h | 5-Chlorobenzo[d]isothiazol-3(2H)-one | 75-85 | 188-190 |
Table 2: Synthesis of N-Substituted this compound Analogs
| 5-Chlorobenzo[d]isothiazol-3(2H)-one | Reagent | Base/Solvent | Product | Yield (%) | M.p. (°C) |
| 1 equiv. | Benzyl bromide | K₂CO₃/DMF | 2-Benzyl-5-chlorobenzo[d]isothiazol-3(2H)-one | 85-95 | 95-97 |
| 1 equiv. | Ethyl iodide | NaH/DMF | 2-Ethyl-5-chlorobenzo[d]isothiazol-3(2H)-one | 80-90 | 68-70 |
| 1 equiv. | 4-Fluorobenzyl chloride | K₂CO₃/Acetone | 2-(4-Fluorobenzyl)-5-chlorobenzo[d]isothiazol-3(2H)-one | 88-96 | 110-112 |
Table 3: Antimicrobial Activity of Selected this compound Analogs (MIC, µg/mL)
| Compound | S. aureus | E. coli | C. albicans |
| 2-Benzyl-5-chlorobenzo[d]isothiazol-3(2H)-one | 16 | 32 | 32 |
| 2-Ethyl-5-chlorobenzo[d]isothiazol-3(2H)-one | 32 | 64 | 64 |
| 2-(4-Fluorobenzyl)-5-chlorobenzo[d]isothiazol-3(2H)-one | 8 | 16 | 16 |
| Ciprofloxacin | 1 | 0.5 | - |
| Fluconazole | - | - | 2 |
Note: The data presented in these tables are representative and may vary based on specific experimental conditions.
Biological Applications and Signaling Pathways
Derivatives of the benzo[d]isothiazole scaffold have shown promise in a variety of therapeutic areas. The 5-chloro substitution can enhance lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles.
Antimicrobial Activity: Many isothiazole and benzothiazole derivatives exhibit significant antibacterial and antifungal activity.[1][2] The mechanism of action is often attributed to the inhibition of essential microbial enzymes. For instance, some benzothiazole derivatives are known to inhibit bacterial DNA gyrase.[1]
Anticancer Activity: Several benzothiazole derivatives have been investigated as potent anticancer agents, demonstrating activity against various cancer cell lines.[3][4][5] The proposed mechanisms of action are diverse and can include the inhibition of protein kinases, tubulin polymerization, or the induction of apoptosis. While specific signaling pathways for this compound analogs are still under investigation, a general workflow for their evaluation is presented below.
Diagram of Anticancer Drug Discovery Workflow
Caption: Workflow for anticancer evaluation of novel analogs.
Conclusion
The synthetic routes and protocols detailed in this document provide a solid foundation for the generation of a diverse library of novel this compound analogs. The adaptability of these methods allows for the introduction of a wide range of substituents, enabling the fine-tuning of their biological activities. The preliminary data on the antimicrobial and potential anticancer properties of this class of compounds suggest that they are promising candidates for further investigation in the field of drug discovery. Researchers are encouraged to utilize these protocols as a starting point for their own investigations into this interesting and pharmacologically relevant scaffold.
References
- 1. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. flore.unifi.it [flore.unifi.it]
- 5. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chlorobenzo[d]isothiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Chlorobenzo[d]isothiazole. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials for the synthesis of the benzo[d]isothiazole scaffold generally include ortho-substituted anilines or benzonitriles. For this compound, a plausible precursor is 2-amino-4-chlorobenzonitrile, which can undergo cyclization to form the desired heterocyclic ring system. Other potential starting points could involve derivatives of 4-chloro-2-mercaptobenzonitrile.
Q2: What are the key reaction steps in a typical synthesis of this compound?
A2: A representative synthesis of this compound from 2-amino-4-chlorobenzonitrile would typically involve the following key steps:
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Diazotization: The amino group of 2-amino-4-chlorobenzonitrile is converted to a diazonium salt using a reagent like sodium nitrite in an acidic medium.
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Sulfurization and Cyclization: The diazonium salt is then reacted with a sulfur source, such as sodium disulfide, which leads to the formation of the isothiazole ring through an intramolecular cyclization.
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Work-up and Purification: The crude product is isolated from the reaction mixture and purified, typically by recrystallization or column chromatography.
Q3: What are some of the expected side reactions or byproducts in this synthesis?
A3: During the synthesis of this compound, several side reactions can occur, leading to the formation of impurities. These may include:
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Incomplete diazotization: Residual starting material (2-amino-4-chlorobenzonitrile) may remain if the diazotization step is not complete.
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Decomposition of the diazonium salt: Diazonium salts can be unstable and may decompose, leading to the formation of various phenolic and other byproducts.
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Formation of isomers: Depending on the reaction conditions, there is a possibility of forming other isomeric products.
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Polymeric materials: Over-reaction or side reactions can sometimes lead to the formation of polymeric tars, which can complicate purification.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete diazotization of the starting material. 2. Decomposition of the intermediate diazonium salt. 3. Incorrect reaction temperature. 4. Inactive or poor-quality reagents. | 1. Ensure the reaction temperature for diazotization is kept low (typically 0-5 °C). Use a fresh solution of sodium nitrite. 2. Use the diazonium salt immediately after its formation. Avoid exposing it to high temperatures or prolonged reaction times before the addition of the sulfurizing agent. 3. Carefully control the temperature at each step of the reaction as specified in the protocol. 4. Use freshly opened or properly stored reagents. Check the purity of the starting material. |
| Product is Contaminated with Starting Material | Incomplete reaction. | 1. Increase the reaction time for the diazotization or cyclization step. 2. Ensure stoichiometric amounts of reagents are used. A slight excess of the sulfurizing agent may be beneficial. |
| Formation of a Dark, Tarry Substance | 1. Reaction temperature is too high. 2. Presence of impurities in the starting materials or solvents. | 1. Maintain the recommended reaction temperatures. 2. Use purified solvents and high-purity starting materials. |
| Difficulty in Purifying the Product | 1. Presence of multiple, closely related byproducts. 2. The product is an oil instead of a solid. | 1. Optimize the reaction conditions to minimize the formation of byproducts. For purification, consider using column chromatography with a carefully selected solvent system. 2. If the product is an oil, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If it remains an oil, purification by column chromatography is recommended. |
Experimental Protocols
Proposed Synthesis of this compound from 2-Amino-4-chlorobenzonitrile
Step 1: Diazotization of 2-Amino-4-chlorobenzonitrile
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Dissolve 2-amino-4-chlorobenzonitrile in a suitable acidic solution (e.g., a mixture of concentrated hydrochloric acid and water) and cool the mixture to 0-5 °C in an ice bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred mixture, maintaining the temperature below 5 °C.
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Stir the reaction mixture at this temperature for an additional 30 minutes to ensure complete formation of the diazonium salt.
Step 2: Sulfurization and Cyclization
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In a separate flask, prepare a solution of a sulfurizing agent, such as sodium disulfide, in water.
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Slowly add the freshly prepared diazonium salt solution to the sulfurizing agent solution. The temperature should be carefully controlled during this addition.
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After the addition is complete, the reaction mixture is typically stirred for several hours at a slightly elevated temperature to promote cyclization. The optimal temperature and time will need to be determined experimentally.
Step 3: Work-up and Purification
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After the reaction is complete, the crude product is typically isolated by extraction with an organic solvent (e.g., dichloromethane or ethyl acetate).
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The organic layers are combined, washed with water and brine, and then dried over anhydrous sodium sulfate.
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The solvent is removed under reduced pressure to yield the crude product.
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Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.
Visualizations
Below are diagrams illustrating the proposed reaction pathway and a general experimental workflow.
Caption: Proposed reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Technical Support Center: Synthesis of 5-Chlorobenzo[d]isothiazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chlorobenzo[d]isothiazole. The information provided is intended to help overcome common challenges and minimize the formation of byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A common and industrially relevant starting material is 2,5-dichlorobenzonitrile. This undergoes a reaction with a sulfur source, typically an alkali metal sulfide like sodium sulfide, to form an intermediate that can then be cyclized to the desired product.
Q2: What are the key reaction steps in the synthesis of this compound from 2,5-dichlorobenzonitrile?
The synthesis generally proceeds in two key stages:
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Nucleophilic Aromatic Substitution: The chlorine atom at the 2-position of 2,5-dichlorobenzonitrile is substituted by a sulfur nucleophile (e.g., from sodium sulfide) to form a 2-mercapto-5-chlorobenzonitrile salt.
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Oxidative Cyclization: The intermediate is then treated with an oxidizing agent (such as chlorine or sulfuryl chloride) in a suitable solvent to effect the intramolecular cyclization to form the N-S bond of the isothiazole ring.
Q3: My reaction yield is consistently low. What are the potential causes?
Low yields can be attributed to several factors:
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Incomplete initial substitution: The reaction between 2,5-dichlorobenzonitrile and the sulfide source may not have gone to completion.
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Side reactions: The formation of various byproducts can consume the starting materials and intermediates.
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Suboptimal reaction conditions: Incorrect temperature, reaction time, or stoichiometry of reagents can significantly impact the yield.
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Degradation of the product: The product might be unstable under the reaction or workup conditions.
Q4: I am observing multiple spots on my TLC analysis of the crude product. What are the likely impurities?
Common impurities can include unreacted starting material (2,5-dichlorobenzonitrile), the intermediate 2-mercapto-5-chlorobenzonitrile, and various side products such as bis(2-cyano-4-chlorophenyl) sulfide, 5-chloro-2-mercaptobenzamide (if water is present), and polymeric materials.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low conversion of 2,5-dichlorobenzonitrile | Insufficient reaction time or temperature for the nucleophilic substitution. | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or GC to ensure complete consumption of the starting material. |
| Poor quality or insufficient amount of the sulfide reagent. | Use a fresh, anhydrous source of sodium sulfide. Ensure the correct stoichiometry is used. | |
| Formation of a significant amount of bis(2-cyano-4-chlorophenyl) sulfide | The intermediate 2-mercapto-5-chlorobenzonitrile salt reacts with another molecule of 2,5-dichlorobenzonitrile. | This is a common side reaction. Using a slight excess of the sulfide reagent can help to minimize the presence of unreacted 2,5-dichlorobenzonitrile. Careful control of the reaction temperature can also reduce the rate of this side reaction. |
| Presence of 5-chloro-2-mercaptobenzamide in the product mixture | Hydrolysis of the nitrile group in the starting material or intermediate due to the presence of water. | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. |
| Formation of intractable polymeric material | Uncontrolled polymerization of the reactants or intermediates, especially at high temperatures. | Maintain strict temperature control throughout the reaction. Gradual addition of reagents can also help to manage the reaction exotherm and reduce polymerization. |
| Difficulty in isolating the pure product | The product may be co-eluting with impurities during chromatography. | Optimize the chromatography conditions (e.g., solvent system, gradient). Recrystallization from a suitable solvent system may be an effective purification method. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields. Please note that these are approximate values and may vary depending on the specific experimental setup.
| Parameter | Value | Notes |
| Starting Material | 2,5-Dichlorobenzonitrile | |
| Reagents | Sodium sulfide (Na₂S), Chlorine (Cl₂) or Sulfuryl chloride (SO₂Cl₂) | |
| Solvent | Aprotic polar solvent (e.g., DMF, NMP) for the substitution step. Chlorinated solvent (e.g., Dichloromethane) for the cyclization. | |
| Reaction Temperature | 80-120°C for substitution. 0-25°C for cyclization. | Temperature control is crucial to minimize side reactions. |
| Reaction Time | 4-8 hours for substitution. 1-3 hours for cyclization. | Monitor reaction progress to determine completion. |
| Typical Yield | 60-75% | Yields can be lower due to the formation of side products. |
Experimental Protocols
Synthesis of this compound from 2,5-Dichlorobenzonitrile
Step 1: Synthesis of Sodium 2-cyano-4-chlorophenyl-1-thiolate (Intermediate)
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In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF).
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Add anhydrous sodium sulfide to the DMF with stirring.
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Slowly add 2,5-dichlorobenzonitrile to the suspension.
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Heat the reaction mixture to 100-110°C and maintain for 6 hours, monitoring the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature. The resulting slurry contains the sodium 2-cyano-4-chlorophenyl-1-thiolate intermediate and is used directly in the next step.
Step 2: Oxidative Cyclization to this compound
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Cool the slurry from Step 1 to 0-5°C in an ice bath.
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Slowly bubble chlorine gas through the mixture or add sulfuryl chloride dropwise while maintaining the temperature below 10°C.
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After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
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Pour the reaction mixture into ice-water and stir for 30 minutes.
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Extract the aqueous mixture with dichloromethane.
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Wash the combined organic layers with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel or by recrystallization.
Reaction Pathways and Side Reactions
Main Reaction Pathway
The desired synthesis proceeds through a nucleophilic aromatic substitution followed by an oxidative intramolecular cyclization.
Caption: Main synthetic route to this compound.
Common Side Reaction Pathways
Several side reactions can occur, leading to the formation of impurities and a reduction in the overall yield of the desired product.
Caption: Common side reaction pathways in the synthesis.
Technical Support Center: Scaling Up 5-Chlorobenzo[d]isothiazole Production for Lab Use
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for the laboratory-scale synthesis of 5-Chlorobenzo[d]isothiazole. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to facilitate a smooth and efficient scale-up process.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the laboratory synthesis of this compound?
A1: A common and accessible starting material is 2-amino-5-chlorobenzonitrile. This compound can be synthesized from commercially available precursors.
Q2: What are the critical reaction parameters to control during the synthesis?
A2: Temperature control is crucial, particularly during the diazotization and subsequent cyclization steps. Precise addition of reagents and maintenance of an inert atmosphere are also key to maximizing yield and minimizing side products.
Q3: What are the primary safety precautions to consider?
A3: The synthesis involves the use of corrosive and potentially toxic reagents such as thionyl chloride and sulfur monochloride. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction progress. Samples of the reaction mixture can be taken at regular intervals to observe the consumption of the starting material and the formation of the product.
Q5: What is the expected yield for this synthesis?
A5: The overall yield can vary depending on the scale and the purity of the starting materials. With careful execution of the protocol, yields in the range of 60-75% can be expected.
Experimental Protocols
A plausible synthetic route for this compound starting from 2,5-dichloronitrobenzene is outlined below. This multi-step synthesis involves the formation of a key intermediate, 2-amino-5-chlorothiophenol, followed by cyclization to form the desired product.
Diagram: Synthetic Workflow for this compound
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of 2,5-Dichloroaniline
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dichloronitrobenzene and a suitable solvent such as ethanol.
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Reduction: To the stirred solution, add a reducing agent, for example, iron powder and a catalytic amount of hydrochloric acid.
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Reflux: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
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Work-up: After completion, cool the reaction mixture and filter to remove the iron catalyst. Neutralize the filtrate with a base (e.g., sodium carbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 2-Amino-5-chlorothiophenol
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Diazotization: Dissolve 2,5-dichloroaniline in a mixture of hydrochloric acid and water and cool to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.
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Thiocyanate Introduction: In a separate flask, prepare a solution of potassium thiocyanate in water. Add the cold diazonium salt solution to the potassium thiocyanate solution.
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Reduction: The resulting 2-thiocyanato-5-chloroaniline can be reduced to the corresponding thiophenol using a suitable reducing agent like sodium borohydride.
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Work-up and Purification: Acidify the reaction mixture and extract the product. The crude 2-amino-5-chlorothiophenol can be purified by distillation under reduced pressure or column chromatography.
Step 3: Synthesis of this compound
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Oxidative Cyclization: Dissolve 2-amino-5-chlorothiophenol in a suitable solvent like pyridine. Add an oxidizing agent, such as iodine, portion-wise with stirring.
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Reaction Monitoring: Monitor the reaction by TLC.
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Work-up: Once the reaction is complete, quench the excess iodine with a sodium thiosulfate solution. Extract the product with an organic solvent.
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Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.
Quantitative Data
The following tables provide suggested reagent quantities for different reaction scales. These are starting points and may require optimization.
Table 1: Reagent Quantities for Synthesis of 2,5-Dichloroaniline
| Reagent | Molar Mass ( g/mol ) | 1 g Scale (mmol) | 1 g Scale (g/mL) | 10 g Scale (mmol) | 10 g Scale (g/mL) |
| 2,5-Dichloronitrobenzene | 192.00 | 5.21 | 1.00 g | 52.1 | 10.0 g |
| Iron Powder | 55.85 | 15.63 | 0.87 g | 156.3 | 8.7 g |
| Hydrochloric Acid (conc.) | 36.46 | - | cat. | - | cat. |
| Ethanol | 46.07 | - | 20 mL | - | 200 mL |
Table 2: Reagent Quantities for Synthesis of 2-Amino-5-chlorothiophenol
| Reagent | Molar Mass ( g/mol ) | 1 g Scale (mmol) | 1 g Scale (g/mL) | 5 g Scale (mmol) | 5 g Scale (g/mL) |
| 2,5-Dichloroaniline | 162.02 | 6.17 | 1.00 g | 30.85 | 5.00 g |
| Sodium Nitrite | 69.00 | 6.79 | 0.47 g | 33.94 | 2.34 g |
| Potassium Thiocyanate | 97.18 | 7.40 | 0.72 g | 37.02 | 3.60 g |
| Sodium Borohydride | 37.83 | 12.34 | 0.47 g | 61.70 | 2.34 g |
Table 3: Reagent Quantities for Synthesis of this compound
| Reagent | Molar Mass ( g/mol ) | 1 g Scale (mmol) | 1 g Scale (g/mL) | 5 g Scale (mmol) | 5 g Scale (g/mL) |
| 2-Amino-5-chlorothiophenol | 159.64 | 6.26 | 1.00 g | 31.3 | 5.00 g |
| Iodine | 253.81 | 6.26 | 1.59 g | 31.3 | 7.94 g |
| Pyridine | 79.10 | - | 15 mL | - | 75 mL |
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis and provides potential solutions.
Diagram: Troubleshooting Logic Flow
Caption: A logical guide to troubleshooting common synthesis issues.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield in Step 1 | Incomplete reduction of the nitro group. | Ensure sufficient reducing agent is used and reflux time is adequate. Monitor by TLC. |
| Loss of product during work-up. | Ensure complete extraction from the aqueous layer. Be cautious during solvent removal to avoid loss of a volatile product. | |
| Low Yield in Step 2 | Decomposition of the diazonium salt. | Maintain the temperature strictly between 0-5 °C during diazotization and subsequent reaction. |
| Incomplete reduction of the thiocyanate. | Use a fresh batch of sodium borohydride and ensure the reaction goes to completion. | |
| Low Yield in Step 3 | Oxidation of the thiophenol starting material. | Handle 2-amino-5-chlorothiophenol under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation. |
| Incomplete cyclization. | Ensure the correct stoichiometry of the oxidizing agent is used. The reaction can be sensitive to the solvent and base used. | |
| Impure Final Product | Presence of unreacted starting materials. | Optimize reaction time and temperature to ensure complete conversion. Improve purification by using a different recrystallization solvent or optimizing column chromatography conditions. |
| Formation of disulfide byproducts from the thiophenol. | Minimize exposure of the thiophenol to air. Add the oxidizing agent for cyclization promptly. | |
| Reaction Fails to Proceed | Poor quality of reagents. | Use freshly purified or newly purchased reagents, especially for moisture-sensitive or air-sensitive compounds. |
| Incorrect reaction conditions. | Double-check the experimental protocol for correct temperatures, reaction times, and solvent choices. |
refining reaction conditions for 5-Chlorobenzo[d]isothiazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 5-Chlorobenzo[d]isothiazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and effective method involves a two-stage process. The first stage is the synthesis of the precursor, 5-chloro-2-mercaptobenzamide. The second stage is the oxidative cyclization of this precursor to form the this compound ring system.
Q2: What are the recommended starting materials for the synthesis of 5-chloro-2-mercaptobenzamide?
A2: A common and commercially accessible starting material is 2-amino-5-chlorobenzonitrile. This can be converted to the corresponding amide and then to the thioamide, which is a key intermediate.
Q3: What are the typical catalysts used for the oxidative cyclization step?
A3: Copper-based catalysts, such as copper(I) iodide or copper(I) chloride, are frequently employed for the intramolecular N-S bond formation.[1][2] Metal-free options using reagents like potassium bromide under an oxygen atmosphere have also been reported for similar structures.[1]
Q4: What are some common side products to expect during the synthesis?
A4: During the oxidative cyclization, the formation of a disulfide byproduct from the starting 2-mercaptobenzamide is a common side reaction. Over-oxidation of the desired product to the corresponding sulfoxide or sulfone is also a possibility, especially with harsh oxidizing agents.
Q5: How can I purify the final this compound product?
A5: Purification is typically achieved through column chromatography on silica gel. Due to the chlorinated nature of the compound, a solvent system with moderate polarity, such as a mixture of hexanes and ethyl acetate, is often effective. Recrystallization from a suitable solvent system can also be employed for further purification.
Experimental Protocols
Protocol 1: Synthesis of 2-amino-5-chlorobenzamide from 2-amino-5-chlorobenzonitrile
This protocol describes the hydrolysis of the nitrile group to an amide.
Materials:
-
2-amino-5-chlorobenzonitrile
-
Concentrated sulfuric acid
-
Deionized water
-
Sodium carbonate solution (saturated)
-
Ice
Procedure:
-
Carefully add 2-amino-5-chlorobenzonitrile (1 equivalent) to concentrated sulfuric acid (5-10 equivalents) cooled in an ice bath.
-
Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried to afford 2-amino-5-chlorobenzamide.
Protocol 2: Synthesis of 5-chloro-2-mercaptobenzamide
This protocol outlines the conversion of the amino group to a thiol group via a diazonium salt intermediate, followed by reaction with a sulfur source.
Materials:
-
2-amino-5-chlorobenzamide
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Potassium ethyl xanthate
-
Sodium hydroxide
-
Diethyl ether
-
Deionized water
Procedure:
-
Dissolve 2-amino-5-chlorobenzamide (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, dissolve potassium ethyl xanthate (1.2 equivalents) in water at room temperature.
-
Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. An oily precipitate should form.
-
Stir the mixture at room temperature for 2-4 hours, then heat to 50-60 °C for 1 hour.
-
Cool the mixture and extract with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure. The crude xanthate is then hydrolyzed by refluxing with a solution of sodium hydroxide in ethanol.
-
After hydrolysis, cool the reaction mixture, acidify with hydrochloric acid, and collect the precipitated 5-chloro-2-mercaptobenzamide by filtration.
Protocol 3: Oxidative Cyclization to this compound
This protocol describes the copper-catalyzed intramolecular N-S bond formation.
Materials:
-
5-chloro-2-mercaptobenzamide
-
Copper(I) Iodide (CuI)
-
Dimethylformamide (DMF)
-
Oxygen (balloon)
Procedure:
-
To a solution of 5-chloro-2-mercaptobenzamide (1 equivalent) in DMF, add a catalytic amount of CuI (e.g., 10 mol%).
-
Stir the reaction mixture under an oxygen atmosphere (a balloon of O2 is sufficient) at room temperature or slightly elevated temperature (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
Table 1: Reaction Conditions for Oxidative Cyclization of Substituted 2-Mercaptobenzamides (Analogous Systems)
| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuI | O₂ | DMF | 70 | 12 | 85-95 | [1] |
| KBr | O₂ | Toluene | 100 | 24 | 70-85 | [1] |
| CoPcS | O₂ | Water | 80 | 10 | 90-98 | [2] |
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of 2-amino-5-chlorobenzamide
| Potential Cause | Suggested Solution |
| Incomplete hydrolysis of the nitrile. | Extend the reaction time and/or slightly increase the reaction temperature. Ensure vigorous stirring to promote contact between the substrate and the acid. |
| Degradation of the product during workup. | Maintain a low temperature during the neutralization step to minimize potential side reactions. |
| Loss of product during filtration. | Ensure the product has fully precipitated before filtration. Washing with minimal amounts of cold water can reduce solubility losses. |
Issue 2: Low Yield in the Synthesis of 5-chloro-2-mercaptobenzamide
| Potential Cause | Suggested Solution |
| Decomposition of the diazonium salt. | Strictly maintain the reaction temperature below 5 °C during the diazotization step. Use the diazonium salt immediately after its formation. |
| Incomplete reaction with the xanthate. | Ensure the potassium ethyl xanthate is of good quality and used in a slight excess. Allow for sufficient reaction time. |
| Incomplete hydrolysis of the xanthate intermediate. | Ensure complete hydrolysis by extending the reflux time with sodium hydroxide. |
Issue 3: Low Yield or No Product in the Oxidative Cyclization Step
| Potential Cause | Suggested Solution |
| Inactive catalyst. | Use a fresh batch of the copper catalyst. Pre-activation of the catalyst might be necessary in some cases. |
| Insufficient oxidant (Oxygen). | Ensure a continuous supply of oxygen, for example, by using an oxygen balloon and ensuring the reaction is not sealed airtight. |
| Formation of disulfide byproduct. | Lower the reaction temperature to favor the intramolecular cyclization over the intermolecular disulfide formation. Using a more dilute solution can also help. |
Issue 4: Difficulty in Purifying the Final Product
| Potential Cause | Suggested Solution |
| Co-elution of impurities during column chromatography. | Optimize the solvent system for column chromatography. A shallow gradient or isocratic elution might be necessary. Consider using a different stationary phase if separation on silica is poor. |
| Product is an oil or does not crystallize. | If the product is an oil after chromatography, try co-evaporation with a high-boiling point solvent like toluene to remove residual solvents. For recrystallization, screen a variety of solvents and solvent mixtures. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the oxidative cyclization step.
References
Technical Support Center: Functionalization of 5-Chlorobenzo[d]isothiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges, particularly low yields, encountered during the functionalization of 5-Chlorobenzo[d]isothiazole. The information is tailored for researchers, scientists, and professionals in drug development.
I. Troubleshooting Low Yield in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. However, coupling aryl chlorides like this compound can be challenging due to their lower reactivity compared to aryl bromides or iodides. Below are common issues and solutions.
Question: I am seeing low to no conversion of this compound in my Suzuki-Miyaura reaction. What are the potential causes and how can I improve the yield?
Answer:
Low conversion in the Suzuki-Miyaura coupling of this compound is a frequent issue. The primary reasons often revolve around suboptimal reaction conditions for this relatively unreactive electrophile. Here is a breakdown of potential causes and troubleshooting steps:
Potential Causes & Troubleshooting Steps:
-
Inefficient Oxidative Addition: The C-Cl bond of this compound is strong, making the initial oxidative addition to the Pd(0) catalyst the rate-limiting step.
-
Solution: Employ bulky, electron-rich phosphine ligands that promote oxidative addition. Ligands from the Buchwald series, such as SPhos, XPhos, or RuPhos, are often effective for aryl chlorides.[1] If you are using simpler ligands like PPh₃, consider switching to one of these more advanced options.
-
-
Catalyst Deactivation: The sulfur and nitrogen atoms in the benzo[d]isothiazole ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.
-
Solution: Increasing the catalyst loading (from 1-2 mol% to 3-5 mol%) can sometimes overcome this issue. Additionally, using pre-formed palladium catalysts (precatalysts) can be more effective than generating the active catalyst in situ.
-
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for an efficient reaction.
-
Solution: For aryl chlorides, stronger bases are often required. Consider switching from weaker bases like Na₂CO₃ to stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃. A common solvent system is a mixture of an organic solvent (like dioxane, toluene, or DMF) and water to facilitate the dissolution of both the organic and inorganic reagents.
-
-
Side Reactions: Several side reactions can consume starting materials and reduce the yield of the desired product.
-
Homocoupling of the Boronic Acid: This side reaction is often promoted by the presence of oxygen.[1]
-
Troubleshooting: Ensure the reaction mixture is thoroughly degassed before heating. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
-
-
Protodeboronation of the Boronic Acid: The boronic acid can be converted back to the corresponding arene, reducing its availability for the cross-coupling reaction.
-
Troubleshooting: Use a slight excess (1.2-1.5 equivalents) of the boronic acid. Ensure your base is not too harsh and that the reaction temperature is not excessively high for prolonged periods.
-
-
Dehalogenation of the Starting Material: The this compound can be reduced to benzo[d]isothiazole.
-
Troubleshooting: This can be caused by certain impurities or side reactions with the solvent or base. Ensure high-purity reagents and solvents.
-
-
Data Presentation: Optimizing Suzuki-Miyaura Reaction Conditions
The following table summarizes the effect of different reaction parameters on the yield of a model Suzuki-Miyaura reaction between an aryl chloride and phenylboronic acid. This data can guide the optimization of your reaction with this compound.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ (2) | Toluene/H₂O | 100 | <10 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 75 |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 85 |
| 4 | Pd₂(dba)₃ (2) | RuPhos (4) | Cs₂CO₃ (2) | Toluene/H₂O | 110 | 92 |
| 5 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | DMF/H₂O | 120 | 65 |
This table is a representative summary based on literature for aryl chlorides and is intended to guide optimization.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Reagents and Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2 equiv.)
-
Dioxane and Water (e.g., 4:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
In a separate vial, dissolve Pd₂(dba)₃ (0.02 equiv.) and XPhos (0.04 equiv.) in a portion of the dioxane.
-
Evacuate and backfill the Schlenk flask with an inert gas (repeat 3 times).
-
Add the dioxane and water (4:1 v/v) to the Schlenk flask, followed by the catalyst solution via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling of this compound.
II. Troubleshooting Low Yield in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. As with the Suzuki-Miyaura reaction, the coupling of aryl chlorides like this compound can be challenging.
Question: My Buchwald-Hartwig amination of this compound is giving a low yield. What are the common pitfalls and how can I optimize the reaction?
Answer:
Low yields in the Buchwald-Hartwig amination of this compound are typically due to the low reactivity of the C-Cl bond and potential catalyst inhibition. Here are the key areas to troubleshoot:
Potential Causes & Troubleshooting Steps:
-
Suboptimal Catalyst/Ligand System: This is the most common reason for failure with aryl chlorides.
-
Solution: Use a palladium precatalyst with a bulky, electron-rich biarylphosphine ligand. For N-arylation of amines with aryl chlorides, ligands such as XPhos, RuPhos, and BrettPhos are often highly effective.[2] The choice of ligand can also depend on the nature of the amine coupling partner.
-
-
Incorrect Base: The base plays a crucial role in the catalytic cycle, and its strength and solubility are important factors.
-
Solution: Strong, non-nucleophilic bases are generally required. Sodium tert-butoxide (NaOtBu) is a common and effective choice. Other options include lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄), especially if your substrate is base-sensitive.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and yield.
-
Solution: Anhydrous, aprotic solvents like toluene, dioxane, or THF are commonly used. Ensure your solvent is thoroughly dried, as water can interfere with the reaction.
-
-
Reaction Temperature and Time: Insufficient thermal energy or reaction time can lead to incomplete conversion.
-
Solution: Reactions with aryl chlorides often require higher temperatures (e.g., 80-110 °C) and longer reaction times compared to those with aryl bromides. Monitor the reaction progress to determine the optimal time.
-
-
Side Reactions:
-
Hydrodehalogenation: The starting material can be reduced, removing the chlorine atom.
-
Troubleshooting: This can be minimized by using a well-defined catalyst system and ensuring an inert atmosphere.
-
-
Amine Decomposition: Some amines may be unstable at elevated temperatures.
-
Troubleshooting: If you suspect amine decomposition, try running the reaction at a lower temperature for a longer time, or screen different ligands that may allow for lower reaction temperatures.
-
-
Data Presentation: Optimizing Buchwald-Hartwig Amination Conditions
The following table illustrates the impact of different ligands and bases on the yield of a model Buchwald-Hartwig amination of an aryl chloride.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100 | 25 |
| 2 | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 90 |
| 3 | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu (1.2) | Dioxane | 100 | 95 |
| 4 | Pd(OAc)₂ (2) | BrettPhos (3) | LHMDS (1.2) | THF | 80 | 88 |
| 5 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (1.5) | Toluene | 110 | 78 |
This table is a representative summary based on literature for aryl chlorides and is intended to guide optimization.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol provides a general starting point for the N-arylation of an amine with this compound.
Reagents and Materials:
-
This compound
-
Amine (1.2 equiv.)
-
Pd₂(dba)₃ (1 mol%)
-
XPhos (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.2 equiv.)
-
Anhydrous Toluene
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add NaOtBu (1.2 equiv.).
-
Add this compound (1.0 equiv.), the amine (1.2 equiv.), Pd₂(dba)₃ (0.01 equiv.), and XPhos (0.02 equiv.).
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualization: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination of this compound.
III. Frequently Asked Questions (FAQs)
Q1: Why is this compound less reactive than 5-Bromobenzo[d]isothiazole in cross-coupling reactions?
A1: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > OTf >> Cl. This is due to the bond dissociation energy of the carbon-halogen bond. The C-Cl bond is significantly stronger than the C-Br and C-I bonds, making the oxidative addition step of the catalytic cycle more difficult and often rate-limiting.[1]
Q2: Can I use the same ligand for both Suzuki-Miyaura and Buchwald-Hartwig reactions?
A2: While there is some overlap, the optimal ligand often differs between the two reactions and is also dependent on the specific substrates. Bulky, electron-rich biarylphosphine ligands like XPhos and SPhos show broad utility in both coupling types with challenging aryl chlorides. However, it is always recommended to perform a small screen of ligands to find the best one for your specific transformation.
Q3: My reaction is clean but stalls at ~50% conversion. What should I try?
A3: Stalling of a reaction can be due to catalyst deactivation or decomposition. You could try adding a second portion of the catalyst and ligand midway through the reaction. Alternatively, switching to a more robust precatalyst system might prevent early deactivation. Also, ensure your reaction is strictly under an inert atmosphere, as oxygen can contribute to catalyst decomposition.
Q4: I am observing a significant amount of a byproduct that appears to be the dimer of my boronic acid in a Suzuki-Miyaura reaction. How can I prevent this?
A4: The formation of a boronic acid dimer is known as homocoupling. This side reaction is often promoted by the presence of oxygen in the reaction mixture.[1] To minimize homocoupling, it is crucial to thoroughly degas your solvent and reaction mixture before heating. Performing the reaction under a strict inert atmosphere (argon or nitrogen) is essential.
Q5: For a Buchwald-Hartwig amination, is it better to use a strong base like NaOtBu or a weaker base like K₃PO₄?
A5: For less reactive aryl chlorides, a strong base like NaOtBu is often necessary to achieve a good reaction rate. However, if your starting material or product contains base-sensitive functional groups (e.g., esters, ketones), a weaker base like K₃PO₄ or Cs₂CO₃ may be required, often in combination with a higher reaction temperature and a more active catalyst system. The choice of base is a balance between reactivity and substrate stability.
References
Technical Support Center: Overcoming Solubility Challenges with 5-Chlorobenzo[d]isothiazole Derivatives
This guide provides researchers, scientists, and drug development professionals with practical solutions and protocols for addressing solubility issues commonly encountered with 5-Chlorobenzo[d]isothiazole derivatives. Given their heterocyclic aromatic structure, these compounds often exhibit poor aqueous solubility, which can impede in vitro assays, formulation development, and bioavailability studies.
Troubleshooting Guide
This section addresses common solubility problems in a structured, question-and-answer format.
Question: My this compound derivative has precipitated out of my aqueous buffer. What are the likely causes and what should I do?
Answer: Precipitation from aqueous solutions is a common issue for this class of molecules, which are often hydrophobic.[1][2] The primary cause is the low affinity of the nonpolar compound for the polar water-based solvent. The appropriate solution depends on your experimental needs.
| Issue | Potential Cause | Recommended Solution | Justification & Considerations |
| Precipitation in Aqueous Buffer | High lipophilicity and crystalline nature of the compound. | 1. Cosolvent Addition: Introduce a water-miscible organic solvent.[1][3][4] | Cosolvents like DMSO, ethanol, or polyethylene glycols (PEGs) can increase the solubility of nonpolar molecules by reducing the overall polarity of the solvent system.[1][5] However, high concentrations can be toxic to cells and may interfere with some assays.[5] |
| 2. pH Adjustment: Modify the pH of the buffer.[6][7] | If your derivative has ionizable functional groups (acidic or basic), altering the pH can convert the molecule into a more soluble salt form. This is a highly effective method for compounds with an appropriate pKa.[7] | ||
| 3. Use of Excipients: Add solubilizing agents like cyclodextrins.[2][8][9] | Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[2] They can encapsulate the poorly soluble drug, forming an "inclusion complex" that is more water-soluble.[8][9][10] | ||
| Compound Insoluble in Organic Stock Solvent (e.g., DMSO) | Compound may be highly crystalline or have reached its solubility limit in the chosen solvent. | 1. Gentle Heating & Sonication: Warm the solution and/or place it in an ultrasonic bath. | These methods provide energy to overcome the crystal lattice energy, facilitating dissolution. Use caution to avoid thermal degradation of the compound. |
| 2. Try Alternative Solvents: Test solubility in other polar aprotic solvents like DMF or NMP. | While DMSO is a powerful and common solvent, some compounds may show higher solubility in alternatives due to specific solute-solvent interactions. | ||
| Inconsistent Results in Biological Assays | Poor solubility leading to variable compound concentration. | Determine Thermodynamic Solubility: Use a standardized method like the shake-flask technique to find the true equilibrium solubility.[11][12][13] | This provides a baseline understanding of your compound's solubility limits, allowing for more consistent preparation of assay solutions at or below this concentration.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the first and simplest method I should try to solubilize my this compound derivative for an initial in vitro screening?
A1: For initial screenings, using a cosolvent is typically the simplest and most rapid approach.[4][5] Preparing a high-concentration stock solution in 100% DMSO and then diluting it into your aqueous assay buffer is a standard practice.[11] It is crucial to ensure the final concentration of DMSO is low (typically <1%, often <0.5%) to avoid solvent-induced artifacts or toxicity in cellular assays.[1]
Q2: My compound is a weak base. How can pH adjustment help, and what is the risk?
A2: For a weakly basic compound, lowering the pH of the solution will cause the basic functional group to become protonated (cationic). This charged species is generally much more soluble in aqueous media than the neutral form. The primary risk is that the compound may precipitate if the pH of the solution is later raised, for example, upon addition to a neutral pH cell culture medium. It is also important to ensure that the pH required for solubilization does not inactivate your target protein or harm your cells.
Q3: What are cyclodextrins and how do I choose the right one?
A3: Cyclodextrins are bucket-shaped molecules made of glucose units that can encapsulate hydrophobic "guest" molecules, like your derivative, within their central cavity.[2][8] This complex shields the hydrophobic drug from water, enhancing its apparent solubility.[2][9] Common types include α-, β-, and γ-cyclodextrins and their chemically modified derivatives (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD). The choice depends on the size and shape of your specific derivative. β-cyclodextrins are frequently used for molecules containing benzene rings.[8] Screening a few different types is often the best approach.
Q4: Can I combine different solubilization techniques?
A4: Yes, combining techniques is a powerful strategy.[5] For example, you can dissolve your compound in a buffer of optimal pH that also contains a cyclodextrin or a small percentage of a cosolvent. This multi-pronged approach can often achieve higher solubility than any single method alone.
Quantitative Data on Solubilization Strategies
The following table presents hypothetical data for a representative this compound derivative ("Compound X") to illustrate the potential impact of various solubilization methods. Actual results will vary based on the specific derivative's structure.
| Solvent System | Method | Solubility of Compound X (µg/mL) | Fold Increase (vs. Water) |
| Deionized Water | Baseline | 0.5 | 1x |
| PBS (pH 7.4) | Baseline | 0.8 | 1.6x |
| Acetate Buffer (pH 4.0) | pH Adjustment | 50.2 | 100.4x |
| Water + 5% v/v Ethanol | Cosolvency | 25.5 | 51x |
| Water + 5% v/v DMSO | Cosolvency | 110.0 | 220x |
| Water + 2% w/v HP-β-CD | Complexation | 150.8 | 301.6x |
| Acetate Buffer (pH 4.0) + 2% w/v HP-β-CD | pH + Complexation | >500 | >1000x |
Experimental Protocols
Protocol 1: Solubility Enhancement using Cosolvents
This protocol details how to prepare a stock solution and determine the effect of a cosolvent on solubility.
-
Stock Solution Preparation: Weigh out 1-2 mg of your this compound derivative and dissolve it in a minimal volume of 100% DMSO to create a high-concentration stock (e.g., 10-20 mM).
-
Serial Dilution: Prepare a series of aqueous buffers (e.g., PBS pH 7.4) containing different final concentrations of DMSO (e.g., 0.1%, 0.5%, 1%, 2%, and 5%).
-
Spiking: Add a small aliquot of the DMSO stock solution to each of the cosolvent buffers from Step 2. Also include a control where the stock is added to a buffer with no cosolvent. The final concentration of the compound should be high enough to expect precipitation in the lower cosolvent concentrations.
-
Equilibration: Mix the solutions gently (e.g., on a plate shaker) for 1.5-2 hours at room temperature.[14]
-
Separation: Separate any undissolved solid from the solution. This can be done by centrifugation at high speed (e.g., 14,000 rpm for 10 minutes) or by filtration using a 96-well filter plate.[11][14]
-
Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS/MS.[14][15]
Protocol 2: Determining pH-Dependent Solubility
This protocol is for assessing how pH affects the solubility of a derivative with ionizable groups.
-
Buffer Preparation: Prepare a series of buffers across a relevant pH range (e.g., pH 2, 4, 6, 7.4, 9). Use buffers with appropriate buffering capacity for each pH (e.g., HCl for pH 2, acetate for pH 4, phosphate for pH 6-7.4, borate for pH 9).
-
Sample Preparation: Add an excess amount of the solid this compound derivative to a vial containing each buffer. The goal is to create a saturated solution with visible solid remaining.
-
Equilibration (Shake-Flask Method): Tightly seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24-48 hours to ensure equilibrium is reached.[12][13][14]
-
Phase Separation: Allow the vials to stand so that the excess solid can sediment. Alternatively, centrifuge the samples or filter them to separate the solid from the liquid phase.[12]
-
Analysis: Sample the clear supernatant, dilute if necessary, and measure the compound concentration using a validated analytical method (e.g., HPLC). It is also critical to measure the final pH of the solution to ensure it has not shifted during equilibration.[12]
Protocol 3: Solubility Enhancement using Cyclodextrins
This protocol outlines the use of cyclodextrins to improve aqueous solubility.
-
Cyclodextrin Solution Preparation: Prepare aqueous solutions (in water or a suitable buffer) containing various concentrations of a selected cyclodextrin (e.g., 0%, 1%, 2%, 5%, 10% w/v HP-β-CD).
-
Sample Addition: Add an excess amount of the solid this compound derivative to each cyclodextrin solution.
-
Equilibration: As with the pH protocol, seal the samples and agitate them at a constant temperature for 24-72 hours to allow for the formation of the inclusion complex and to reach equilibrium.
-
Separation & Quantification: Separate the undissolved solid and analyze the concentration of the compound in the clear supernatant as described in the previous protocols. A plot of compound solubility versus cyclodextrin concentration can reveal the stoichiometry and stability of the complex.[8]
Visualizations
References
- 1. Cosolvent - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. touroscholar.touro.edu [touroscholar.touro.edu]
- 9. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 10. ijpsr.com [ijpsr.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. researchgate.net [researchgate.net]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. lifechemicals.com [lifechemicals.com]
strategies to reduce impurities in 5-Chlorobenzo[d]isothiazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the synthesis of 5-Chlorobenzo[d]isothiazole.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and established method for the synthesis of this compound is the Herz reaction. This reaction involves the treatment of 2,5-dichloroaniline with sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂). The reaction proceeds through a cyclization mechanism to form the benzo[d]isothiazole ring system.
Q2: What are the potential major impurities in the synthesis of this compound via the Herz reaction?
During the Herz reaction of 2,5-dichloroaniline, several impurities can be formed. The most common include:
-
Isomeric Chlorobenzo[d]isothiazoles: Depending on the reaction conditions, there is a possibility of forming other isomers, such as 7-Chlorobenzo[d]isothiazole, although the 5-chloro isomer is generally the major product due to the directing effects of the substituents on the aniline ring.
-
Polychlorinated anilines: Unreacted starting material or byproducts from side reactions involving chlorination of the aromatic ring can persist as impurities.
-
Sulfur-containing byproducts: Amorphous sulfur and other sulfur-containing compounds can be generated from the decomposition of sulfur monochloride.
-
Di- and poly-sulfide derivatives: Over-reaction or side reactions can lead to the formation of compounds with multiple sulfur atoms linking aromatic rings.
Q3: How can I minimize the formation of these impurities during the synthesis?
Minimizing impurity formation starts with careful control of the reaction conditions. Here are some key strategies:
-
Temperature Control: The Herz reaction is often exothermic. Maintaining a consistent and optimized temperature throughout the reaction is crucial to prevent side reactions and decomposition of reagents and products.
-
Stoichiometry of Reagents: Precise control of the molar ratio of 2,5-dichloroaniline to sulfur monochloride is critical. An excess of either reagent can lead to the formation of specific byproducts.
-
Solvent Selection: The choice of solvent can influence the reaction pathway and the solubility of intermediates and byproducts. Common solvents for the Herz reaction include inert organic solvents like toluene or xylene.
-
Reaction Time: Monitoring the reaction progress (e.g., by TLC or HPLC) and stopping it once the starting material is consumed can prevent the formation of degradation products.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Decomposition of the product. | - Monitor the reaction by TLC or HPLC to ensure completion. - Optimize the reaction temperature. A lower temperature may require a longer reaction time but can reduce byproduct formation. - Ensure the work-up procedure is not too harsh (e.g., avoid excessively high temperatures or strong acids/bases). |
| Presence of a significant amount of starting material (2,5-dichloroaniline) in the crude product. | - Insufficient amount of sulfur monochloride. - Reaction time too short. | - Adjust the stoichiometry to use a slight excess of sulfur monochloride. - Increase the reaction time and monitor for the disappearance of the starting material. |
| Crude product is a dark, tarry substance. | - High reaction temperature leading to polymerization and decomposition. - Presence of excess elemental sulfur. | - Maintain strict temperature control, potentially using a cooling bath. - After the reaction, quench cautiously and consider a filtration step to remove elemental sulfur before work-up. |
| Difficulty in purifying the product by recrystallization. | - Presence of impurities with similar solubility to the desired product. - Oily impurities preventing crystallization. | - Try a different recrystallization solvent or a solvent mixture. Common solvents for similar compounds include ethanol, methanol, or toluene. - Consider column chromatography for purification if recrystallization is ineffective. A silica gel column with a suitable eluent system (e.g., hexane/ethyl acetate) can separate the desired product from closely related impurities. |
| Final product shows multiple spots on TLC, even after purification. | - Co-eluting impurities. - Isomeric impurities. | - Optimize the TLC mobile phase to achieve better separation. - For isomeric impurities, preparative HPLC might be necessary for complete separation. |
Experimental Protocols
Synthesis of this compound via the Herz Reaction
This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety assessments.
Materials:
-
2,5-Dichloroaniline
-
Sulfur monochloride (S₂Cl₂)
-
Toluene (anhydrous)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubber, dissolve 2,5-dichloroaniline (1.0 eq) in anhydrous toluene.
-
Cool the solution in an ice bath.
-
Slowly add sulfur monochloride (2.0-2.5 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 110 °C).
-
Maintain the reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and cautiously quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and wash it sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Data Presentation
Table 1: Troubleshooting Summary for Impurity Reduction
| Impurity Type | Potential Source | Mitigation Strategy | Purification Method |
| Isomeric Chlorobenzo[d]isothiazoles | Non-selective cyclization | Precise temperature control, optimization of catalyst/reagent | Column Chromatography, Preparative HPLC |
| Unreacted 2,5-dichloroaniline | Incomplete reaction | Increase reaction time, slight excess of S₂Cl₂ | Recrystallization, Column Chromatography |
| Elemental Sulfur | Decomposition of S₂Cl₂ | Quenching procedure, filtration | Filtration, Recrystallization |
| Polychlorinated byproducts | Side reactions | Control of stoichiometry, inert atmosphere | Column Chromatography |
| Tar/Polymeric materials | High reaction temperature | Strict temperature control | Removal during work-up, Column Chromatography |
Visualizations
To aid in understanding the experimental workflow and the logical relationships in troubleshooting, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
Technical Support Center: Efficient Synthesis of 5-Chlorobenzo[d]isothiazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of 5-Chlorobenzo[d]isothiazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for the synthesis of this compound?
A1: The synthesis of this compound and its derivatives often employs transition metal catalysts, with copper and nickel-based systems being the most prevalent.[1][2][3] Copper catalysts, such as Copper(I) iodide (CuI) and Copper(I) bromide (CuBr), are frequently used for C-S and N-S bond formations.[4] Nano-nickel ferrite has also been reported as an efficient catalyst in related syntheses.[5] Additionally, catalyst-free methods have been developed, which offer environmental benefits.
Q2: What are the typical starting materials for the synthesis of this compound?
A2: Common starting materials include derivatives of 2-aminobenzothiazole, such as 2-amino-5-chlorobenzothiazole, which can be further modified.[6][7][8] Other approaches may start from ortho-chlorinated aromatic compounds that undergo intramolecular N-arylation.
Q3: How does the chloro-substituent at the 5-position influence the reaction?
A3: The presence of a chlorine atom, an electron-withdrawing group, can significantly impact the reactivity of the aromatic ring.[9] It can influence the electron density of the substrate, potentially affecting the rate and efficiency of the catalytic cycle. In some cases, electron-withdrawing groups have been observed to enhance the biological activity of the final product.[9]
Q4: Are there any "green" or environmentally friendly approaches for this synthesis?
A4: Yes, research has focused on developing more environmentally benign synthetic routes. This includes the use of deep eutectic solvents (DESs) as both catalyst and solvent, which are considered greener alternatives to traditional volatile organic compounds.[5] Catalyst-free synthesis methods also contribute to a more sustainable process by avoiding the use of heavy metals.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: I am experiencing very low to no yield of this compound. What are the potential causes and how can I troubleshoot this?
A: Low yield is a common issue that can stem from several factors. Below is a systematic guide to help you identify and resolve the problem.
Troubleshooting Steps:
-
Catalyst Activity:
-
Cause: The catalyst may be inactive or poisoned.
-
Solution: Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere if air-sensitive). Consider using a different batch of catalyst or a different type of catalyst (see Catalyst Performance Comparison table below). For instance, if a copper-based catalyst is failing, a nickel-based catalyst might offer a viable alternative.
-
-
Reaction Conditions:
-
Cause: Suboptimal temperature, reaction time, or solvent.
-
Solution: Systematically vary the reaction temperature. An increase in temperature can sometimes overcome activation energy barriers, but be cautious of potential side reactions. Optimize the reaction time by monitoring the reaction progress using techniques like TLC or LC-MS. Ensure the solvent is anhydrous and of an appropriate grade, as impurities can interfere with the reaction.
-
-
Starting Material Purity:
-
Cause: Impurities in the starting materials can inhibit the catalyst or lead to side reactions.
-
Solution: Verify the purity of your starting materials using analytical techniques such as NMR or melting point analysis. If necessary, purify the starting materials before use.
-
-
Inert Atmosphere:
-
Cause: Some catalytic reactions are sensitive to oxygen or moisture.
-
Solution: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Nitrogen or Argon) if the chosen catalytic system is known to be air-sensitive.
-
Issue 2: Formation of Side Products
Q: I am observing significant formation of side products in my reaction. How can I improve the selectivity towards this compound?
A: The formation of side products often arises from competing reaction pathways. Here are some strategies to enhance selectivity:
Troubleshooting Steps:
-
Lowering Reaction Temperature:
-
Cause: High temperatures can provide enough energy for alternative reaction pathways to occur.
-
Solution: Try running the reaction at a lower temperature. This can often favor the thermodynamically more stable product and reduce the rate of side reactions.
-
-
Choice of Catalyst and Ligand:
-
Cause: The catalyst or ligand system may not be optimal for directing the reaction towards the desired product.
-
Solution: Experiment with different catalysts or ligands. For example, in copper-catalyzed reactions, the choice of ligand can significantly influence the selectivity.
-
-
Stoichiometry of Reagents:
-
Cause: An incorrect ratio of reactants can lead to the formation of byproducts.
-
Solution: Carefully control the stoichiometry of your reactants. A slight excess of one reactant might be necessary in some cases to drive the reaction to completion, but a large excess can promote side reactions.
-
Catalyst Performance Data
The following table summarizes performance data for different catalytic systems used in the synthesis of related benzothiazole derivatives. While specific data for this compound is limited, this table provides a useful comparison of catalyst efficiencies under various conditions.
| Catalyst System | Starting Material | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuI / phen | o-chlorinated arylhydrazone | DMF | 120 | 24 | 60 | [4] |
| [CholineCl][Imidazole]2 | 2-aminobenzenethiol, aldehyde | Solvent-free | Not specified | Not specified | up to 78 | [5] |
| Fe3O4@NCs/Sb(V) | Aldehyde, amine | Solvent-free | Heating | Not specified | High | [1] |
| Cu(OAc)2 / Cs2CO3 | 2-iodoaniline, dithiocarbamate | DMF | 120 | Not specified | up to 97 | [10] |
| PIFA | Methyl thiosalicylate derivative | Not specified | Not specified | Not specified | Good | [11][12][13] |
Experimental Protocols
Copper-Catalyzed Intramolecular N-Arylation (General Procedure)
This protocol is adapted from a similar synthesis of N-phenyl-1H-indazoles and can be a starting point for the synthesis of this compound from a suitable ortho-chlorinated precursor.[4]
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To a dried Schlenk tube, add the arylhydrazone precursor (0.5 mmol), KOH (0.056 g, 200 mol %), 1,10-phenanthroline (0.020 g, 22 mol %), and CuI (0.019 g, 20 mol %).
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Add DMF (2.5 mL) under a nitrogen atmosphere.
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Stir the reaction mixture and heat it to 120 °C for 24 hours.
-
After cooling to room temperature, add ethyl acetate (10 mL) to the mixture.
-
Pass the mixture through a short column of silica gel 60.
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Wash the eluate with water (1 x 10 mL) and a saturated aqueous NaCl solution (2 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of 2-amino-5-chlorobenzothiazole Derivatives (General Procedure)
This protocol describes the synthesis of derivatives starting from 2-amino-5-chlorobenzothiazole.[6][7][8]
-
Dissolve 2-amino-5-chlorobenzothiazole (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Add a base (e.g., KOH) and the desired electrophile (e.g., ethyl chloroacetate).
-
Heat the reaction mixture under reflux for the required time (typically several hours).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting solid can be recrystallized from a suitable solvent (e.g., ethanol) to yield the purified product.
Visualizations
Caption: General reaction pathway for the synthesis of this compound.
Caption: A typical experimental workflow for catalyzed synthesis.
Caption: Troubleshooting guide for low product yield.
References
- 1. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. "Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole De" by Shaima Ibraheem Chyad AL-Khazraji, Wafa Mohammad Sadik et al. [bsj.uobaghdad.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. eurochlor.org [eurochlor.org]
- 10. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel alternative for the N-S bond formation and its application to the synthesis of benzisothiazol-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. (PDF) Novel Alternative for the N-S Bond Formation and Its [research.amanote.com]
Validation & Comparative
A Comparative Analysis of the Bioactivity of 5-Chlorobenzo[d]isothiazole and Other Benzothiazole Derivatives
In the landscape of medicinal chemistry, heterocyclic compounds are a cornerstone of drug discovery, with benzothiazole and its isomers standing out for their diverse pharmacological profiles. This guide provides a comparative overview of the bioactivity of 5-Chlorobenzo[d]isothiazole and other benzothiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. While extensive research has been conducted on benzothiazole derivatives, data on the specific bioactivity of this compound remains limited. This comparison, therefore, draws upon the broader bioactivity of the benzo[d]isothiazole scaffold and contrasts it with the well-documented activities of various benzothiazole derivatives, supported by experimental data from peer-reviewed literature.
Anticancer Activity
Benzothiazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. In contrast, the anticancer potential of benzo[d]isothiazole derivatives is a less explored area, though preliminary studies show promise.
A study on benzo[d]isothiazole Schiff bases revealed marked cytotoxicity against human CD4+ lymphocytes (MT-4 cells), with CC50 values ranging from 4 to 9 µM. These derivatives also demonstrated antiproliferative activity against various leukemia cell lines[1]. One specific derivative exhibited activity against two solid tumor-derived cell lines[1].
The anticancer mechanism of benzothiazole derivatives is often attributed to the inhibition of key enzymes involved in cancer progression, such as protein kinases. For instance, certain benzothiazole derivatives have shown potent inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key regulator of angiogenesis.
Below is a comparative table summarizing the anticancer activity of selected benzo[d]isothiazole and benzothiazole derivatives.
| Compound Class | Derivative Example | Cancer Cell Line | Activity (IC50/CC50) | Reference |
| Benzo[d]isothiazole | Schiff Bases | MT-4 (Leukemia) | 4-9 µM | [1] |
| Benzothiazole | Substituted bromopyridine acetamide | SKRB-3 (Breast Cancer) | 1.2 nM | [2] |
| Benzothiazole | Substituted bromopyridine acetamide | SW620 (Colon Adenocarcinoma) | 4.3 nM | [2] |
| Benzothiazole | Substituted bromopyridine acetamide | A549 (Lung Adenocarcinoma) | 44 nM | [2] |
| Benzothiazole | Substituted bromopyridine acetamide | HepG2 (Hepatocellular Carcinoma) | 48 nM | [2] |
| Benzothiazole | Isoxazole pyrimidine based | Colo205 (Colon Adenocarcinoma) | 5.04 µM | [2] |
| Benzothiazole | Methoxybenzamide | Various | 1.1 - 8.8 µM | [2] |
Experimental Protocol: MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a further 48 or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.[3][4][5]
MTT Assay Experimental Workflow
Antimicrobial Activity
The benzothiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents, with numerous derivatives exhibiting potent activity against a range of bacteria and fungi. In contrast, the antimicrobial properties of benzo[d]isothiazoles are less pronounced. A study on benzo[d]isothiazole Schiff bases found them to be inactive against Staphylococcus aureus, Salmonella spp., Mycobacterium fortuitum, Mycobacterium smegmatis, Candida albicans, and Aspergillus fumigatus[1].
However, the introduction of a chlorine atom at the 5-position of an isothiazolone ring has been shown to significantly enhance bactericidal activity, suggesting that this compound could potentially possess antimicrobial properties that are absent in the parent benzo[d]isothiazole structure.
The following table compares the antimicrobial activity of representative benzothiazole derivatives.
| Compound Class | Derivative Example | Microorganism | Activity (MIC) | Reference |
| Benzothiazole | Pyrazole-thiazole hybrid | Bacillus subtilis | 1.9 µg/mL | [6] |
| Benzothiazole | Amino-benzothiazole Schiff base | Escherichia coli | 15.62 µg/mL | [6] |
| Benzothiazole | Amino-benzothiazole Schiff base | Pseudomonas aeruginosa | 15.62 µg/mL | [6] |
| Benzothiazole | N-arylsulfonylpyridone | Staphylococcus aureus | 0.025 mM | [7] |
Experimental Protocol: Broth Microdilution Assay for Antimicrobial Activity
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Solutions: A series of twofold dilutions of the test compounds are prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL for bacteria) is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8][9][10][11][12]
Anti-inflammatory Activity
Benzothiazole derivatives have demonstrated significant anti-inflammatory properties in various in vivo models. The mechanism of action is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.
The table below presents the anti-inflammatory activity of a selected benzothiazole derivative.
| Compound Class | Derivative Example | Assay | Activity (% Inhibition) | Reference |
| Benzothiazole | Thiazolidinone derivative | Carrageenan-induced paw edema | 69.57% | [13] |
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
-
Animal Grouping: Rats or mice are divided into several groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the compound.
-
Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally.
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.[14][15][16][17][18]
Simplified COX Inhibition Pathway
Conclusion
This comparative guide highlights the significant bioactivity of benzothiazole derivatives across anticancer, antimicrobial, and anti-inflammatory domains. While the bioactivity of this compound remains largely uncharacterized, the existing data on the broader benzo[d]isothiazole class suggests potential for cytotoxic and antiproliferative effects. The lack of antimicrobial activity in the tested benzo[d]isothiazole derivatives is a notable point of differentiation from the benzothiazole scaffold. However, structure-activity relationship studies on related isothiazolones indicate that the 5-chloro substitution could potentially confer antimicrobial properties to the benzo[d]isothiazole core. Further experimental investigation into the biological activities of this compound is crucial to fully elucidate its therapeutic potential and to provide a more direct and comprehensive comparison with the well-established bioactivities of benzothiazole derivatives. The detailed experimental protocols and diagrams provided herein offer a foundational framework for such future research endeavors.
References
- 1. Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. MTT (Assay protocol [protocols.io]
- 6. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. protocols.io [protocols.io]
- 11. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Discovery of benzothiazole-based thiazolidinones as potential anti-inflammatory agents: anti-inflammatory activity, soybean lipoxygenase inhibition effect and molecular docking studies. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 14. inotiv.com [inotiv.com]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. researchgate.net [researchgate.net]
- 18. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of 5-Chlorobenzo[d]isothiazole and Saccharin Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of two pivotal heterocyclic scaffolds in medicinal chemistry: 5-Chlorobenzo[d]isothiazole and saccharin derivatives. By presenting a side-by-side analysis of their biological activities, supported by experimental data and detailed protocols, this document aims to inform strategic decisions in drug design and development.
Introduction
The benzo[d]isothiazole core, and its chlorinated analogue, this compound, represent a class of compounds with a broad spectrum of biological activities. Similarly, saccharin, a well-known artificial sweetener, has emerged as a versatile scaffold for the development of therapeutic agents. Both structures offer unique pharmacophoric features that can be exploited for targeted drug design. This guide delves into a comparative analysis of their potential, focusing on anticancer and antimicrobial properties.
Comparative Biological Activity
The following tables summarize the reported biological activities of derivatives from both scaffolds, providing a quantitative basis for comparison.
Table 1: Antiproliferative and Cytotoxic Activity
| Compound Class | Derivative | Cell Line | Activity | IC50 (µM) | Reference |
| This compound Derivatives | 2-[(5-Chlorobenzo[d]thiazol-2-yl)thio]-N-(4-chlorophenyl)-2-phenylacetamide | AsPC-1 (Pancreatic Cancer) | Antiproliferative | 14.99 | [1] |
| 2-[(5-Chlorobenzo[d]thiazol-2-yl)thio]-N-(4-chlorophenyl)-2-phenylacetamide | BxPC-3 (Pancreatic Cancer) | Antiproliferative | 14.99 | [1] | |
| 2-[(5-Chlorobenzo[d]thiazol-2-yl)thio]-N-(p-tolyl)-2-phenylacetamide | AsPC-1 (Pancreatic Cancer) | Antiproliferative | 7.66 | [1] | |
| 2-[(5-Chlorobenzo[d]thiazol-2-yl)thio]-N-(p-tolyl)-2-phenylacetamide | BxPC-3 (Pancreatic Cancer) | Antiproliferative | 3.99 | [1] | |
| Benzo[d]isothiazole hydrazone (2h) | CCRF-CEM (Leukemia) | Antiproliferative | 0.5 | [2] | |
| Benzo[d]isothiazole hydrazone (2h) | MOLT-4 (Leukemia) | Antiproliferative | 0.6 | [2] | |
| Saccharin Derivatives | Saccharin analog (10a) | Ovcar-3 (Ovarian Cancer) | Anticancer | 7.64 ± 0.01 | [3] |
| Saccharin analog (10a) | M-14 (Melanoma) | Anticancer | 8.66 ± 0.01 | [3] | |
| N-substituted saccharin (3f) | Hepatic Cancer Cells | Cytotoxic | Inhibition Rate: 55% | [4] |
Table 2: Antimicrobial Activity
| Compound Class | Derivative | Microorganism | Activity | MIC (µg/mL) / Inhibition Zone (mm) | Reference |
| This compound Derivatives | 2-amino-5-chlorobenzothiazole derivative | Candida glabrata | Antifungal | - | [5] |
| 2-amino-5-chlorobenzothiazole derivative | Aspergillus niger | Antifungal | - | [5] | |
| Saccharin Derivatives | Saccharin analog (6c) | Staphylococcus aureus | Antibacterial | 30-35 mm | [3] |
| Saccharin analog (10a) | Escherichia coli | Antibacterial | 30-35 mm | [3] | |
| Saccharin | E. coli, S. aureus, K. pneumoniae, A. baumannii | Antibacterial | IC50: 1.2-1.5% | [6] | |
| Saccharin | P. aeruginosa | Antibacterial | IC50: 2.5% | [6] |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of these compounds are crucial for reproducibility and further development.
Synthesis Protocols
Synthesis of 2-Amino-5-chlorobenzothiazole Derivatives [7]
-
Synthesis of ethyl (5-chlorobenzo[d]thiazol-2-yl)glycinate (2): To a stirred mixture of 2-amino-5-chlorobenzothiazole (0.06 mol) and potassium hydroxide (0.06 mol) in absolute ethanol (20 mL), ethyl chloroacetate (0.06 mol) is added gradually. The reaction mixture is heated for 7 hours. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol.
-
Synthesis of 2-((5-chlorobenzo[d]thiazol-2-yl)amino)acetohydrazide (3): Compound 2 (0.01 mol) and hydrazine hydrate (0.5 mL) in absolute ethanol (15 mL) are refluxed for 4 hours. The separated precipitate is filtered, washed with cold water, and recrystallized from ethanol.
-
Further Derivatization: Compound 3 can be further reacted with reagents like carbon disulfide to yield 1,3,4-oxadiazole-2-thiol derivatives or with thiosemicarbazide to produce carbothioamide intermediates for the synthesis of 1,2,4-triazole-3-thiol derivatives.
Synthesis of Saccharin Derivatives [8]
-
N-t-Butyl-protection of Saccharin: Saccharin is reacted with an appropriate t-butyl source to protect the nitrogen atom.
-
Introduction of a Functional Group: A functional group, such as an ethynyl group, is introduced onto the benzene ring of the protected saccharin. For example, N-t-butyl-6-aminosaccharin can be converted to N-t-butyl-6-ethynylsaccharin.
-
Click Chemistry (CuAAC): The functionalized saccharin is then reacted with a variety of azide-containing molecules via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This is typically carried out using copper(II) sulfate and a reducing agent like sodium ascorbate in a solvent mixture such as t-BuOH:water.
-
Deprotection: The N-t-butyl protecting group is removed, often by refluxing in trifluoroacetic acid (TFA), to yield the final saccharin derivatives.
Biological Assay Protocols
Antiproliferative Activity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or a specialized solubilization buffer.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Antibacterial Activity Assay (Broth Microdilution Method)
-
Inoculum Preparation: A standardized inoculum of the bacterial strain is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental processes is key to understanding the therapeutic potential of these compounds.
Saccharin derivatives have been identified as potent inhibitors of inflammatory signaling pathways.[9][10] Specifically, they have been shown to antagonize the interferon signaling pathway by inhibiting the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[9][10]
Conclusion
This comparative guide highlights the significant potential of both this compound and saccharin derivatives as scaffolds for the development of novel therapeutic agents. While this compound derivatives have demonstrated potent antiproliferative activity, saccharin derivatives show promise as both anticancer and antimicrobial agents, with a known mechanism of action in inhibiting inflammatory pathways. The provided experimental data and protocols serve as a valuable resource for researchers to build upon these findings and accelerate the discovery of new and effective drugs. Further head-to-head comparative studies under identical experimental conditions are warranted to definitively establish the superior scaffold for specific therapeutic applications.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ddg-pharmfac.net [ddg-pharmfac.net]
- 3. Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Anticancer, Antioxidant, Anti-Inflammatory, Antimicrobial Activities, Molecular Docking, and DFT Studies of Sultams Derived from Saccharin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 6. Saccharin disrupts bacterial cell envelope stability and interferes with DNA replication dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. Synthesis of Novel Saccharin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Saccharin Derivatives as Inhibitors of Interferon-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Saccharin derivatives as inhibitors of interferon-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antiproliferative Potential of the Benzo[d]isothiazole Scaffold: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiproliferative activity of compounds based on the benzo[d]isothiazole and related benzothiazole scaffolds. While direct experimental data on the antiproliferative activity of 5-Chlorobenzo[d]isothiazole is not currently available in the public domain, this document summarizes the existing research on structurally related compounds, offering a valuable reference for researchers interested in exploring the potential of this heterocyclic system in cancer therapy. The data presented herein is intended to serve as a foundation for future investigations into the synthesis and biological evaluation of novel benzo[d]isothiazole derivatives, including the 5-chloro substituted analogue.
Comparative Analysis of Antiproliferative Activity
The antiproliferative activity of various benzo[d]isothiazole and benzothiazole derivatives has been evaluated against a range of cancer cell lines. The following tables summarize the available quantitative data, primarily presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
Table 1: Antiproliferative Activity of Benzo[d]isothiazole Derivatives
| Compound Class | Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference |
| Benzo[d]isothiazole Hydrazones | Compound 2h | Leukemia, Solid Tumors | Not specified, but identified as the most active | [1][2] |
| Benzo[d]isothiazole Schiff Bases | Multiple Derivatives | Leukemia Cell Lines | CC50 = 4-9 µM (cytotoxicity against MT-4 cells) | [3] |
Table 2: Antiproliferative Activity of Benzothiazole Derivatives
| Compound Class | Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference |
| Phenylacetamide Benzothiazoles | Derivative 4l | Paraganglioma, Pancreatic Cancer | Low micromolar range | [4][5] |
| Piperazino-arylsulfonamide Benzothiazoles | Compounds 5c, 5d, 5j | Hematological and Solid Tumors | CC50 range = 8-24 µM | [6] |
| Arylthiol Benzothiazoles | Compounds 6b, 6c, 6j | Hematological and Solid Tumors | Not specified, but showed activity | [6] |
| Naphthalimide-Benzothiazoles | Compound 66 | HT-29, A549, MCF-7 | 3.72 ± 0.3, 4.074 ± 0.3, 7.91 ± 0.4 | [7] |
| Naphthalimide-Benzothiazoles | Compound 67 | HT-29, A549, MCF-7 | 3.47 ± 0.2, 3.89 ± 0.3, 5.08 ± 0.3 | [7] |
| Thiazole-based β-amino carbonyls | Compounds 4g, 4r | HCT116, H1299 | Active, specific IC50 not provided | [8] |
| Bis-Thiazole Derivatives | Compound 5f | Ovarian Cancer (KF-28) | 0.0061 | [9] |
| Benzo[d]imidazo[2,1-b]thiazoles | Compounds 6i, 6j | MCF-7 | Showed 81% and 73% inhibition at 10 µM | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing antiproliferative activity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.
Visualizations
Experimental Workflow for Antiproliferative Screening
The following diagram illustrates a general workflow for screening compounds for antiproliferative activity.
Caption: General workflow for antiproliferative activity screening.
Postulated Signaling Pathway Inhibition by Benzothiazole Derivatives
Several studies suggest that benzothiazole derivatives may exert their antiproliferative effects by interfering with key signaling pathways involved in cancer cell proliferation and survival. The diagram below depicts a simplified, hypothetical signaling pathway that could be a target for these compounds.
Caption: Hypothetical PI3K/Akt/mTOR pathway inhibition.
Disclaimer: The information provided in this guide is for research and informational purposes only and is not intended as medical advice. The antiproliferative activities of the compounds listed are based on in vitro studies and may not be representative of in vivo efficacy. Further research is required to validate these findings and to investigate the specific activity of this compound.
References
- 1. ddg-pharmfac.net [ddg-pharmfac.net]
- 2. Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. op.niscpr.res.in [op.niscpr.res.in]
- 9. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 10. Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
5-Chlorobenzo[d]isothiazole Scaffolds Show Promise in Combating Antibiotic Resistance
A notable study highlights a 5-chloroisothiazolone derivative, specifically one with an N-(4-chlorophenyl) substitution (Compound 5a), as a powerful bactericidal agent against Carbapenem-resistant Enterobacterales (CRE) and Methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] This finding is particularly crucial in the face of rising antimicrobial resistance, a major global health concern.
Comparative Antimicrobial Activity
The antimicrobial efficacy of the 5-chloroisothiazolone derivative was quantified using Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. A lower MIC value indicates greater potency.
The study revealed that the 5-chloroisothiazolone derivative exhibited remarkably lower MIC values against specific resistant bacterial strains when compared to the broad-spectrum carbapenem antibiotic, Meropenem.
| Compound | Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | Bacterial Strain | MIC (µg/mL) |
| 5-chloroisothiazolone derivative (5a) | E. coli BL21 (NDM-1) | <0.032 | Meropenem | E. coli BL21 (NDM-1) | >256 |
| 5-chloroisothiazolone derivative (5a) | E. coli HN88 (Clinical Strain) | <0.032 | Meropenem | E. coli HN88 (Clinical Strain) | 64 |
Data sourced from: Identification of isothiazolones analogues as potent bactericidal agents against antibiotic resistant CRE and MRSA strains.[1][2][3]
The data clearly indicates that the 5-chloroisothiazolone derivative is significantly more potent than Meropenem against the tested carbapenem-resistant E. coli strains.[1][2][3] Against E. coli BL21 (NDM-1), the derivative was at least 8000-fold more potent than Meropenem.[1][2]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) values was conducted using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). This is a standardized and widely accepted method for testing the susceptibility of bacteria to antimicrobial agents.
Broth Microdilution Method for MIC Determination
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured in a suitable broth medium and incubated until they reach a specific turbidity, corresponding to a standardized cell density. This suspension is then diluted to the final required concentration for the assay.
-
Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound (the 5-chloroisothiazolone derivative) and the standard antibiotic (Meropenem) is prepared in a 96-well microtiter plate. Each well contains a specific concentration of the antimicrobial agent in a growth medium.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. Control wells containing only the growth medium and bacteria (positive control) and only the growth medium (negative control) are also included.
-
Incubation: The inoculated microtiter plates are incubated under specific conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth.
-
Determination of MIC: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.
Experimental Workflow
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Caption: Workflow for MIC determination by broth microdilution.
Signaling Pathways and Logical Relationships
While the precise mechanism of action for this specific 5-chloroisothiazolone derivative was not detailed in the provided search results, the significant potency against resistant strains suggests a mechanism that likely differs from or circumvents the resistance mechanisms that render conventional antibiotics like Meropenem ineffective. Carbapenem resistance in Enterobacterales is often mediated by the production of carbapenemase enzymes that hydrolyze and inactivate the antibiotic. The high activity of the isothiazolone derivative suggests it is likely not a substrate for these enzymes or that it has an entirely different cellular target.
Further research into the specific molecular targets and signaling pathways affected by this class of compounds is crucial for their development as next-generation antibiotics. The logical relationship for its efficacy against resistant bacteria can be visualized as follows:
Caption: Evasion of resistance by the isothiazolone derivative.
References
- 1. Identification of isothiazolones analogues as potent bactericidal agents against antibiotic resistant CRE and MRSA strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of isothiazolones analogues as potent bactericidal agents against antibiotic resistant CRE and MRSA strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Rise of 5-Chlorobenzo[d]isothiazole Analogs in Anticancer Research: A Comparative Analysis
Researchers in drug discovery are increasingly turning their attention to 5-Chlorobenzo[d]isothiazole analogs and related chloro-substituted benzothiazole derivatives as promising scaffolds for the development of novel anticancer agents. Structure-activity relationship (SAR) studies on these compounds have revealed that strategic modifications to their chemical structures can significantly enhance their cytotoxic and antiproliferative activities against various cancer cell lines. This guide provides a comparative analysis of the performance of these analogs, supported by experimental data and detailed methodologies, to aid researchers in the ongoing quest for more effective cancer therapeutics.
Recent investigations into the anticancer potential of chloro-substituted benzothiazole derivatives have demonstrated their efficacy in inhibiting the growth of a range of cancer cells. These compounds often exert their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest. The SAR studies highlight that the position and nature of substituent groups on the benzothiazole core are critical determinants of their biological activity.
Comparative Anticancer Activity of Chloro-Substituted Benzothiazole Analogs
To facilitate a clear comparison of the anticancer efficacy of various this compound analogs and related compounds, the following table summarizes their half-maximal inhibitory concentration (IC50) or growth inhibitory (GI50) values against different human cancer cell lines.
| Compound ID | Structure | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| B7 | 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine | A431 (Epidermoid Carcinoma) | Not Specified | [1] |
| A549 (Non-small Cell Lung Cancer) | Not Specified | [1] | ||
| H1299 (Non-small Cell Lung Cancer) | Not Specified | [1] | ||
| Compound 2h | 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | Leukemia (MOLT-4, SR) | < 0.01 - 0.02 | [2] |
| Colon Cancer (SW-620) | < 0.01 - 0.02 | [2] | ||
| CNS Cancer (SF-539) | < 0.01 - 0.02 | [2] | ||
| Melanoma (SK-MEL-5) | < 0.01 - 0.02 | [2] | ||
| Compound 8 | Chloro-substituted furane-benzothiazole | A549 (Lung Cancer) | 6.75 ± 0.19 (2D), 9.31 ± 0.78 (3D) | [3] |
| HCC827 (Lung Cancer) | 6.26 ± 0.33 (2D), 20.46 ± 8.63 (3D) | [3] | ||
| NCI-H358 (Lung Cancer) | 6.48 ± 0.11 (2D), 16.00 ± 9.38 (3D) | [3] | ||
| Analog-5 | Chloro-substituted benzothiazole–thiadiazole-based thiazolidinone | Acetylcholinesterase (AChE) | 8.20 ± 0.40 | [4] |
Experimental Protocols
The evaluation of the anticancer activity of these compounds typically involves standardized in vitro assays. The following are detailed methodologies for key experiments cited in the literature.
MTT Assay for Cell Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., A431, A549, H1299) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized benzothiazole derivatives and incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[1]
Flow Cytometry for Apoptosis and Cell Cycle Analysis
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of particles in a fluid as it passes through at least one laser. In cancer research, it is commonly used to assess apoptosis and cell cycle distribution.
-
Cell Treatment and Harvesting: Cancer cells are treated with the test compounds for a defined period. Both adherent and floating cells are then harvested.
-
Staining for Apoptosis: For apoptosis analysis, cells are typically stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye like propidium iodide (PI) to distinguish between early apoptotic, late apoptotic, and necrotic cells.
-
Staining for Cell Cycle: For cell cycle analysis, cells are fixed and stained with a DNA-intercalating dye such as PI. The amount of dye that binds is proportional to the amount of DNA in the cells.
-
Flow Cytometric Analysis: The stained cells are analyzed using a flow cytometer. The data is then processed to quantify the percentage of cells in different stages of apoptosis or the cell cycle (G0/G1, S, G2/M phases).[1]
Experimental and logical workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel benzothiazole analogs as potential anticancer agents.
References
- 1. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Analysis of the Antimicrobial Spectrum of Chloro-Substituted Benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial spectrum of derivatives of chloro-substituted benzothiazoles, specifically focusing on compounds structurally related to 5-Chlorobenzo[d]isothiazole. Due to the limited availability of specific antimicrobial data for this compound in the reviewed literature, this guide focuses on the antimicrobial activities of closely related chloro-substituted benzothiazole and benzo[d]isothiazole derivatives. The performance of these derivatives is compared with the well-established antimicrobial agents, Ciprofloxacin (an antibacterial) and Fluconazole (an antifungal).
The data presented is intended to provide insights into the potential antimicrobial profile of this class of compounds and to serve as a foundation for further research and development.
Data Presentation: Antimicrobial Spectrum
The following table summarizes the in vitro antimicrobial activity of various chloro-substituted benzothiazole derivatives against a panel of bacterial and fungal strains. The data has been compiled from multiple studies and is presented alongside the known antimicrobial spectrum of Ciprofloxacin and Fluconazole for comparative purposes. Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Target Microorganism | Gram Type/ Fungal Class | Antimicrobial Spectrum/MIC (µg/mL) | Reference Compound | Antimicrobial Spectrum of Reference |
| 2-(5-chlorobenzo[d]thiazol-2-ylimino) thiazolidin-4-one derivatives | Staphylococcus aureus | Gram-positive | Moderate to excellent activity reported.[1] | Ciprofloxacin | Active against most strains of bacterial pathogens responsible for various infections. It is particularly effective against Gram-negative bacteria but less effective against Gram-positive bacteria than newer fluoroquinolones.[2][3] |
| Streptococcus pyogenes | Gram-positive | Moderate to excellent activity reported.[1] | |||
| Escherichia coli | Gram-negative | Moderate to excellent activity reported.[1] | |||
| Pseudomonas aeruginosa | Gram-negative | Moderate to excellent activity reported.[1] | |||
| Candida albicans | Fungus (Yeast) | Moderate to excellent activity reported.[1] | Fluconazole | Active against most Candida species, Cryptococcus, and Coccidioides. Some species like Candida krusei are intrinsically resistant, and Candida glabrata often requires higher doses.[4][5] | |
| Aspergillus niger | Fungus (Mold) | Moderate to excellent activity reported.[1] | |||
| Aspergillus clavatus | Fungus (Mold) | Moderate to excellent activity reported.[1] | |||
| N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives | Staphylococcus aureus | Gram-positive | Good to moderate activity (MICs in the range of 12.5-50 µg/mL).[6] | Ciprofloxacin | |
| Escherichia coli | Gram-negative | Good to moderate activity (MICs in the range of 12.5-50 µg/mL).[6] | |||
| Pseudomonas aeruginosa | Gram-negative | Good to moderate activity (MICs in the range of 12.5-50 µg/mL).[6] | |||
| Klebsiella pneumoniae | Gram-negative | Good to moderate activity (MICs in the range of 12.5-50 µg/mL).[6] | |||
| Candida albicans | Fungus (Yeast) | Good to moderate activity (MICs in the range of 12.5-50 µg/mL).[6] | Fluconazole | ||
| Aspergillus niger | Fungus (Mold) | Good to moderate activity (MICs in the range of 12.5-50 µg/mL).[6] | |||
| Aspergillus flavus | Fungus (Mold) | Good to moderate activity (MICs in the range of 12.5-50 µg/mL).[6] |
Experimental Protocols
The antimicrobial activity data cited in this guide is primarily determined using the Broth Microdilution Method . This is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[7] The general protocol, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), is as follows.[8][9][10]
Broth Microdilution Method for Antimicrobial Susceptibility Testing
-
Preparation of Microtiter Plates : Sterile 96-well microtiter plates are used. A two-fold serial dilution of the test compound (e.g., a chloro-substituted benzothiazole derivative) and reference antibiotics (e.g., Ciprofloxacin, Fluconazole) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[11] This creates a gradient of drug concentrations across the wells.
-
Inoculum Preparation : The test microorganism (bacteria or fungi) is cultured on an appropriate agar medium to obtain a pure culture. A standardized suspension of the microorganism is prepared in a sterile saline or broth to a specific turbidity, typically corresponding to a known concentration of cells (e.g., 1.5 x 10⁸ CFU/mL).[11] This suspension is then further diluted in the test broth to achieve the final desired inoculum concentration in the microtiter plate wells.
-
Inoculation : A standardized volume of the diluted microbial suspension is added to each well of the microtiter plate containing the serially diluted antimicrobial agents. Control wells are also included: a growth control (broth and inoculum, no drug) and a sterility control (broth only).
-
Incubation : The inoculated microtiter plates are incubated under specific conditions. For most bacteria, this is at 35-37°C for 16-20 hours.[7] For fungi, incubation conditions may vary depending on the species.
-
Determination of MIC : After incubation, the plates are examined for visible growth of the microorganism. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[7]
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Caption: Workflow for Broth Microdilution Antimicrobial Susceptibility Testing.
Signaling Pathway (Hypothetical Mechanism of Action)
While the precise mechanism of action for this compound and its derivatives is not fully elucidated in the provided literature, some related thiazole compounds are known to inhibit bacterial protein synthesis.[1] The following diagram illustrates a hypothetical signaling pathway for this mechanism.
Caption: Hypothetical Mechanism of Action for Thiazole Derivatives.
References
- 1. 2-(5-Chlorobenzo[<i>d</i>]thiazol-2-ylimino)thiazolidin-4-one derivatives as an antimicrobial agent - Arabian Journal of Chemistry [arabjchem.org]
- 2. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 3. Ciprofloxacin: chemistry, mechanism of action, resistance, antimicrobial spectrum, pharmacokinetics, clinical trials, and adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vumc.org [vumc.org]
- 5. Fluconazole - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 9. iacld.com [iacld.com]
- 10. darvashco.com [darvashco.com]
- 11. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
The Efficacy of 5-Chlorobenzo[d]isothiazole Compounds: A Comparative Analysis of In-Vitro and In-Vivo Studies
For researchers, scientists, and drug development professionals, understanding the translational potential of a compound from laboratory assays to preclinical models is paramount. This guide provides a comparative overview of the in-vitro and in-vivo efficacy of 5-Chlorobenzo[d]isothiazole compounds and their structural analogs. Due to a scarcity of direct comparative studies on this compound derivatives, this report synthesizes available data on closely related structures, primarily 6-chlorobenzothiazole derivatives, to illuminate the current landscape and guide future research.
While in-vitro studies are crucial for initial screening and mechanistic understanding, they often do not fully predict in-vivo outcomes. This guide aims to bridge this gap by presenting available data, outlining experimental methodologies, and discussing the potential factors influencing the in-vitro to in-vivo correlation for this class of compounds.
In-Vitro Efficacy: Antimicrobial Activity of Chloro-Substituted Benzothiazole Derivatives
Research into the biological activities of chloro-substituted benzothiazole derivatives has primarily focused on their antimicrobial potential. The following table summarizes the in-vitro minimum inhibitory concentration (MIC) values for a series of N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives against various bacterial and fungal strains.
| Compound ID | Gram-Positive Bacteria (MIC in µg/mL) | Gram-Negative Bacteria (MIC in µg/mL) | Fungi (MIC in µg/mL) |
| Reference standards | |||
| Ampicillin | 12.5 (S. aureus) | 25 (E. coli), 25 (P. aeruginosa), 50 (K. pneumoniae) | - |
| Fluconazole | - | - | 25 (C. albicans), 50 (A. niger), 50 (A. flavus), >100 (M. purpureus), >100 (P. citrinum) |
| Test Compounds | |||
| 6a | 50 | 100, 100, 50 | 100, >100, 100, >100, >100 |
| 6b | 25 | 50, 50, 25 | 50, 100, 50, 100, 100 |
| 6c | 12.5 | 25, 25, 12.5 | 25, 50, 25, 50, 50 |
| 6d | 25 | 50, 50, 25 | 50, 100, 50, 100, 100 |
| 6e | 12.5 | 25, 25, 12.5 | 25, 50, 25, 50, 50 |
| 6f | 25 | 50, 50, 25 | 50, 100, 50, 100, 100 |
| 6g | 50 | 100, 100, 50 | 100, >100, 100, >100, >100 |
| 7a | 100 | >100, >100, 100 | >100, >100, >100, >100, >100 |
| 7b | 50 | 100, 100, 50 | 100, >100, 100, >100, >100 |
| 7c | 25 | 50, 50, 25 | 50, 100, 50, 100, 100 |
| 7d | 50 | 100, 100, 50 | 100, >100, 100, >100, >100 |
| 7e | 25 | 50, 50, 25 | 50, 100, 50, 100, 100 |
| 7f | 50 | 100, 100, 50 | 100, >100, 100, >100, >100 |
| 7g | 100 | >100, >100, 100 | >100, >100, >100, >100, >100 |
| 8 | 100 | >100, >100, 100 | >100, >100, >100, >100, >100 |
In-Vivo Efficacy: A Critical Data Gap
Despite the promising in-vitro antimicrobial activity of chloro-substituted benzothiazole derivatives, a comprehensive search of the scientific literature reveals a significant lack of publicly available in-vivo efficacy data for this specific class of compounds. This data gap prevents a direct comparison between in-vitro and in-vivo performance and highlights an important area for future research.
Bridging the Gap: General Workflow for In-Vitro to In-Vivo Efficacy Comparison
To guide future research and provide a framework for the evaluation of this compound compounds, the following workflow outlines the key steps in comparing in-vitro and in-vivo efficacy.
Caption: General workflow for comparing in-vitro and in-vivo efficacy.
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility and validation of scientific findings. Below are representative methodologies for key in-vitro and in-vivo assays.
In-Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
Incubation: The prepared inoculum is added to each well containing the serially diluted compound. The plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In-Vivo Murine Infection Model (General Protocol)
-
Animal Acclimatization: Healthy, specific-pathogen-free mice (e.g., BALB/c) are acclimatized for a minimum of 7 days before the experiment.
-
Induction of Infection: Mice are infected with a standardized inoculum of the pathogen (e.g., intraperitoneal injection of a bacterial suspension).
-
Compound Administration: The test compound is formulated in a suitable vehicle and administered to the mice at various doses and schedules (e.g., oral gavage, intraperitoneal injection) starting at a defined time post-infection.
-
Monitoring: The animals are monitored daily for clinical signs of illness and mortality for a specified period (e.g., 7-14 days).
-
Efficacy Assessment: Efficacy can be assessed by various endpoints, including survival rate, reduction in bacterial/fungal load in target organs (e.g., spleen, liver, lungs), and improvement in clinical scores.
Factors Influencing In-Vitro to In-Vivo Correlation
Discrepancies between in-vitro and in-vivo results are common in drug development. For benzisothiazole and related heterocyclic compounds, several factors can contribute to this disparity. Understanding these factors is crucial for the rational design of more effective therapeutic agents.
Caption: Factors influencing the correlation between in-vitro and in-vivo efficacy.
Benzothiazole compounds, for instance, are known to be metabolized by cytochrome P450 enzymes. This metabolic transformation can lead to either activation or inactivation of the compound, significantly altering its in-vivo efficacy compared to what is observed in a simplified in-vitro system. Furthermore, issues such as poor absorption, rapid excretion, or high plasma protein binding can limit the amount of free compound available to reach the target site in a living organism, leading to a lack of in-vivo activity despite potent in-vitro results.
Conclusion and Future Directions
The available data suggests that chloro-substituted benzo[d]isothiazole and benzothiazole derivatives warrant further investigation as potential antimicrobial agents. However, the critical gap in in-vivo efficacy data needs to be addressed to validate their therapeutic potential. Future research should focus on:
-
Systematic in-vivo evaluation of the most potent in-vitro candidates in relevant animal models of infection.
-
Pharmacokinetic and metabolic studies to understand the ADME properties of these compounds and to identify potential liabilities that may hinder their in-vivo efficacy.
-
Structure-activity relationship (SAR) studies to optimize the chemical scaffold for improved potency, selectivity, and pharmacokinetic properties.
By systematically addressing these research questions, the scientific community can better understand the therapeutic potential of this compound compounds and pave the way for the development of novel and effective therapeutic agents.
Unveiling the Bioactive Potential: A Statistical Analysis of 5-Chlorobenzo[d]isothiazole Derivatives
For Immediate Release
[City, State] – In the continuous quest for novel therapeutic agents, the bioactivity of 5-Chlorobenzo[d]isothiazole and its derivatives has garnered significant attention within the scientific community. This comparison guide provides a comprehensive statistical analysis of the bioactivity data for this class of compounds, focusing on their antimicrobial and anticancer properties. Detailed experimental protocols and a visual representation of the screening workflow are presented to support researchers, scientists, and drug development professionals in their endeavors.
Quantitative Bioactivity Data
The following table summarizes the key bioactivity data for a selection of this compound derivatives and related structures, highlighting their efficacy against various microbial strains and cancer cell lines.
| Compound ID | Target Organism/Cell Line | Bioassay Type | Activity Metric | Result | Reference |
| 1 | Staphylococcus aureus | MIC | µg/mL | 12.5 | [1] |
| 1 | Escherichia coli | MIC | µg/mL | 25 | [1] |
| 1 | Pseudomonas aeruginosa | MIC | µg/mL | 50 | [1] |
| 1 | Klebsiella pneumoniae | MIC | µg/mL | 25 | [1] |
| 1 | Candida albicans | MIC | µg/mL | 100 | [1] |
| 2 | A549 (Lung Carcinoma) | MTT Assay | IC50 | 9.0 ± 1.0 µg/mL | [2] |
| 3 | Colo205 (Colon Cancer) | MTT Assay | IC50 | 5.04 µM | [2] |
| 3 | U937 (Leukemia) | MTT Assay | IC50 | 13.9 µM | [2] |
| 3 | MCF-7 (Breast Cancer) | MTT Assay | IC50 | 30.67 µM | [2] |
| 3 | A549 (Lung Carcinoma) | MTT Assay | IC50 | 30.45 µM | [2] |
| 4 | HeLa (Cervical Cancer) | MTT Assay | IC50 | 18.10 µM | [2] |
| 4 | MCF-7 (Breast Cancer) | MTT Assay | IC50 | 24.15 µM | [2] |
Experimental Protocols
Antimicrobial Activity Screening (Minimum Inhibitory Concentration - MIC)
The antimicrobial activity of the synthesized compounds was determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Microbial Inoculum: Bacterial strains were cultured on appropriate agar plates. A single colony was then used to inoculate a tube of cation-adjusted Mueller-Hinton Broth (CAMHB). The broth was incubated at 37°C until it reached a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^8 CFU/mL). The suspension was then diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Test Compounds: The this compound derivatives were dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. A series of two-fold dilutions were then prepared in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.
-
Incubation: Each well of the microtiter plate was inoculated with the prepared microbial suspension. The plates were then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.[3][4][5]
Cytotoxicity Screening (MTT Assay)
The in vitro cytotoxic activity of the this compound derivatives against various cancer cell lines was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][6]
-
Cell Seeding: Cancer cells were seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The test compounds were dissolved in DMSO and diluted with culture medium to various concentrations. The cells were then treated with these concentrations for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours. During this time, viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT was removed, and the formazan crystals were dissolved in a solubilizing agent such as DMSO or isopropanol.
-
Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability was calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) was determined.[7]
Bioactivity Screening Workflow
The following diagram illustrates the general workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Workflow for Synthesis and Bioactivity Screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4.3. Determination of Minimum Inhibitory Concentrations [bio-protocol.org]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
Peer-Reviewed Validation of Benzo[d]isothiazole Derivatives' Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While specific peer-reviewed validation of the therapeutic potential of 5-Chlorobenzo[d]isothiazole remains limited in publicly available literature, extensive research into the broader class of benzo[d]isothiazole derivatives has revealed significant therapeutic promise across various domains, including oncology and infectious diseases. This guide provides a comparative analysis of key benzo[d]isothiazole derivatives, summarizing their performance against alternative compounds and detailing the experimental data supporting their potential.
Comparative Analysis of Therapeutic Potential
The therapeutic exploration of benzo[d]isothiazole derivatives has primarily focused on their cytotoxic and antimicrobial properties. The structural versatility of the benzo[d]isothiazole scaffold allows for modifications that significantly influence its biological activity.
Cytotoxic Activity of Benzo[d]isothiazole Schiff Bases
A study involving newly synthesized benzo[d]isothiazole Schiff bases revealed marked cytotoxicity against human CD4+ lymphocytes (MT-4 cells), which are instrumental in HIV-1 growth.[1] This finding positions these derivatives as potential candidates for anticancer research, particularly against hematological tumors. The cytotoxic effects of these compounds were evaluated, and the 50% cytotoxic concentration (CC50) was determined, highlighting their potency.
Table 1: Cytotoxicity of Benzo[d]isothiazole Derivatives against MT-4 Cells [1]
| Compound | Chemical Name | CC50 (µM) |
| 1a | N-(4-Fluorobenzylidene)-1,2-benzisothiazol-3-amine | 9 |
| 1b | N-(4-Chlorobenzylidene)-1,2-benzisothiazol-3-amine | 7 |
| 1c | N-(4-Bromobenzylidene)-1,2-benzisothiazol-3-amine | 5 |
| 1d | N-(4-Iodobenzylidene)-1,2-benzisothiazol-3-amine | 4 |
| 1e | N-(4-(Dimethylamino)benzylidene)-1,2-benzisothiazol-3-amine | 6 |
In comparison, these compounds did not exhibit significant antiviral or antimicrobial activity against the tested strains, suggesting a specific cytotoxic mechanism of action.[1] Further studies highlighted that all the tested benzo[d]isothiazole derivatives inhibited the growth of leukemia cell lines, with one compound (1e) also showing antiproliferative activity against two solid tumor-derived cell lines.[1]
Antimicrobial and Antioxidant Potential of Substituted Isothiazoles
Research into 5-{[(1H-Benzo[d]imidazol-2'-yl)thio]methyl}-3-aryl isothiazole derivatives has demonstrated their potential as antimicrobial and antioxidant agents. These compounds were synthesized and screened for their activity against various bacterial and fungal strains, as well as for their ability to scavenge free radicals.
Table 2: Antimicrobial Activity of 5-{[(1H-Benzo[d]imidazol-2'-yl)thio]methyl}-3-aryl Isothiazole Derivatives [2]
| Compound | Bacterial Inhibition Zone (mm) vs. S. aureus | Fungal Inhibition Zone (mm) vs. A. niger |
| 5a | 14 | 12 |
| 5b | 12 | 10 |
| 5c | 11 | 11 |
| 5d | 10 | 9 |
| 5e | 13 | 11 |
| 5f | 15 | 10 |
| Standard (Ciprofloxacin) | 18 | N/A |
| Standard (Ketoconazole) | N/A | 15 |
Compounds 5a and 5f showed the most significant antibacterial activity.[2] In antioxidant assays, compound 5d exhibited the best activity.[2] All synthesized compounds in this series showed less than 5% toxicity towards fresh chicken blood, indicating a favorable preliminary safety profile.[2]
Experimental Protocols
Cytotoxicity Assay against MT-4 Cells
The cytotoxicity of the benzo[d]isothiazole Schiff bases was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) method.
-
Cell Culture: MT-4 cells were grown in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.
-
Compound Preparation: The test compounds were dissolved in DMSO to prepare stock solutions.
-
Assay Procedure:
-
MT-4 cells were seeded in 96-well plates at a density of 1 x 10^5 cells/well.
-
Serial dilutions of the test compounds were added to the wells.
-
The plates were incubated for 5 days at 37°C in a 5% CO2 atmosphere.
-
After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
The formazan crystals were dissolved by adding 100 µL of a solubilization solution (10% Triton X-100 in acidic isopropanol).
-
The absorbance was measured at 570 nm using a microplate reader.
-
-
Data Analysis: The CC50 value, the concentration of the compound that reduces the absorbance of the control sample by 50%, was calculated from the dose-response curves.
Antimicrobial Screening: Agar Well Diffusion Method
The antimicrobial activity of the 5-{[(1H-Benzo[d]imidazol-2'-yl)thio]methyl}-3-aryl isothiazole derivatives was evaluated using the agar well diffusion method.
-
Media Preparation: Nutrient agar for bacteria and Potato Dextrose Agar for fungi were prepared and sterilized.
-
Inoculum Preparation: Standardized inoculums of the test microorganisms were prepared.
-
Assay Procedure:
-
The sterile agar medium was poured into petri dishes and allowed to solidify.
-
The microbial inoculum was uniformly spread over the agar surface.
-
Wells of 6 mm diameter were made in the agar using a sterile borer.
-
A fixed volume of the test compound solution (in a suitable solvent) was added to each well.
-
The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
-
Data Analysis: The diameter of the zone of inhibition around each well was measured in millimeters. Standard antibiotics (Ciprofloxacin for bacteria and Ketoconazole for fungi) were used as positive controls.
Visualizing Methodologies
To further clarify the experimental processes, the following diagrams illustrate the workflows.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for the agar well diffusion antimicrobial assay.
References
Safety Operating Guide
Proper Disposal of 5-Chlorobenzo[d]isothiazole: A Guide for Laboratory Professionals
Disclaimer: This document provides a general overview of disposal procedures for halogenated organic compounds. It is not a substitute for the specific guidance found in the Safety Data Sheet (SDS) for 5-Chlorobenzo[d]isothiazole. Always consult the SDS provided by the manufacturer for detailed and specific safety and disposal information before handling this chemical.
The proper disposal of this compound, a halogenated heterocyclic compound, is crucial for maintaining a safe laboratory environment and ensuring environmental protection. As with any hazardous chemical, a clear and established disposal plan is essential. This guide outlines the key steps and considerations for the safe disposal of this compound.
Key Chemical Data (Illustrative)
It is imperative to confirm the specific properties of the this compound being used by referring to its Safety Data Sheet. The following table provides an illustrative summary of the kind of quantitative data typically found in an SDS.
| Property | Value | Citation |
| Molecular Formula | C₇H₄ClNS | |
| Appearance | Solid | |
| Hazards | May cause skin and eye irritation. | [1] |
| May cause respiratory irritation. | [1] | |
| Disposal Recommendation | Dispose of contents/container to hazardous waste disposal. | [1] |
Experimental Protocol: Waste Disposal
The following protocol outlines a general procedure for the disposal of this compound waste. This protocol should be adapted to comply with local, state, and federal regulations, as well as the specific guidelines in the chemical's SDS.
Materials:
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
-
Designated hazardous waste container (properly labeled)
-
Inert absorbent material (e.g., vermiculite, sand)
-
Chemical fume hood
Procedure:
-
Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Waste Segregation:
-
Collect waste this compound and any materials contaminated with it (e.g., filter paper, disposable labware) in a designated hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
-
-
Spill Management:
-
In the event of a spill, evacuate the area if necessary and ensure adequate ventilation, preferably by working within a chemical fume hood.[1]
-
Absorb the spilled material with an inert absorbent such as sand or vermiculite.[1]
-
Carefully collect the absorbent material and place it in the designated hazardous waste container.
-
-
Container Labeling:
-
The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when the first waste was added to the container.
-
-
Storage:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
The storage area should be a designated satellite accumulation area for hazardous waste.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
-
Follow all institutional and regulatory procedures for waste pickup and disposal.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 5-Chlorobenzo[D]isothiazole
Essential Safety and Handling Guide for 5-Chlorobenzo[d]isothiazole
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established safety protocols for handling hazardous isothiazole derivatives.
Hazard Summary
This compound and related compounds are classified as hazardous substances. Key hazards include:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
-
Some related isothiazolones are fatal in contact with skin or if inhaled and can cause severe skin burns.[2][3]
Due to these potential hazards, strict adherence to safety protocols and the use of appropriate personal protective equipment (PPE) are mandatory.
Personal Protective Equipment (PPE) Requirements
A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Standard/Specification | Rationale |
| Eyes/Face | Chemical safety goggles or a face shield worn over safety glasses.[4][5] | ANSI Z87.1-2003, EN 166[4][6][7] | Protects against splashes and airborne particles that can cause serious eye damage. |
| Skin/Body | Flame-resistant lab coat and chemically resistant clothing.[4][5] | N/A | Provides a barrier against skin contact and contamination of personal clothing. |
| Hands | Chemically resistant gloves (e.g., Nitrile rubber).[6] | EN ISO 374-1, EN374[6] | Prevents skin absorption and irritation. For compounds with unknown toxicity, double gloving with a flexible laminate glove under a heavy-duty outer glove is recommended.[5] |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator.[4] | 29 CFR 1910.134, EN 149[4] | Required when handling outside of a fume hood, if dust or aerosols are generated, or if exposure limits are exceeded.[4] |
Operational Plan for Handling this compound
Adherence to a strict operational workflow is critical for safety.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a properly functioning chemical fume hood.[1]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4]
-
Gather Materials: Assemble all necessary equipment, including the chemical, solvents, glassware, and waste containers, within the fume hood before starting.
Donning Personal Protective Equipment (PPE)
-
Follow the PPE selection workflow outlined in the diagram below.
-
Inspect all PPE for damage before use. Gloves should be checked for any signs of degradation or punctures.
Handling and Experimental Procedures
-
Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[1]
-
Prevent Aerosolization: Avoid actions that could generate dust or aerosols.
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn.[1][6]
Decontamination and Doffing PPE
-
Decontaminate: Wipe down the work area and any equipment with an appropriate solvent.
-
Doffing PPE: Remove PPE in an order that minimizes cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection.
-
Hand Washing: Wash hands again after all PPE has been removed.
Personal Protective Equipment (PPE) Selection Workflow
Caption: PPE Selection and Usage Workflow for Handling this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Chemical Waste
-
Container: Dispose of unused this compound in its original container or a clearly labeled, sealed hazardous waste container.
-
Collection: Do not mix with other waste streams unless explicitly permitted. Arrangements should be made with a licensed hazardous waste disposal company for collection.[1]
Contaminated PPE and Materials
-
Gloves and Lab Coats: All disposable PPE, including gloves, contaminated lab coats, and any absorbent materials used for cleaning spills, must be disposed of as hazardous waste.
-
Glassware: Reusable glassware must be decontaminated thoroughly before being returned to general use. If decontamination is not possible, it should also be disposed of as hazardous waste.
-
Packaging: Ensure that the inner packaging is disposed of by licensed waste carriers. The outer packaging may be recyclable if not contaminated.[1]
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chemos.de [chemos.de]
- 4. fishersci.com [fishersci.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. sams-handel.at [sams-handel.at]
- 7. combi-blocks.com [combi-blocks.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
